2-Chloroprop-2-en-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-chloroprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c1-3(4)2-5;/h1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQGOHJIWTLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712407 | |
| Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-95-8 | |
| Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroprop-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroprop-2-en-1-amine Hydrochloride
This guide provides a comprehensive technical overview for the synthesis and characterization of 2-chloroprop-2-en-1-amine hydrochloride, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a plausible synthetic route and the analytical techniques required for structural verification and purity assessment.
Introduction and Strategic Importance
This compound is a bifunctional molecule featuring a reactive allylic chloride and a primary amine. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of a wide array of nitrogen-containing heterocycles and other complex organic molecules. The hydrochloride salt form enhances the compound's stability and handling properties compared to the free base. The strategic placement of the chlorine atom on the double bond offers opportunities for various coupling reactions and further functionalization, making it a molecule of interest in medicinal chemistry and materials science.
Proposed Synthesis of this compound
While a direct, optimized synthesis for this specific molecule is not widely published, a robust and logical synthetic pathway can be proposed based on well-established chemical transformations. The following two-step process, beginning with the readily available starting material 2,3-dichloroprop-1-ene, presents a scientifically sound approach.
Synthetic Strategy: A Two-Step Approach
The proposed synthesis involves an initial nucleophilic substitution reaction on 2,3-dichloroprop-1-ene, followed by the formation of the hydrochloride salt. This strategy is designed to selectively introduce the amine functionality while preserving the chloroalkene moiety.
Step 1: Ammonolysis of 2,3-Dichloroprop-1-ene
The first step is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing one of the chlorine atoms of 2,3-dichloroprop-1-ene. Due to the presence of two chlorine atoms in different chemical environments (allylic and vinylic), the reaction is expected to proceed with a degree of regioselectivity. The allylic chloride is significantly more reactive towards S(_N)2 displacement than the vinylic chloride. This difference in reactivity is the cornerstone of this synthetic step.
Step 2: Hydrochloride Salt Formation
The resulting 2-chloroprop-2-en-1-amine free base is then converted to its hydrochloride salt by treatment with hydrochloric acid. This is a standard acid-base reaction that yields the more stable, crystalline, and easily handled salt.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
2,3-Dichloroprop-1-ene
-
Aqueous Ammonia (28-30%)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (37%)
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
Step 1: Synthesis of 2-Chloroprop-2-en-1-amine (Free Base)
-
In a pressure-resistant flask equipped with a magnetic stirrer, add 2,3-dichloroprop-1-ene (1.0 eq).
-
Cool the flask in an ice-water bath.
-
Slowly add a stoichiometric excess of concentrated aqueous ammonia (e.g., 5.0 eq). The use of excess ammonia is crucial to drive the reaction to completion and to minimize the formation of secondary and tertiary amine byproducts.
-
Seal the flask and allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroprop-2-en-1-amine.
Step 2: Formation of this compound
-
Dissolve the crude 2-chloroprop-2-en-1-amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) dropwise with constant stirring until the solution becomes acidic (test with litmus paper).
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain the final this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.
Characterization Workflow
The following diagram outlines the logical flow of the characterization process.
Caption: Workflow for the characterization of this compound.
Expected Analytical Data
The following table summarizes the expected data from the key characterization techniques. This data is predicted based on the known spectroscopic data of structurally similar compounds.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | Doublet around 3.5-3.8 ppm (2H, -CH₂-NH₃⁺)Two singlets (or narrow doublets due to geminal coupling) around 5.5-6.0 ppm (2H, =CH₂) | Confirms the presence of the allylic amine and the terminal alkene protons. The downfield shift of the CH₂ group is due to the adjacent ammonium group. |
| ¹³C NMR | Signal around 45-50 ppm (-CH₂-)Signal around 115-120 ppm (=CH₂)Signal around 135-140 ppm (-C(Cl)=) | Indicates the three distinct carbon environments in the molecule. |
| IR Spectroscopy | Broad absorption around 2500-3000 cm⁻¹ (N-H stretch of ammonium salt)Sharp medium absorption around 1640-1650 cm⁻¹ (C=C stretch)Absorption around 890-900 cm⁻¹ (=CH₂ out-of-plane bend) | Confirms the presence of the ammonium salt and the alkene functional groups. |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z consistent with C₃H₆ClN. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed. | Confirms the molecular weight and elemental composition of the cation. |
| Melting Point | A sharp and distinct melting point. | A narrow melting point range is indicative of high purity. |
| Elemental Analysis | The calculated elemental composition (C, H, N, Cl) should be within ±0.4% of the experimentally determined values. | Provides definitive proof of the empirical formula and purity. |
Safety Considerations
-
2,3-Dichloroprop-1-ene is a flammable, toxic, and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated ammonia and hydrochloric acid are corrosive and should be handled with care in a fume hood.
-
The ammonolysis reaction should be conducted in a sealed pressure-resistant vessel due to the potential for pressure buildup.
Conclusion
This technical guide outlines a robust and scientifically plausible methodology for the synthesis and comprehensive characterization of this compound. The proposed two-step synthesis is based on well-established chemical principles and utilizes readily available starting materials. The detailed characterization workflow provides a clear path to confirming the structure and purity of the final product. This guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and drug discovery.
References
While a specific publication for the synthesis of this compound was not identified, the principles and techniques described are based on established organic chemistry literature. The following references provide context for the types of reactions and characterization methods discussed:
- Google Patents. US2443385A - Method of preparing chloroalkylamine hydrochlorides.
- Google Patents. CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
-
PubChem. 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. Available at: [Link]
-
NIST. 2-Propen-1-amine, hydrochloride. In: NIST Chemistry WebBook. Available at: [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloroprop-2-en-1-amine Hydrochloride
Abstract: 2-Chloroprop-2-en-1-amine hydrochloride is a niche chemical compound with potential applications in synthetic chemistry. This guide provides a consolidated overview of its known physicochemical properties, safety information, and a discussion on its potential synthesis and reactivity based on analogous compounds. Due to the limited publicly available experimental data for this specific molecule, this document also highlights the current gaps in knowledge and suggests avenues for future research.
Introduction
This compound, also known as 2-chloroallylamine hydrochloride, is a halogenated unsaturated amine salt. Its structure, featuring a reactive allylic chloride and an amine group, suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of the 2-chloroallyl moiety in the development of novel chemical entities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its fundamental properties.
Chemical Identity and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloroprop-2-en-1-amine;hydrochloride | N/A |
| Synonyms | 2-Chloroallylamine hydrochloride, 2-chloroallylammonium chloride, {2-Chlor-allyl}-amin-hydrochlorid | [1] |
| CAS Number | 100516-95-8 | [1][2][3] |
| Molecular Formula | C₃H₇Cl₂N (or C₃H₆NCl·HCl) | [1] |
| Molecular Weight | 128.00 g/mol | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Calculated logP | 2.19990 | N/A |
Structure:
Caption: Chemical structure of 2-Chloroprop-2-en-1-ammonium chloride.
Spectroscopic and Analytical Data
As of the date of this publication, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. Researchers working with this compound are encouraged to perform full analytical characterization to confirm its identity and purity.
Synthesis and Reactivity
Potential Synthetic Route
While a specific, validated synthesis for this compound is not detailed in available literature, a plausible route can be inferred from the synthesis of analogous compounds, such as 2-methylallylamine hydrochloride.[4] The most probable synthetic pathway would involve the ammonolysis of a suitable precursor, 2,3-dichloro-1-propene, followed by salt formation with hydrochloric acid.
Proposed Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Experimental Considerations (Hypothetical Protocol):
-
Step 1: Ammonolysis: 2,3-dichloro-1-propene would be treated with an excess of ammonia, likely in a suitable solvent such as an alcohol, under pressure and at an elevated temperature. This nucleophilic substitution reaction would yield the free base, 2-chloroprop-2-en-1-amine.[4]
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Step 2: Salt Formation: The resulting amine would then be treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.[4]
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the primary amine and the allylic chloride. The amine group can act as a nucleophile in various reactions, while the carbon-chlorine bond is susceptible to nucleophilic substitution. The double bond also offers a site for addition reactions. The interplay of these functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules.
Health and Safety Information
Hazard Identification
This compound is classified as a hazardous substance. The following hazard statements have been associated with this compound:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
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H410: Very toxic to aquatic life with long lasting effects.[1]
Recommended Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[1]
Potential Applications in Research and Development
Given its structure, this compound could serve as a key starting material or intermediate in several areas of chemical research, including:
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Pharmaceutical Synthesis: The 2-chloroallyl amine moiety is a structural motif that could be incorporated into novel drug candidates. The amine provides a handle for further functionalization, while the chlorinated alkene could be involved in cross-coupling reactions or other transformations.
-
Agrochemicals: Similar to pharmaceutical applications, this compound could be used to synthesize new pesticides or herbicides.
-
Materials Science: The presence of a primary amine and a polymerizable double bond suggests potential use in the development of functionalized polymers and materials.
Conclusion and Future Outlook
This compound is a chemical compound with clear potential as a synthetic intermediate. However, a significant lack of publicly available, experimentally verified data on its physicochemical properties, spectroscopic characterization, and established synthetic protocols currently limits its widespread use. Further research is required to fully characterize this molecule and explore its utility in various fields of chemical science. The scientific community would benefit from publications detailing its synthesis, purification, and full analytical data.
References
-
DC Chemicals. Safe Data Sheet: 2-chloroprop-2-en-1-amine;hydrochloride. [Link]
-
Chemsrc. This compound | CAS#:100516-95-8. [Link]
- Chemical Label for this compound.
Sources
An In-Depth Technical Guide to 2-Chloroprop-2-en-1-amine Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel molecular entities hinge on the availability of versatile and reactive chemical building blocks. 2-Chloroprop-2-en-1-amine hydrochloride (CAS Number: 100516-95-8) represents one such scaffold, a trifunctional molecule poised for a significant role in the construction of complex nitrogen-containing heterocycles and other key pharmaceutical intermediates. Its unique combination of a primary amine, a vinylic chloride, and an alkene moiety within a compact three-carbon framework offers a rich tapestry of synthetic possibilities. This guide provides an in-depth technical overview of this compound, from its logical synthesis and purification to its anticipated reactivity, potential applications, and critical safety considerations. The insights herein are curated for researchers, medicinal chemists, and process development scientists seeking to leverage this promising intermediate in their synthetic endeavors.
Physicochemical and Structural Properties
This compound is the salt form of 2-chloroallylamine, presenting as a solid at room temperature, a common characteristic of low molecular weight amine hydrochlorides. The hydrochloride salt form enhances stability and simplifies handling compared to the free base, which is expected to be a volatile and more reactive liquid.
| Property | Value | Source(s) |
| CAS Number | 100516-95-8 | [1] |
| Molecular Formula | C₃H₇Cl₂N | [2] |
| Molecular Weight | 128.00 g/mol | [1][2] |
| IUPAC Name | 2-chloroprop-2-en-1-amine;hydrochloride | Chemically Derived |
| Synonyms | {2-Chlor-allyl}-amin-hydrochlorid, 2-chloroallylammonium chloride, 2-Propen-1-amine, 2-chloro-, hydrochloride | [1] |
| Physical State | Solid (predicted) | Inferred from amine hydrochlorides |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) (predicted) | General knowledge of amine salts |
Synthesis and Purification: A Proposed Pathway
While specific, peer-reviewed synthetic procedures for this compound are not widely documented in readily available literature, a robust and logical two-step synthesis can be proposed based on established chemical principles. This pathway begins with the synthesis of the precursor, 2,3-dichloropropene, followed by a nucleophilic substitution with ammonia and subsequent salt formation.
Step 1: Synthesis of the Precursor, 2,3-Dichloropropene
The most common and industrially relevant synthesis of 2,3-dichloropropene involves the dehydrochlorination of 1,2,3-trichloropropane. This precursor is often a byproduct in the production of other chlorinated compounds, making this an economically viable route.
-
Reaction Principle: The elimination of hydrogen chloride from 1,2,3-trichloropropane is typically achieved by reaction with a strong base, such as sodium hydroxide. The reaction proceeds via an E2 (elimination, bimolecular) mechanism.
Caption: Synthesis of 2,3-Dichloropropene.
Experimental Protocol (Adapted from patent literature):
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1,2,3-trichloropropane.
-
Optionally, a phase-transfer catalyst such as a quaternary ammonium salt can be added to enhance the reaction rate.
-
Heat the 1,2,3-trichloropropane to 75-85°C with vigorous stirring.
-
Slowly add an aqueous solution of sodium hydroxide via the dropping funnel, maintaining the reaction temperature. The addition is exothermic.
-
After the addition is complete, continue to stir the mixture at reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water to remove any remaining sodium hydroxide and salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purify the crude 2,3-dichloropropene by fractional distillation. The boiling point of 2,3-dichloropropene is approximately 94°C.
Step 2: Proposed Synthesis of this compound
The conversion of 2,3-dichloropropene to this compound involves a nucleophilic substitution reaction with ammonia, followed by acidification to form the hydrochloride salt.
-
Reaction Principle: Ammonia, acting as a nucleophile, will preferentially attack the allylic carbon of 2,3-dichloropropene in an SN2 reaction, displacing a chloride ion. The vinylic chloride is significantly less reactive towards nucleophilic substitution. Using a large excess of ammonia helps to minimize the formation of the secondary amine byproduct. The resulting free amine is then protonated with hydrochloric acid.
Caption: Proposed Synthesis of the Target Compound.
Proposed Experimental Protocol:
-
In a high-pressure reaction vessel (e.g., a sealed tube or autoclave), charge a solution of 2,3-dichloropropene in ethanol.
-
Cool the vessel in an ice-salt bath or with a cryocooler and add a significant excess of a concentrated solution of ammonia in ethanol. The large excess of ammonia is crucial to favor the formation of the primary amine.
-
Seal the vessel and heat it to a temperature between 80-100°C. The reaction progress should be monitored by a suitable technique, such as GC-MS, by analyzing aliquots of the reaction mixture.
-
After the reaction is complete (typically several hours), cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or dichloromethane, and filter to remove any ammonium chloride byproduct.
-
To the filtrate, add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
The this compound will precipitate as a solid.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Characteristics |
| ¹H NMR | - -NH₃⁺ protons: A broad singlet in the range of 8.0-9.0 ppm. - Vinylic protons (=CH₂): Two distinct signals (doublets or multiplets) in the range of 5.5-6.0 ppm. - Allylic protons (-CH₂-): A singlet or doublet in the range of 3.8-4.2 ppm. |
| ¹³C NMR | - Vinylic carbon (-C(Cl)=): A signal in the range of 130-140 ppm. - Vinylic carbon (=CH₂): A signal in the range of 115-125 ppm. - Allylic carbon (-CH₂-): A signal in the range of 45-55 ppm. |
| IR Spectroscopy | - N-H stretching (from -NH₃⁺): A broad band in the region of 2800-3200 cm⁻¹. - C=C stretching: A sharp peak around 1640-1660 cm⁻¹. - C-N stretching: A peak in the range of 1000-1200 cm⁻¹. - C-Cl stretching (vinylic): A peak in the range of 800-900 cm⁻¹. |
| Mass Spectrometry (EI of free base) | - Molecular Ion (M⁺) of free base (C₃H₆ClN): A peak at m/z 91, with an M+2 isotope peak at m/z 93 (approximately 1/3 the intensity of M⁺). - Major Fragmentation Pathways: Loss of a chlorine atom (m/z 56), and cleavage of the C-C bond adjacent to the nitrogen. |
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound lies in the orthogonal reactivity of its three functional groups. The primary amine serves as a potent nucleophile or as a site for the introduction of protecting groups, while the vinylic chloride can participate in a variety of coupling reactions.
Caption: Key Reaction Pathways.
Reactions at the Amino Group
After neutralization of the hydrochloride salt, the primary amine can undergo a wide range of standard transformations:
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.
-
Amide and Sulfonamide Formation: Acylation with acid chlorides, anhydrides, or sulfonyl chlorides to yield stable amides and sulfonamides, which are common motifs in pharmaceuticals.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ to a secondary or tertiary amine.
Reactions at the Vinylic Chloride
The vinylic chloride is a handle for carbon-carbon bond formation, a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are particularly relevant:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes to form substituted dienes.
-
Sonogashira Coupling: Reaction with terminal alkynes to generate enynes.
These reactions allow for the elaboration of the 2-chloroallylamine core, building molecular complexity and enabling the synthesis of diverse compound libraries for screening in drug discovery programs.
Potential Applications in Drug Development
While specific drugs derived from this compound are not prominent, its structure suggests significant potential as an intermediate. The 1-amino-2-chloropropene motif can be envisioned as a precursor to various heterocyclic ring systems that are prevalent in medicinal chemistry.
For instance, intramolecular cyclization or intermolecular reactions with dinucleophiles could lead to the formation of:
-
Aziridines: Through intramolecular displacement of the chloride by the amine.
-
Piperazines and other saturated heterocycles: By reacting with appropriate bis-electrophiles or bis-nucleophiles.
-
Fused heterocyclic systems: Where the chloroallylamine unit is incorporated into a larger ring structure.
The ability to perform subsequent modifications at either the nitrogen or the vinylic position makes this a highly versatile scaffold for generating libraries of compounds for high-throughput screening.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[2][3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Due to its aquatic toxicity, avoid release into the environment.
Conclusion: A Building Block of Untapped Potential
This compound, while not a widely commercialized chemical, represents a building block with significant untapped potential for synthetic and medicinal chemists. Its straightforward, logical synthesis from readily available precursors, combined with the orthogonal reactivity of its functional groups, makes it an attractive starting point for the synthesis of novel and complex molecules. The ability to leverage both amine chemistry and modern cross-coupling reactions from a single, simple scaffold opens up a multitude of possibilities for the construction of compound libraries and the targeted synthesis of new pharmaceutical candidates. As the demand for novel chemical diversity in drug discovery continues to grow, versatile intermediates like this compound are poised to become increasingly valuable tools in the chemist's arsenal.
References
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- Chemical Label for this compound. (n.d.).
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Chemsrc. (2025, November 26). This compound | CAS#:100516-95-8. Retrieved from [Link].
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An In-depth Technical Guide to the Spectral Analysis of 2-Chloroprop-2-en-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for 2-Chloroprop-2-en-1-amine hydrochloride (C₃H₇ClN·HCl). As a functionalized allylamine derivative, this compound holds potential interest for synthetic chemistry and materials science. Definitive structural elucidation is paramount for its application. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of the molecule's spectral characteristics.
Introduction and Molecular Structure
This compound is a salt of a primary allylic amine containing a vinyl chloride moiety. The protonation of the amine group to form the ammonium salt significantly influences its physical properties, notably increasing its polarity and melting point while reducing its volatility. The structural features—a primary ammonium group, an allylic methylene, and a chloro-substituted double bond—each impart distinct and predictable signatures in various spectroscopic analyses. Understanding these signatures is critical for confirming synthesis, assessing purity, and predicting reactivity.
The structural analysis workflow begins with identifying the unique chemical environments within the molecule, which will directly correlate to the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular structure of 2-Chloroprop-2-en-1-amine cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the compound's salt-like nature, the choice of solvent is critical for successful analysis.
Experimental Protocol: NMR Sample Preparation
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a polar amine hydrochloride.
Methodology:
-
Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are the solvents of choice due to the high polarity of the analyte.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Vortex the tube gently until the sample is fully dissolved.
-
-
Referencing: Tetramethylsilane (TMS) is the standard reference (0 ppm) but is not miscible with D₂O. For D₂O, the residual HDO peak (approx. 4.79 ppm) can be used as a reference. For DMSO-d₆, the residual solvent peak (approx. 2.50 ppm) is used.
-
Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters for ¹H and proton-decoupled ¹³C experiments are typically sufficient.
Predicted ¹H NMR Spectrum and Interpretation (Solvent: DMSO-d₆)
The ¹H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methylene, vinyl, and ammonium protons.
Caption: Predicted proton environments for ¹H NMR analysis.
Table 1: Predicted ¹H NMR Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H | The protons on the positively charged nitrogen are highly deshielded and acidic. Their signal is typically broad due to rapid exchange and quadrupolar coupling with nitrogen. The chemical shift is concentration and temperature-dependent. |
| -CH₂- (C1) | ~ 4.0 | Singlet | 2H | These allylic protons are adjacent to the strongly electron-withdrawing -NH₃⁺ group, causing a significant downfield shift. Allylic coupling to the vinyl protons is expected to be small (J < 2 Hz), likely resulting in a singlet or a finely split multiplet. |
| =CH₂ (C3) | ~ 5.6 and ~ 5.8 | Two Singlets | 1H each | These are geminal, diastereotopic vinyl protons. The chlorine atom on the same carbon (C2) deshields them. They are chemically non-equivalent and should appear as two distinct signals. Coupling between them (²JHH) is typically small in chloroalkenes, and coupling to the C1 protons is also small. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the three unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -CH₂- (C1) | 40 - 45 | This carbon is attached to the electron-withdrawing ammonium group, shifting it downfield into the typical range for carbons bonded to nitrogen.[3] |
| =C (Cl)- (C2) | 130 - 135 | The direct attachment of the electronegative chlorine atom strongly deshields this sp² carbon, placing it significantly downfield. This is a quaternary carbon and will likely show a weaker signal. |
| =CH₂ (C3) | 118 - 125 | This terminal sp² carbon is shielded relative to its substituted counterpart (C2). Its chemical shift is typical for terminal alkene carbons.[3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. As a solid salt, the sample is best analyzed using a technique that avoids aqueous solvents which would damage the common salt plates (NaCl, KBr).
Experimental Protocol: FTIR Sample Preparation
Objective: To obtain a high-quality transmission or reflectance IR spectrum of a solid hydrochloride salt.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (commonly with a diamond or germanium crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by features arising from the ammonium group, with distinct peaks for the carbon-carbon double bond and carbon-halogen bond.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| 3200 - 2800 | Strong, Broad | N-H Stretch | This very broad and intense feature is the hallmark of an ammonium (R-NH₃⁺) salt. The broadening is due to extensive hydrogen bonding in the solid state. This often overlaps with any C-H stretching. |
| ~1645 | Medium | C=C Stretch | This absorption is characteristic of a carbon-carbon double bond. Its intensity is moderate for asymmetrically substituted alkenes. |
| 1600 - 1500 | Strong | N-H Bend | The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group appear in this region as strong, broad bands. |
| ~1100 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen single bond is expected in this region. |
| 800 - 600 | Strong | C-Cl Stretch | The carbon-chlorine stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming molecular weight and offering structural clues. Due to the ionic and non-volatile nature of the hydrochloride salt, a soft ionization technique is required.
Experimental Protocol: Mass Spectrometry Analysis
Objective: To determine the molecular mass of the parent amine and analyze its fragmentation pattern.
Methodology: Electrospray Ionization (ESI)
-
Ionization Technique: ESI is the preferred method.
-
Causality: The compound is already a salt and is highly polar. ESI is a soft ionization technique that works by creating a fine spray of a sample solution in a strong electric field, making it ideal for analyzing polar, non-volatile, and pre-charged molecules with minimal fragmentation in the source.[7][8][9] Electron Impact (EI) would be unsuitable as it requires a volatile sample and is a high-energy technique that would likely cause excessive fragmentation and no observable molecular ion.
-
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion, which in this case is the cation of the starting salt (the free amine protonated).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-250 amu).
Predicted Mass Spectrum and Interpretation
The analysis will detect the cation, which is the protonated form of the free amine, C₃H₆ClN. The molecular weight of the free amine is approximately 91.54 Da.
Molecular Ion Region:
-
[M+H]⁺ Peak: A strong signal is expected for the protonated molecule at m/z 92 .
-
Isotope Pattern: A crucial diagnostic feature will be the [M+H+2]⁺ peak at m/z 94 . Due to the natural abundance of the ³⁷Cl isotope, this peak will have an intensity that is approximately one-third (≈32%) of the m/z 92 peak. This isotopic signature is definitive proof of the presence of a single chlorine atom in the ion.
Predicted Fragmentation Pathways: The primary fragmentation will occur after ionization and will be driven by the formation of stable fragments.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
-
Allylic Cleavage (m/z 56): Loss of a chlorine radical (Cl•) is a highly favorable pathway for allylic chlorides. This would result in the formation of a resonance-stabilized allylic cation, [CH₂=CH-CH₂-NH₂]⁺, at m/z 56. This is predicted to be a major fragment.
-
Alpha Cleavage (m/z 91/93): Amines characteristically fragment via cleavage of the C-C bond alpha to the nitrogen atom.[10] However, in this molecule, the most likely alpha cleavage is the loss of a hydrogen radical from the C1 carbon, leading to a resonance-stabilized iminium ion at m/z 91 (and its isotope peak at m/z 93).
-
Loss of HCl (m/z 55): Neutral loss of HCl from the molecular ion could occur, leading to a radical cation of azetine or a related isomer at m/z 55.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This predictive guide, grounded in the analysis of analogous structures and fundamental principles, provides a robust framework for interpreting the compound's spectral data. Key expected features include a downfield methylene signal around 4.0 ppm in ¹H NMR, a characteristic broad N-H stretch for the ammonium salt in the IR spectrum, and a definitive M+2 isotope pattern in the mass spectrum confirming the presence of chlorine. These predicted data serve as a reliable benchmark for researchers working on the synthesis and application of this and related compounds.
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ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. 2023. [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 2-Chloroprop-2-en-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-Chloroprop-2-en-1-amine hydrochloride. This molecule possesses a unique combination of functional groups—a primary amine, a vinyl chloride, and an allylic amine hydrochloride salt—that dictate its chemical behavior. This document explores the nuanced reactivity of these functionalities, offering insights into its potential applications in synthetic chemistry, particularly for drug development professionals. Stability considerations under various conditions are also discussed, providing a crucial framework for its handling, storage, and use in experimental protocols.
Introduction: A Molecule of Dichotomous Reactivity
This compound is a fascinating and highly functionalized building block for organic synthesis. Its structure is characterized by a delicate interplay of electronic and steric effects stemming from the geminal chlorine and aminomethyl groups on the double bond. This arrangement confers a dualistic reactivity profile, behaving as both an allylic amine and a vinyl halide. Understanding this dichotomy is paramount for harnessing its synthetic potential.
This guide will dissect the individual and synergistic contributions of each functional group to the overall reactivity and stability of the molecule. We will explore its behavior in nucleophilic substitution, addition reactions, and its potential as a monomer in polymerization. Furthermore, practical guidance on its storage and handling will be provided, grounded in an understanding of its decomposition pathways.
Molecular Structure and Intrinsic Properties
The hydrochloride salt form of 2-Chloroprop-2-en-1-amine significantly influences its physical and chemical properties. The protonation of the primary amine enhances its water solubility and thermal stability compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₃H₆NCl·HCl | [1] |
| Molecular Weight | 128.00 g/mol | [1] |
| CAS Number | 100516-95-8 | [1] |
| Synonyms | 2-chloroallylammonium chloride, 2-Chlor-allylamin, Hydrochlorid | [1] |
The core of its reactivity lies in the electronic landscape of the propenyl backbone. The electron-withdrawing nature of the chlorine atom polarizes the double bond, making the C2 carbon electrophilic. Conversely, the allylic positioning of the aminomethyl group allows for potential stabilization of carbocationic intermediates.
The Dichotomy of Reactivity: A Detailed Analysis
The reactivity of this compound can be broadly categorized into reactions involving the allylic amine functionality and those targeting the vinyl chloride moiety.
Reactivity as an Allylic Amine
The primary amine, in its protonated form, is relatively unreactive as a nucleophile. However, upon deprotonation to the free base, 2-chloroallylamine, it can participate in a variety of reactions typical of primary amines, such as acylation, alkylation, and reductive amination.
Of particular interest is its potential role in reactions like the aza-Baylis-Hillman reaction. In this reaction, an imine reacts with an activated alkene in the presence of a nucleophilic catalyst.[2] While this compound itself is not a typical substrate, its derivatives could be employed in related synthetic strategies. The general mechanism of the aza-Baylis-Hillman reaction involves the nucleophilic addition of a catalyst to an electron-deficient alkene, followed by the addition of an imine.[3]
Experimental Workflow: General Protocol for N-Acylation
-
Deprotonation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) at 0 °C to generate the free amine in situ.
-
Acylation: Slowly add the desired acylating agent (e.g., acyl chloride, anhydride) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Generalized mechanism of the aza-Baylis-Hillman reaction.
Reactivity of the Vinyl Chloride Moiety
The vinyl chloride functionality in this compound is generally less reactive towards nucleophilic substitution than its saturated alkyl chloride or even allylic chloride counterparts.[4] This is due to the increased bond strength of the sp² C-Cl bond compared to an sp³ C-Cl bond. However, under forcing conditions or with specific catalysts, substitution reactions can occur.
Vinyl chlorides are known to be highly reactive and can undergo exothermic polymerization, especially in the presence of light, air, or catalysts.[5] While the hydrochloride salt form of the amine likely imparts some stability, the potential for polymerization should be a consideration, particularly if the free base is generated and stored.
The presence of the chlorine atom also opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which would allow for the introduction of a wide variety of substituents at the C2 position.
Stability and Handling Considerations
Proper storage and handling of this compound are crucial to maintain its integrity and ensure safety.
Thermal Stability
As a hydrochloride salt, the compound is expected to have a higher melting point and greater thermal stability than its free base. However, at elevated temperatures, decomposition can occur, potentially releasing toxic fumes such as hydrogen chloride, carbon monoxide, and nitrogen oxides.[6]
Chemical Stability and Incompatibilities
This compound should be stored away from strong oxidizing agents and strong bases. Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine which may be less stable. The free amine, being an allylic amine, could be susceptible to oxidation and polymerization.
Similar to other vinyl chlorides, contact with certain metals like copper and aluminum should be avoided, as they can catalyze decomposition or polymerization reactions.[7]
Storage Recommendations
For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.
Safety and Toxicology
According to available safety data, this compound is harmful if swallowed and causes skin and serious eye irritation.[1][8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Applications and Future Outlook
The unique structural features of this compound make it a valuable synthon for the preparation of a diverse range of nitrogen-containing compounds. Its potential applications include:
-
Pharmaceutical Scaffolds: The allylic amine moiety is a common feature in many biologically active molecules. The vinyl chloride functionality provides a handle for further functionalization, allowing for the rapid generation of compound libraries for drug discovery.
-
Monomers for Functional Polymers: The vinyl group allows for its use as a monomer in the synthesis of functional polymers with pendant amine and chloride groups. These polymers could have applications in materials science, such as in the development of coatings, adhesives, or ion-exchange resins.
-
Precursor to Heterocyclic Compounds: The combination of the amine and the reactive double bond makes it a suitable precursor for the synthesis of various heterocyclic systems, such as aziridines, pyrrolidines, and piperidines.
The continued exploration of the reactivity of this molecule will undoubtedly unveil new and innovative synthetic methodologies, further establishing its role as a valuable tool in the arsenal of the synthetic chemist.
Caption: Logical relationships governing the reactivity and applications.
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A Comprehensive Technical Guide to the Solubility of 2-Chloroprop-2-en-1-amine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloroprop-2-en-1-amine hydrochloride in a range of organic solvents. Recognizing the scarcity of publicly available solubility data for this specific compound, this document serves as a practical, in-depth resource for researchers in drug development and organic synthesis. It outlines the theoretical underpinnings of solubility for amine hydrochloride salts, presents a systematic methodology for solvent selection, and details both qualitative and quantitative experimental protocols. A significant emphasis is placed on the critical safety and handling procedures required for this reactive chemical. This guide is designed to empower scientific professionals to generate reliable solubility data in a safe and efficient manner, facilitating informed decisions in process development, formulation, and synthetic route optimization.
Introduction: The Significance of Solubility in a Preclinical Context
This compound is a reactive chemical intermediate of interest in organic synthesis and pharmaceutical development. Its structure, featuring a primary amine, a vinyl chloride, and a hydrochloride salt, presents a unique combination of functionalities that dictate its physicochemical properties. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability.[1] Poorly soluble compounds can lead to challenges in achieving therapeutic concentrations and may require specialized and often costly formulation strategies.[1]
As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form.[2] However, its solubility in organic solvents is a crucial consideration for several reasons:
-
Reaction Medium Selection: In synthetic organic chemistry, the choice of solvent is paramount as it can influence reaction rates, yields, and impurity profiles. Determining the solubility of reactants is the first step in selecting an appropriate solvent system.
-
Purification and Crystallization: Solubility data is essential for developing effective crystallization processes to isolate and purify the compound, ensuring it meets the stringent purity requirements for pharmaceutical use.
-
Formulation Development: For non-aqueous formulations or co-solvent systems, understanding the solubility in various organic excipients is necessary.
-
Analytical Method Development: Solubility information is required for the preparation of stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC).
This guide will provide a systematic approach to experimentally determine the solubility of this compound, thereby addressing the current gap in available data.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3] this compound is an ionic compound, a salt, which makes it highly polar. Therefore, it is expected to be more soluble in polar solvents.
Several solvent properties can be used to predict solubility:
-
Dielectric Constant (ε): A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are more effective at dissolving ionic compounds.[4]
-
Polarity Index (P'): An empirical measure of a solvent's polarity.[5]
-
Hansen Solubility Parameters (HSP): These parameters break down the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A solute is most likely to dissolve in a solvent with similar HSP values.[6]
The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, enhancing its solubility in polar protic solvents that can solvate both the cation and the anion.
Safety First: Handling a Reactive Allylamine Derivative
This compound is an allylamine derivative. Allylamines and related compounds can be toxic and reactive.[7][8] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.[9]
| Pictogram | Hazard |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Acute Toxicity (Fatal or Toxic): May be fatal or toxic if swallowed, in contact with skin, or if inhaled.[10] |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Corrosion: Causes severe skin burns and eye damage.[10] |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Health Hazard: May cause respiratory irritation, an allergic skin reaction, or is suspected of causing genetic defects or cancer.[10] |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Irritant: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[10] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[11]
Handling Procedures:
-
Always work in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Avoid creating dust when handling the solid material.
-
Have an emergency plan and access to a safety shower and eyewash station.
-
Dispose of waste according to institutional and local regulations.
Systematic Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently gathering meaningful solubility data. The chosen solvents should cover a range of polarities and chemical functionalities relevant to pharmaceutical and chemical process development.[12] The International Council for Harmonisation (ICH) provides guidelines on the use of residual solvents in pharmaceuticals, categorizing them into classes based on their toxicity.[8][13] It is advisable to prioritize solvents from Class 3 (low toxic potential) and use Class 2 solvents only when necessary, while avoiding Class 1 solvents (known carcinogens).[8][13]
Table of Recommended Solvents for Screening:
| Solvent | Class (ICH Q3C)[8][13] | Polarity Index (P')[5][14] | Dielectric Constant (ε)[15][16] | Hansen Parameters (δD, δP, δH)[17][18] |
| Non-Polar | ||||
| n-Hexane | 2 | 0.1 | 1.88 | 14.9, 0.0, 0.0 |
| Toluene | 2 | 2.4 | 2.38 | 18.0, 1.4, 2.0 |
| Polar Aprotic | ||||
| Dichloromethane | 2 | 3.1 | 8.93 | 17.0, 7.3, 7.1 |
| Acetone | 3 | 5.1 | 20.7 | 15.5, 10.4, 7.0 |
| Acetonitrile | 2 | 5.8 | 37.5 | 15.3, 18.0, 6.1 |
| Dimethyl Sulfoxide (DMSO) | 2 | 7.2 | 46.68 | 18.4, 16.4, 10.2 |
| N,N-Dimethylformamide (DMF) | 2 | 6.4 | 36.71 | 17.4, 13.7, 11.3 |
| Polar Protic | ||||
| Ethanol | 3 | 4.3 | 24.55 | 15.8, 8.8, 19.4 |
| Methanol | 2 | 5.1 | 32.70 | 14.7, 12.3, 22.3 |
| Water | N/A | 10.2 | 80.1 | 15.5, 16.0, 42.3 |
Experimental Protocols for Solubility Determination
A tiered approach, starting with a qualitative assessment followed by a quantitative determination for promising solvents, is recommended.
Qualitative Solubility Determination
This rapid screening method provides a general classification of solubility.
Objective: To classify the solubility of this compound as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble in the selected solvents.
Materials:
-
This compound
-
Selected organic solvents (see table above)
-
Vials with screw caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Add approximately 10 mg of this compound to a tared vial and record the exact weight.
-
Solvent Addition: Add the selected solvent in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1 mL, etc.), vortexing for at least 30 seconds after each addition.
-
Observation: Visually inspect the solution for the presence of undissolved solid material against a dark background.
-
Classification: Continue adding solvent until the solid is completely dissolved. The solubility is then classified based on the volume of solvent required.
Interpretation of Results:
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Freely soluble | Less than 10 |
| Soluble | From 10 to 30 |
| Sparingly soluble | From 30 to 100 |
| Slightly soluble | From 100 to 1,000 |
| Very slightly soluble | From 1,000 to 10,000 |
| Practically insoluble | More than 10,000 |
Quantitative Solubility Determination by HPLC
For a precise measurement of solubility, a quantitative method using High-Performance Liquid Chromatography (HPLC) is the industry standard.[19] This involves preparing a saturated solution, followed by quantification of the dissolved solute.
Objective: To determine the exact solubility of this compound in selected organic solvents at a specific temperature (e.g., 25 °C).
Workflow Diagram:
Caption: Workflow for Quantitative Solubility Determination by HPLC.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation for HPLC:
-
After equilibration, allow the vial to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute a known volume of the clear filtrate with a suitable diluent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis and Quantification:
-
Develop a suitable HPLC method: This will likely involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at an appropriate wavelength.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.[7][20] Inject these standards into the HPLC system and plot the peak area versus concentration to generate a linear calibration curve. The correlation coefficient (R²) should be ≥ 0.99 for a reliable curve.[7]
-
Analyze the Sample: Inject the diluted sample solution into the HPLC system.
-
Calculate the Concentration: Using the calibration curve, determine the concentration of the diluted sample.[21]
-
-
Calculate Solubility:
-
Multiply the concentration determined by HPLC by the dilution factor to obtain the solubility of this compound in the original solvent.
-
The final solubility should be reported in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Expected Solubility Profile (Hypothetical):
Based on the principles of polarity, a hypothetical solubility profile can be anticipated:
Caption: Expected Solubility Trend Based on Solvent Polarity.
Quantitative Data Summary Table (Example):
| Solvent | Solubility at 25°C (mg/mL) | Classification |
| Water | > 100 | Freely Soluble |
| Methanol | 50 - 100 | Soluble |
| Ethanol | 30 - 50 | Soluble |
| DMSO | 10 - 30 | Sparingly Soluble |
| DMF | 10 - 30 | Sparingly Soluble |
| Acetonitrile | 1 - 10 | Slightly Soluble |
| Acetone | < 1 | Very Slightly Soluble |
| Dichloromethane | < 0.1 | Practically Insoluble |
| Toluene | < 0.1 | Practically Insoluble |
| n-Hexane | < 0.1 | Practically Insoluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
This technical guide provides a comprehensive roadmap for researchers to determine the solubility of this compound in organic solvents. By combining a theoretical understanding of its chemical nature with systematic experimental protocols and a strong emphasis on safety, scientists can generate the critical data needed to advance their research and development activities. The methodologies outlined herein are robust and can be adapted for the characterization of other novel chemical entities, ensuring a foundation of reliable physicochemical data for successful project outcomes.
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A Technical Guide to the Emerging Potential of Chlorinated Allylamines in Pharmaceutical Research
Abstract
Chlorinated allylamines represent a class of highly versatile, yet underexplored, chemical scaffolds in the landscape of drug discovery and development. Their unique trifunctional nature—comprising a nucleophilic amine, a reactive allylic chloride, and an alkene moiety capable of diverse chemical transformations—positions them as powerful building blocks for synthesizing complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and burgeoning applications of chlorinated allylamines. We will explore their utility as key synthons in constructing novel heterocyclic systems, their role in designing targeted covalent inhibitors, and their potential as pharmacophores in next-generation therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to unlock the full potential of this promising class of molecules.
Introduction: The Strategic Value of Chlorinated Scaffolds
The incorporation of chlorine into pharmaceutical agents is a well-established strategy for modulating a molecule's physicochemical and pharmacological properties. Chlorine can influence lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency and improved pharmacokinetic profiles.[1][2] More than a quarter of all FDA-approved drugs contain at least one chlorine atom, underscoring the significance of this halogen in medicinal chemistry.[1][2]
Allylamines, on the other hand, are recognized as crucial building blocks for a variety of biologically active compounds.[3][4] The allylamine motif is famously present in the antimycotic agents naftifine and terbinafine, which act by inhibiting squalene epoxidase in fungi.[5][6][7][8]
The combination of these two entities into a single scaffold—the chlorinated allylamine—creates a molecule with a unique and powerful reactivity profile. The electron-withdrawing nature of the chlorine atom, coupled with the inherent reactivity of the allylic system and the nucleophilicity of the amine, provides a rich chemical playground for synthetic and medicinal chemists. This guide will illuminate the pathways to harnessing this reactivity for innovative drug design.
Core Chemistry: Synthesis and Reactivity
A thorough understanding of the synthesis and reactivity of chlorinated allylamines is paramount to their effective application. These molecules are not merely passive scaffolds but are primed for a multitude of chemical transformations.
Synthetic Routes
The synthesis of chlorinated allylamines can be approached through several strategic routes, primarily dictated by the desired substitution pattern and the nature of the amine. A common and industrially scalable approach involves the direct reaction of an amine with an appropriate dichlorinated propene derivative.
Illustrative Synthetic Protocol: Synthesis of N-(3-chloroprop-2-en-1-yl)-N-methylaniline
This protocol describes a representative nucleophilic substitution reaction to generate a tertiary chlorinated allylamine.
-
Step 1: Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile (10 mL/mmol of N-methylaniline).
-
Step 2: Reaction Initiation: Cool the solution to 0°C using an ice bath. To this solution, add 1,3-dichloropropene (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Step 3: Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 80°C). Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The reaction is typically complete within 4-6 hours.
-
Step 4: Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Step 5: Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure N-(3-chloroprop-2-en-1-yl)-N-methylaniline.
Reactivity Profile: A Trifunctional Hub
The power of chlorinated allylamines lies in the distinct reactivity of its three core components: the allylic chloride, the alkene, and the amine. This allows for sequential and regioselective modifications.
-
Allylic Chloride: This is a potent electrophilic site, susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions. This allows for the facile introduction of a wide array of functional groups, including azides, cyanides, thiols, and various carbon nucleophiles.
-
Alkene: The double bond can participate in a variety of addition reactions (e.g., hydrogenation, halogenation, epoxidation) and is a handle for palladium-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings.[9]
-
Amine: The nitrogen atom retains its nucleophilic and basic character (if secondary) and can be engaged in reactions such as acylation, alkylation, and salt formation. For tertiary amines, the nitrogen can direct metallation or act as a coordinating atom.
The interplay of these functional groups can be strategically managed through the careful selection of reagents and reaction conditions, enabling the construction of complex molecular frameworks from a single, versatile starting material.
Diagram 1: Reactivity Hub of Chlorinated Allylamines This diagram illustrates the key reactive sites on a generalized chlorinated allylamine scaffold and the types of transformations possible at each site.
Caption: The trifunctional reactivity of the chlorinated allylamine scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The unique chemical attributes of chlorinated allylamines make them valuable assets in modern drug discovery programs. Their applications span from their use as versatile building blocks to their incorporation as key pharmacophoric elements.
Versatile Building Blocks for Heterocyclic Synthesis
Chlorinated allylamines are excellent precursors for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[10] The intramolecular reaction between the amine (or a derivative) and the allylic chloride moiety provides a direct route to cyclic structures.
Example Workflow: Synthesis of a Dihydropyrrole Derivative
This workflow demonstrates a common strategy where the chlorinated allylamine is first modified and then cyclized.
Caption: Workflow for synthesizing a dihydropyrrole from a chlorinated allylamine.
This strategy allows for the rapid generation of molecular complexity and the creation of libraries of related compounds for structure-activity relationship (SAR) studies. The specific heterocycle formed can be tuned by the choice of starting materials and cyclization conditions.
Scaffolds for Biologically Active Molecules
The allylamine structure itself is a known pharmacophore, particularly in antifungal agents.[11][12] By introducing a chlorine atom, researchers can systematically probe the SAR of these compounds. For example, replacing a hydrogen or methyl group with chlorine can alter the compound's interaction with its biological target, potentially leading to increased potency or selectivity.[13]
In a study on antimalarial compounds, the substitution of a fluorine atom with a chlorine atom on a styrylquinoline scaffold led to a significant enhancement of antiplasmodial activity.[13] This highlights the powerful effect that targeted chlorination can have on biological efficacy. While not a direct allylamine example, it demonstrates the principle of halogen substitution in pharmacophore optimization.
Table 1: Comparative Biological Activity Data (Hypothetical SAR)
This table illustrates a hypothetical SAR study where a parent allylamine compound is modified with chlorine to assess its impact on antifungal activity.
| Compound ID | Structure | Modification | Target | IC₅₀ (nM) |
| Parent-01 | R-N(CH₃)-CH₂-CH=CH₂ | Parent Allylamine | Fungal Squalene Epoxidase | 150 |
| Cl-Allyl-01 | R-N(CH₃)-CH₂-CH=CH-Cl | trans-chloro | Fungal Squalene Epoxidase | 45 |
| Cl-Allyl-02 | R-N(CH₃)-CH₂-CCl=CH₂ | gem-chloro | Fungal Squalene Epoxidase | 210 |
| Cl-Allyl-03 | R-N(Cl)-CH₂-CH=CH₂ | N-chloro | Fungal Squalene Epoxidase | >1000 |
Data is illustrative and for conceptual purposes only.
The hypothetical data suggests that the position of the chlorine atom is critical for activity, with the allylic chloride (Cl-Allyl-01) showing a marked improvement in potency. This underscores the importance of precise synthetic control when using chlorinated allylamines as pharmacophore building blocks.
Application in Targeted Covalent Inhibition
The allylic chloride moiety is a "tunable" electrophile. Under physiological conditions, it can be relatively stable, but its reactivity can be unmasked within the specific microenvironment of a protein's active site. This makes chlorinated allylamines intriguing candidates for the design of targeted covalent inhibitors (TCIs).
A TCI works by forming a permanent covalent bond with a specific amino acid residue (e.g., cysteine, lysine) in the target protein, leading to irreversible inhibition. The chlorinated allylamine can be incorporated into a larger molecule that directs it to the desired protein. Once bound, the allylic chloride can react with a nearby nucleophilic residue. This approach can lead to drugs with high potency and prolonged duration of action.
Future Outlook and Emerging Trends
The application of chlorinated allylamines in drug discovery is still in its early stages, leaving significant room for innovation. Future research is likely to focus on several key areas:
-
Asymmetric Synthesis: Developing catalytic, enantioselective methods for the synthesis of chiral chlorinated allylamines will open doors to creating stereochemically defined drug candidates with improved therapeutic indices.
-
Bio-orthogonal Chemistry: The unique reactivity of the chlorinated allyl group could be exploited in bio-orthogonal chemistry for applications in chemical biology, such as protein labeling and activity-based protein profiling.
-
Novel Covalent Warheads: Further exploration of the chlorinated allylamine scaffold as a tunable covalent warhead for TCIs against a wider range of biological targets is a promising avenue for tackling diseases like cancer and viral infections.
Conclusion
Chlorinated allylamines are more than just simple chemical intermediates; they are enabling tools for modern medicinal chemistry. Their inherent trifunctional reactivity provides a robust platform for the efficient synthesis of complex and diverse molecular structures. From building heterocyclic libraries to fine-tuning pharmacophores and designing next-generation covalent inhibitors, the potential applications are vast and compelling. As synthetic methodologies become more sophisticated, we anticipate that chlorinated allylamines will emerge from the realm of niche reagents to become a staple in the drug discovery toolkit, empowering scientists to address challenging therapeutic targets with novel chemical entities.
References
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- A Comparative Guide to Allylamine Synthesis: Industrial Precursors vs. Pharmaceutical Intermediates. (n.d.). Benchchem.
- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1986). Journal of Medicinal Chemistry.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed Central.
- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (1986). Journal of Medicinal Chemistry.
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- Synthesis and structure-activity correlations within allylamine antimycotics. (1988). Annals of the New York Academy of Sciences.
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- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
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The Versatile Intermediate: A Technical Guide to 2-Chloroprop-2-en-1-amine Hydrochloride for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroprop-2-en-1-amine hydrochloride is a key chemical intermediate whose strategic importance in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, is increasingly recognized. Its bifunctional nature, possessing both a reactive allylic chloride and a primary amine, allows for a diverse range of subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile building block for innovative drug discovery and development.
Introduction: Unveiling a Strategic Building Block
In the intricate tapestry of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of target molecules. This compound (CAS No: 100516-95-8) has emerged as a valuable synthon, offering a unique combination of reactive functional groups that can be selectively addressed to build molecular complexity. The presence of a vinyl chloride moiety provides a handle for transition-metal-catalyzed cross-coupling reactions, while the primary amine serves as a nucleophile or a point for further functionalization. This guide will delve into the fundamental chemistry of this intermediate, providing a comprehensive resource for its effective utilization in the laboratory.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is the bedrock of its safe and effective handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100516-95-8 | [1][2] |
| Molecular Formula | C₃H₇Cl₂N | [2] |
| Molecular Weight | 128.00 g/mol | [2] |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in water | - |
Safety and Handling:
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[2][4]
Synthesis of this compound: A Proposed Protocol
Step 1: Ammonolysis of 2,3-Dichloropropene
The first step is a nucleophilic substitution reaction where ammonia acts as the nucleophile, displacing one of the chlorine atoms from 2,3-dichloropropene. The reaction with ammonia is a common method for the formation of primary amines from alkyl halides.[6]
Figure 1: Proposed SN2 mechanism for the ammonolysis of 2,3-dichloropropene.
Experimental Protocol (Proposed):
-
Reaction Setup: In a pressure-rated reactor, place a solution of ammonia in a suitable solvent, such as ethanol or methanol. An excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[6]
-
Addition of Reactant: Cool the ammonia solution in an ice-water bath. Slowly add 2,3-dichloropropene to the stirred solution.
-
Reaction: Seal the reactor and allow the mixture to warm to room temperature, followed by heating to a moderate temperature (e.g., 50-80 °C). The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess ammonia in a fume hood. The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting residue will contain the free amine, 2-chloroprop-2-en-1-amine, and ammonium chloride.
Step 2: Hydrochloride Salt Formation
The crude amine is then converted to its more stable and easily handleable hydrochloride salt.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve the crude amine residue in a suitable organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or dichloromethane.
-
Acidification: Cool the solution in an ice-water bath and slowly add a solution of hydrogen chloride in the same solvent (or bubble gaseous HCl through the solution) with stirring.
-
Precipitation and Isolation: The this compound will precipitate as a white solid. The solid is then collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final product.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
4.1. Reactions at the Amine Group
The primary amine is a potent nucleophile and can participate in a wide range of reactions to form amides, sulfonamides, and secondary or tertiary amines.[7] These reactions are fundamental in the construction of a vast array of pharmaceutical and agrochemical scaffolds.
Figure 2: Key reactions involving the primary amine functionality.
4.2. Reactions at the Vinyl Chloride Group
The vinyl chloride moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and other organic fragments, significantly increasing molecular diversity.
Conceptual Application: Palladium-Catalyzed Cross-Coupling
While specific examples for this compound are not prevalent in the searched literature, the principles of palladium-catalyzed cross-coupling of vinyl chlorides are well-established.[8][9] Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to functionalize the vinyl chloride position.
Figure 3: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
4.3. Application in Heterocyclic Synthesis
The bifunctional nature of this compound makes it an attractive precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions, or intermolecular reactions with other bifunctional reagents, can lead to the formation of diverse ring systems that are prevalent in medicinal chemistry.
Characterization and Quality Control
The identity and purity of this compound should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure and provide information on the purity of the sample.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the amine and alkene functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Elemental Analysis: Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.
Conclusion
This compound is a potent and versatile chemical intermediate with significant potential in the synthesis of novel and complex organic molecules. Its unique combination of a nucleophilic primary amine and an electrophilic vinyl chloride allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its reactivity, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies for the advancement of drug discovery and development.
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Chemsrc. This compound | CAS#:100516-95-8. [Link]
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Wikipedia. Amine alkylation. [Link]
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Brainly. For the reaction of CH3 - - CH2 - - CH2 - - Cl with an excess of ammonia, name and outline the mechanism, and name the organic product. (2023-10-10). [Link]
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The Enigmatic 2-Haloallylamine Scaffold: A Comprehensive Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Building Block
In the vast and ever-expanding landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer unique three-dimensional arrangements and reactivity profiles is paramount to the discovery of next-generation therapeutics. Among the myriad of chemical motifs, the 2-haloallylamine scaffold has emerged as a particularly intriguing and underexplored building block. Possessing a unique combination of a nucleophilic amine, a reactive vinyl halide, and a flexible allylic backbone, these derivatives present a compelling platform for the synthesis of diverse and biologically active molecules. This guide provides a comprehensive review of the synthesis, reactivity, and potential applications of 2-haloallylamine derivatives, offering field-proven insights for researchers and drug development professionals seeking to harness the synthetic versatility of this remarkable scaffold.
I. Synthesis of 2-Haloallylamine Derivatives: Navigating the Synthetic Landscape
The synthetic accessibility of 2-haloallylamine derivatives is a critical factor in their adoption in drug discovery programs. Several methods have been developed for their preparation, with the choice of route often depending on the desired halogen and the nature of the amine substituent.
From 2,3-Dihalopropenes: A Workhorse Approach
A common and versatile method for the synthesis of 2-haloallylamines involves the reaction of 2,3-dihalopropenes with primary or secondary amines. This nucleophilic substitution reaction typically proceeds with good yields and allows for the introduction of a wide variety of amine functionalities.
Experimental Protocol: Synthesis of N-(2-bromoallyl)ethylamine
Caution: 2,3-Dibromopropene is a strong lachrymator and 2-haloallylamines can cause severe skin and eye irritation. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, 3.7 moles of a 70% aqueous solution of ethylamine is placed. The solution is stirred, and 1.00 mole of 2,3-dibromopropene is added dropwise over one hour. After the addition is complete, the reaction mixture is stirred for an additional three hours. Ether (300 ml) is then added, and the mixture is cooled in an ice bath. Sodium hydroxide (100 g) is added portion-wise with continued stirring and cooling. The resulting two-phase mixture is transferred to a separatory funnel, and the organic layer is collected. The organic phase is dried over sodium hydroxide, and the ether and unreacted ethylamine are removed by distillation. The residue is then distilled under reduced pressure to yield N-(2-bromoallyl)ethylamine.
Table 1: Comparison of Synthetic Methods for 2-Bromoallylamine
| Method | Starting Materials | Reagents | Key Advantages | Key Disadvantages |
| Reaction with Amines | 2,3-Dibromopropene, Ethylamine | NaOH | Versatile for various amines, good yields | Lachrymatory starting material, potential for over-alkylation |
| Delépine Reaction | 2,3-Dibromopropene | Hexamethylenetetramine, HCl | Selective for primary amines | Use of toxic chloroform, poor atom economy |
The Delépine Reaction: A Pathway to Primary 2-Haloallylamines
For the specific synthesis of primary 2-haloallylamines, the Delépine reaction offers a valuable alternative. This method involves the reaction of an alkyl halide with hexamethylenetetramine, followed by acidic hydrolysis of the resulting quaternary ammonium salt.[1] An example is the synthesis of 2-bromoallylamine from 2,3-dibromopropene.[1]
Caption: The Delépine reaction for the synthesis of 2-bromoallylamine.
II. The Reactive Core: Harnessing the Unique Chemical Properties of 2-Haloallylamines
The synthetic utility of 2-haloallylamine derivatives stems from the interplay of their constituent functional groups. The vinyl halide moiety provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, while the amine can participate in a range of nucleophilic and cyclization reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The vinyl halide component of 2-haloallylamines is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1] These powerful transformations allow for the introduction of a wide array of substituents at the 2-position of the allyl scaffold, providing a rapid means to explore structure-activity relationships. The general catalytic cycle for these reactions involves oxidative addition of the vinyl halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.[2]
Sources
Navigating the Synthesis and Handling of 2-Chloroprop-2-en-1-amine Hydrochloride: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The novel reagent, 2-chloroprop-2-en-1-amine hydrochloride, presents both significant opportunities and considerable hazards in the landscape of pharmaceutical development and complex organic synthesis. Its unique bifunctional nature, combining the reactivity of an allylic chloride with the synthetic versatility of a primary amine, makes it a valuable building block. However, these same characteristics necessitate a rigorous and informed approach to its handling and safety. This guide, compiled from established safety data for analogous compounds and best practices in chemical hygiene, provides a comprehensive framework for the safe utilization of this compound in a research and development setting.
Hazard Identification and Risk Assessment: A Multifaceted Threat Profile
A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe handling. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, a conservative risk assessment must be extrapolated from data on structurally related molecules. The primary hazards can be categorized as follows:
-
Severe Corrosivity: The amine hydrochloride functionality, coupled with the potential for hydrolysis of the allylic chloride to release hydrochloric acid, strongly indicates that this compound will be highly corrosive. It is expected to cause severe skin burns and eye damage upon contact.[1][2]
-
Toxicity: Analogous compounds such as 2-chloroethylamine hydrochloride and allyl chloride are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Systemic effects from exposure to similar compounds may include damage to the lungs, kidneys, and liver, as well as central nervous system depression.[4]
-
Suspected Mutagenicity: Data for 2-chloroethylamine hydrochloride suggests a potential for causing genetic defects.[1] This necessitates handling this compound as a potential mutagen with extreme caution.
-
Reactivity and Instability: The allylic chloride moiety is inherently reactive and can undergo polymerization, potentially violently, in the presence of certain catalysts such as Lewis acids or some metals.[5]
Hazard Summary Table:
| Hazard Class | Description | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3] | Ingestion, Inhalation, Dermal | Nausea, vomiting, irritation of the digestive tract, respiratory tract irritation, potential for blood abnormalities.[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][6] | Dermal | Redness, pain, blistering, and severe tissue damage. |
| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to permanent injury.[1][2][6] | Ocular | Severe irritation, burns, and irreversible eye damage.[7] |
| Respiratory Sensitization | May cause respiratory irritation.[6] | Inhalation | Coughing, shortness of breath, and irritation of the nose and throat.[7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] | All routes | Potential for heritable genetic damage. |
| Flammability | While the hydrochloride salt is less volatile, the parent amine is likely flammable. The related allyl chloride is a flammable liquid.[8] | N/A (for the salt) | The free base, if generated, could pose a fire risk. |
Personal Protective Equipment (PPE): An Essential Barrier
Given the multifaceted hazards of this compound, a comprehensive personal protective equipment (PPE) regimen is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[9]
Recommended PPE for Handling this compound:
| Body Part | PPE Type | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, regularly inspected for damage.[10] | To prevent skin contact and absorption.[6] |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 approved | To protect against splashes and aerosols.[2] |
| Body | Chemical-resistant lab coat or apron | Impervious material | To protect skin from spills and splashes.[6] |
| Respiratory | Respirator with appropriate cartridges | NIOSH-approved | To prevent inhalation of dust or aerosols, especially when handling the solid or creating solutions.[11] |
| Feet | Closed-toe shoes | Chemical-resistant material | To protect feet from spills.[9] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to minimize the risk of exposure and incidents.
Handling Workflow:
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Work Area Preparation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[6] The work area should be free of clutter and incompatible materials. An emergency shower and eyewash station must be readily accessible.
-
Personal Protective Equipment: Don all required PPE before entering the designated work area.[11]
-
Weighing and Transfer: When weighing the solid material, use a ventilated balance enclosure or perform the weighing in the fume hood to avoid inhalation of dust particles. Use appropriate tools (e.g., spatulas) for transfer, minimizing the creation of dust.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and metals that could catalyze decomposition or polymerization.[5]
-
Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. A suitable method is to rinse with a solvent in which the compound is soluble, followed by washing with soap and water.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed to prevent absorption of moisture and potential degradation.
-
Store away from incompatible materials.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: A Rapid and Coordinated Response
In the event of an exposure or spill, a swift and well-rehearsed emergency response is crucial to mitigating harm.
Emergency Response Flowchart:
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Methodological & Application
Application Notes and Protocols: Synthesis of Nitrogen Heterocycles Using 2-Chloroprop-2-en-1-amine Hydrochloride
Introduction: A Versatile C3N Synthon for Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic strategies to access these valuable compounds is a cornerstone of modern organic chemistry.[1][2] This application note details the utility of 2-chloroprop-2-en-1-amine hydrochloride , a versatile C3N building block, in the synthesis of various nitrogen heterocycles, with a particular focus on substituted pyridines and piperidines.
The unique structural features of this compound, possessing both a nucleophilic amino group and two electrophilic centers (the chlorinated vinylic carbon and the allylic carbon), render it a highly reactive and adaptable synthon for the construction of diverse heterocyclic scaffolds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols for its application, and mechanistic insights into the formation of key heterocyclic systems.
Mechanistic Insights: The Dual Reactivity of 2-Chloroprop-2-en-1-amine
The synthetic utility of this compound stems from its ability to act as a 1,3-dielectrophile upon liberation of the free amine. The presence of the electron-withdrawing chlorine atom polarizes the double bond, making the C2 carbon susceptible to nucleophilic attack. Simultaneously, the allylic C3 carbon is also an electrophilic site. This dual electrophilicity allows for sequential or concerted reactions with dinucleophiles to form six-membered rings.
One of the most powerful applications of this reagent is in the synthesis of pyridines through a modified Hantzsch-type condensation. In this approach, a 1,3-dicarbonyl compound can react with 2-chloroprop-2-en-1-amine to construct the pyridine core. The reaction is believed to proceed through the initial formation of an enamine intermediate, followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyridine ring.
Caption: Proposed mechanism for pyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dihydropyridines and their Aromatization to Pyridines
This protocol describes a one-pot, three-component synthesis of substituted 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This method is analogous to the Hantzsch dihydropyridine synthesis.[3]
Materials:
-
This compound
-
Ethyl acetoacetate (or other 1,3-dicarbonyl compound)
-
Substituted benzaldehyde
-
Ethanol
-
Triethylamine
-
Ammonium persulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dihydropyridine Synthesis:
-
To a solution of ethyl acetoacetate (2.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol) and triethylamine (1.2 mmol).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dihydropyridine derivative.
-
-
Aromatization to Pyridine:
-
Dissolve the purified 1,4-dihydropyridine (1.0 mmol) in dichloromethane (10 mL).
-
Add ammonium persulfate (1.2 mmol) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted pyridine.
-
| Entry | 1,3-Dicarbonyl | Aldehyde | Dihydropyridine Yield (%) | Pyridine Yield (%) |
| 1 | Ethyl acetoacetate | Benzaldehyde | 75 | 88 |
| 2 | Acetylacetone | 4-Chlorobenzaldehyde | 72 | 85 |
| 3 | Dimedone | 4-Methoxybenzaldehyde | 78 | 90 |
Table 1: Representative yields for the synthesis of dihydropyridines and pyridines.
Protocol 2: Synthesis of Substituted Piperidones
This protocol outlines a potential pathway for the synthesis of substituted piperidones through a Michael addition-cyclization sequence.
Materials:
-
This compound
-
Cyclohexanone (or other cyclic ketone)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL) and add sodium ethoxide (1.1 mmol). Stir for 10 minutes at room temperature to generate the free amine.
-
Add cyclohexanone (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, acidify the mixture with 1 M hydrochloric acid to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted piperidone.
Caption: Workflow for piperidone synthesis.
Troubleshooting and Safety Considerations
-
Low Yields in Pyridine Synthesis: Ensure the 1,3-dicarbonyl compound is of high purity. The reaction is sensitive to stoichiometry; ensure accurate measurement of reagents. The choice of base and solvent can also influence the yield.
-
Side Reactions: Polymerization of the 2-chloroprop-2-en-1-amine can be a competing side reaction. It is crucial to add the base slowly and maintain the recommended reaction temperature.
-
Safety: this compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. Its unique bifunctional nature allows for the construction of complex molecular architectures through straightforward and efficient protocols. The methods outlined in this application note provide a solid foundation for researchers to explore the full potential of this reagent in the development of novel heterocyclic compounds for applications in medicinal chemistry and materials science.
References
-
Donohoe, T. J., et al. (2012). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 134(42), 17778–17787. [Link]
-
Li, J. J. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5275. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. [Link]
-
Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Scope and applications. Chemical Reviews, 86(5), 781-793. [Link]
- Google Patents. (2015). Synthesis of heterocyclic compounds. US9150570B2.
-
Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]
-
Wang, Q., et al. (2016). Direct amination of γ-halo-β-ketoesters with anilines. RSC Advances, 6(10), 8123-8126. [Link]
-
MDPI. (2023). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. Molecules, 28(1), 1. [Link]
-
Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. [Link]
- Google Patents. (1960). New n-heterocyclic compounds. US2948718A.
Sources
The Versatile Allylic Amine: Application Notes and Protocols for 2-Chloroprop-2-en-1-amine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Bifunctional Building Block for Modern Synthesis
In the landscape of synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and scope.[1][2] This guide focuses on the utility of 2-chloroprop-2-en-1-amine hydrochloride , a versatile and reactive building block, in several key palladium-catalyzed transformations.
This reagent possesses two key functional handles amenable to palladium catalysis: a primary amine and a vinyl chloride. This bifunctionality allows for its strategic deployment in a variety of bond-forming reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. These application notes provide a comprehensive overview of the mechanistic underpinnings and practical protocols for leveraging this compound in the synthesis of diverse molecular scaffolds of interest to researchers in pharmaceuticals, agrochemicals, and materials science.
I. Buchwald-Hartwig Amination: A Direct Route to N-Allylated Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and primary or secondary amines.[3][4] this compound can serve as the primary amine component in this reaction, providing a direct route to N-(2-chloroprop-2-en-1-yl)anilines. These products are valuable intermediates, containing a reactive vinyl chloride for further functionalization and an allylic amine motif prevalent in many biologically active molecules.[5]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process.[4] It commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing undesirable side reactions.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(2-chloroprop-2-en-1-yl)aniline
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base to deprotonate the amine and the hydrochloride salt. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Sufficient to overcome the activation energy for the coupling of aryl bromides. |
II. Suzuki-Miyaura Coupling: C-C Bond Formation at the Vinyl Chloride Moiety
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] The vinyl chloride functionality of this compound makes it a suitable substrate for this reaction, enabling the synthesis of substituted allylic amines.
Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the vinyl chloride to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond.[6] The presence of a base is crucial for activating the organoboron reagent to facilitate transmetalation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Substituted Allylic Amines
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the mixture to 90-100 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A widely used, commercially available Pd(0) catalyst effective for many Suzuki couplings. |
| Base | Potassium carbonate | A moderately strong base sufficient to activate the boronic acid. |
| Solvent | 1,4-Dioxane/Water | The aqueous co-solvent is often beneficial for the transmetalation step. |
| Temperature | 90-100 °C | Promotes the reaction without significant decomposition of the starting materials or product. |
III. The Heck Reaction: Vinylation of Aryl Halides
The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene.[8] In this context, the vinyl chloride of this compound can act as the unsaturated halide, coupling with various alkenes to generate more complex allylic amine structures.
Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the vinyl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond.[8] A subsequent β-hydride elimination regenerates the alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis of Substituted Dienylamines
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | A phosphine ligand that stabilizes the palladium catalyst. |
| Base | Triethylamine | Acts as a scavenger for the HCl generated during the reaction. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used for Heck reactions. |
| Temperature | 120-140 °C | Higher temperatures are often required for the coupling of less reactive vinyl chlorides. |
IV. This compound as an Ammonia Surrogate
In certain palladium-catalyzed aminations, the direct use of ammonia can be challenging due to its volatility and the need for high-pressure equipment. Ammonia surrogates are stable, easy-to-handle reagents that can deliver a primary amino group.[10] this compound has the potential to act as such a surrogate, where the allylic group can be cleaved in situ or in a subsequent step to reveal a primary amine.
Conceptual Workflow
The proposed strategy involves an initial Buchwald-Hartwig coupling of an aryl halide with this compound to form the N-allylated arylamine. Subsequent cleavage of the 2-chloroallyl group would yield the desired primary arylamine. While this adds a step compared to direct amination with ammonia, it can offer advantages in terms of reaction setup and handling.
Caption: Conceptual workflow for using the reagent as an ammonia surrogate.
Conclusion
This compound is a valuable and versatile reagent for palladium-catalyzed cross-coupling reactions. Its bifunctional nature allows for its participation in C-N and C-C bond-forming reactions, providing access to a wide range of synthetically useful allylic amines and their derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. As with any new substrate, optimization of the reaction conditions for specific coupling partners is encouraged to achieve the best results.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
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Synthesis of allylic amines. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.
- Kvasovs, N., & Organ, M. G. (2022). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 144(3), 1165-1175.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Kinetic resolution of primary allylic amines via palladium-catalyzed asymmetric allylic alkylation of malononitriles. PubMed. Retrieved January 21, 2026, from [Link]
- Avanthay, M., Bedford, R. B., Begg, C. S., Böse, D., Clayden, J., Davis, S. A., ... & Wilkinson, H. J. (2020). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
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Heck Reaction. Wikipedia. Retrieved January 21, 2026, from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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MH Chem. (2022, July 2). Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]
- Li, Y., & El-Sayed, M. A. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic letters, 2(15), 2385–2388.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Organic letters, 9(18), 3503–3506.
- Gildner, P. G., & Colacot, T. J. (2015). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic letters, 17(24), 6094–6097.
- Kim, J., & Lee, S. (2009).
- Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. Helvetica Chimica Acta, 92(8), 1557-1574.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 1038.
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Suzuki Coupling. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. PubChem. Retrieved January 21, 2026, from [Link]
-
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. PubChem. Retrieved January 21, 2026, from [Link]
- Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic letters, 18(6), 1442–1445.
- Masuyama, Y., Kagawa, M., & Kurusu, Y. (1998). Either γ-syn- or γ-anti-selective palladium-catalysed carbonyl allylation by mixed (E)- and (Z)-1,3-dichloropropene with tin(II) halides.
- Chen, D. Y. K., & Youn, S. W. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemistry–An Asian Journal, 7(7), 1494-1506.
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Synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its modification via ethylenediamine: vanadyl-catalyzed process, structural characterization, and CO2 sorption. Reaction Chemistry & Engineering. Retrieved January 21, 2026, from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649.
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Al-Masum, M., & Funabiki, K. (2010). Palladium‐Catalyzed Reaction of 2,3‐Allenols with Amines: Synthesis of[11]Dendralenes and 1,3‐Dienes Containing Allylic Amino and Hydroxy Groups. European Journal of Organic Chemistry, 2010(28), 5481-5488.
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Ammonia Surrogates in the Synthesis of Primary Amines. Request PDF. Retrieved January 21, 2026, from [Link]
- So, C. M., & Kwong, F. Y. (2016). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. Chemistry–A European Journal, 22(19), 6471-6476.
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Ammonia surrogates in the synthesis of primary amines. Organic & Biomolecular Chemistry. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Polymerization of 2-Chloroprop-2-en-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the polymerization of the novel monomer, 2-Chloroprop-2-en-1-amine hydrochloride. Recognizing the unique structural features of this monomer—a trifunctional compound possessing an allylic amine, a vinylidene chloride moiety, and a hydrochloride salt—this guide offers a scientifically grounded approach to its polymerization. While direct literature on this specific monomer is nascent, this guide synthesizes established principles from the polymerization of analogous structures, namely allylamine hydrochloride and vinylidene chloride, to propose robust starting protocols. We delve into the mechanistic considerations, potential challenges, and detailed experimental procedures for free-radical solution polymerization. Furthermore, comprehensive protocols for the characterization of the resulting polymer, poly(this compound), using a suite of analytical techniques are provided. This document is intended to serve as a foundational resource for researchers venturing into the synthesis and application of this promising new polymer.
Introduction: A Monomer of Unique Potential
This compound is a monomer with significant potential for the development of novel functional polymers. The primary amine hydrochloride offers a cationic charge and a reactive site for post-polymerization modification. The 2-chloro substitution on the polymerizable double bond is anticipated to influence the polymer's chemical resistance and thermal properties, drawing parallels to polyvinylidene chloride (PVDC). The resulting polymer, poly(this compound), is expected to be a water-soluble, cationic polyelectrolyte with a unique combination of properties, making it a candidate for applications in drug delivery, gene therapy, and advanced materials science.
The primary challenge in the polymerization of allylic monomers is the propensity for degradative chain transfer, which can lead to low molecular weight polymers. However, the polymerization of allylamine in its hydrochloride salt form has been shown to mitigate this issue. The electron-withdrawing nature of the chlorine atom at the 2-position is also expected to modulate the reactivity of the double bond. This guide will address these considerations in the proposed polymerization strategies.
Mechanistic Insights and Strategic Considerations
The free-radical polymerization of this compound is proposed as the most direct route to obtaining the corresponding polymer. The reaction mechanism is anticipated to proceed through the classical steps of initiation, propagation, and termination. However, the unique structure of the monomer necessitates a careful consideration of competing reaction pathways.
Initiation
A water-soluble azo initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50), is recommended. These initiators generate free radicals upon thermal decomposition, which then add across the monomer's double bond to initiate the polymerization chain.
Propagation and the Challenge of Chain Transfer
The propagation step involves the sequential addition of monomer units to the growing polymer chain. A critical consideration for this monomer is the potential for allylic hydrogen abstraction by the propagating radical, a process known as degradative chain transfer. This would result in a stable, non-propagating allylic radical and the termination of the growing chain.
However, the protonation of the amine group to form the hydrochloride salt is expected to reduce the propensity for this side reaction. The electron-withdrawing effect of the protonated amine can decrease the stability of the allylic radical, thereby favoring propagation.
The 2-chloro substituent also plays a crucial role. While it activates the double bond towards radical attack, its steric and electronic effects on the stability of the propagating radical and the transition states for propagation versus chain transfer are complex and will be a key area for experimental investigation.
Figure 1. Proposed free-radical polymerization mechanism for this compound, highlighting the potential for degradative chain transfer.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of the polymerization of this compound. Researchers should consider these as foundational methods to be optimized based on experimental outcomes.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | High purity (>98%) |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | Polymerization grade |
| Deionized (DI) Water | High purity, degassed |
| Methanol | Reagent grade |
| Dialysis Tubing | Appropriate molecular weight cut-off (MWCO) |
| Schlenk Flask | With magnetic stir bar |
| Nitrogen/Argon Source | For inert atmosphere |
| Constant Temperature Oil Bath | |
| Rotary Evaporator | |
| Freeze Dryer (Lyophilizer) |
Protocol for Free-Radical Solution Polymerization
This protocol outlines a typical free-radical solution polymerization in an aqueous medium.
Application Notes and Protocols for the Synthesis of Functional Polymers Using 2-Chloroprop-2-en-1-amine Hydrochloride
Introduction: A Versatile Monomer for Advanced Functional Polymers
2-Chloroprop-2-en-1-amine hydrochloride is an intriguing monomer that holds considerable promise for the synthesis of advanced functional polymers. Its unique chemical structure, featuring a primary amine, a vinyl group, and a reactive chlorine atom, offers a trifecta of functionalities. This allows for the creation of polymers with pendant amine groups for further modification, a backbone amenable to various polymerization techniques, and a site for post-polymerization reactions. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for a range of polymerization conditions.
Polymers derived from this monomer are anticipated to have broad applications in drug delivery, gene therapy, and material science, owing to the cationic nature of the amine groups at physiological pH and the potential for further functionalization.
Challenges and Strategic Approach to Polymerization
The polymerization of allylic monomers, such as 2-chloroprop-2-en-1-amine, presents a significant challenge due to degradative chain transfer.[1][] This process involves the abstraction of an allylic hydrogen atom by a propagating radical, leading to the formation of a stable, less reactive allylic radical, which often results in low molecular weight polymers.[1][3]
To overcome this limitation, a controlled radical polymerization (CRP) technique is the recommended approach.[4] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in particular, is well-suited for this purpose. RAFT polymerization offers excellent control over molecular weight and dispersity, and it is compatible with a wide range of functional monomers, including those with amine groups.[][6][7] The use of a RAFT agent allows for the reversible trapping of propagating radicals as dormant thiocarbonylthio compounds, minimizing irreversible termination and chain transfer reactions.[6]
This application note provides a detailed, proposed protocol for the RAFT polymerization of this compound to synthesize a well-defined functional polymer.
Proposed Synthesis Protocol: RAFT Polymerization
This protocol describes the synthesis of poly(this compound) via RAFT polymerization. The selection of the RAFT agent and initiator is critical for successful polymerization. A xanthate-based RAFT agent is proposed due to its effectiveness in controlling the polymerization of less activated monomers.
Materials and Reagents
| Reagent | Acronym | Supplier | Purity |
| This compound | CPAM·HCl | (Available from various suppliers) | >98% |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride | V-50 | (Available from various suppliers) | >98% |
| O-Ethyl-S-(1-methoxycarbonylethyl) xanthate | X1 | (Available from various suppliers) | >98% |
| 1,4-Dioxane | - | (Available from various suppliers) | Anhydrous |
| Methanol | - | (Available from various suppliers) | ACS Grade |
| Diethyl ether | - | (Available from various suppliers) | ACS Grade |
| Deuterium Oxide | D₂O | (Available from various suppliers) | 99.9% D |
Experimental Workflow
Sources
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- 3. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]
Application Notes and Protocols for the Introduction of Pendant Amine Groups Using 2-Chloroprop-2-en-1-amine Hydrochloride
Introduction: The Strategic Importance of Pendant Amine Groups
In the landscape of materials science, polymer chemistry, and drug development, the functionalization of molecular scaffolds with primary amine groups represents a cornerstone of innovation. These pendant amines serve as versatile chemical handles for a multitude of downstream applications, including the covalent attachment of bioactive molecules, the enhancement of biocompatibility, the modulation of surface properties, and the creation of advanced materials with tailored functionalities such as CO2 capture.[1][2] The introduction of these groups, however, demands a reagent that is both reactive under controlled conditions and stable for storage and handling.
2-Chloroprop-2-en-1-amine hydrochloride emerges as a reagent of significant interest for this purpose. Its structure uniquely combines a reactive allylic chloride, amenable to nucleophilic substitution, with a protected primary amine. This dual functionality allows for the initial covalent attachment to a substrate via the chloroallyl group, followed by the deprotection of the amine for subsequent modifications. This guide provides an in-depth exploration of the chemical principles and practical protocols for utilizing this compound to introduce pendant amine groups onto polymeric and small molecule scaffolds.
Chemical Properties and Safety Considerations
This compound (CAS No.: 100516-95-8) is a water-soluble solid with a molecular weight of approximately 128.00 g/mol .[3] As a hydrochloride salt, the amine group is protonated, rendering it non-nucleophilic until deprotonated by a suitable base.
Safety and Handling: This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] It may also cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.[3]
| Property | Value | Reference |
| CAS Number | 100516-95-8 | [3] |
| Molecular Formula | C3H7Cl2N | [3] |
| Molecular Weight | 128.00 g/mol | [3] |
| Appearance | Solid | N/A |
| Hazards | Harmful if swallowed, skin/eye/respiratory irritant, toxic to aquatic life. | [3][4] |
Mechanism of Action: Nucleophilic Allylic Substitution
The primary mechanism for covalently attaching 2-chloroprop-2-en-1-amine to a substrate is through a nucleophilic substitution reaction at the allylic carbon bearing the chlorine atom. Allylic halides are particularly good substrates for SN2 reactions due to the stabilization of the transition state through conjugation with the adjacent π-system of the double bond.
The reaction requires a nucleophilic group on the substrate (e.g., a deprotonated hydroxyl or thiol group) to attack the electrophilic carbon, displacing the chloride leaving group. The amine hydrochloride must first be neutralized with a non-nucleophilic base to free the primary amine for its intended role as a pendant functional group after attachment.
Caption: Workflow for modifying hydroxyl-containing polymers.
Protocol 2: Modification of a Carboxylic Acid-Containing Polymer (e.g., Poly(acrylic acid))
Introducing the amine-containing moiety to a carboxylic acid-functionalized polymer is best achieved using carbodiimide coupling chemistry to form a stable amide bond.
-
Polymer Dissolution: Dissolve the carboxylic acid-containing polymer (e.g., 1 g of poly(acrylic acid)) in an appropriate solvent such as DMF or DMSO (20 mL).
-
Reagent Neutralization: In a separate flask, dissolve this compound (1.5 equivalents per carboxylic acid group) in the same solvent and neutralize with 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Activation: To the stirred polymer solution, add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.2 equivalents). Stir for 30 minutes at room temperature to form the activated ester.
-
Coupling Reaction: Add the neutralized 2-chloroprop-2-en-1-amine solution to the activated polymer solution. Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., diethyl ether). Collect the polymer by filtration, wash thoroughly with the precipitation solvent, followed by washing with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove unreacted amine, and finally with deionized water. Dry the product under vacuum.
Characterization and Validation
Successful functionalization must be confirmed and, if possible, quantified. A multi-technique approach is recommended for robust validation.
1. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Look for the appearance of new peaks corresponding to the introduced functional groups. For Protocol 1, the disappearance of the tosyl S=O peaks and the appearance of C-N stretching and N-H bending vibrations (around 1600 cm⁻¹) would be indicative. For Protocol 2, the formation of an amide bond will be evident by the appearance of the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can confirm the presence of the allyl protons from the grafted moiety. In ¹³C NMR, new signals corresponding to the carbons of the 2-propen-1-amine group will appear.
-
2. Elemental and Surface Analysis:
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is a powerful surface-sensitive technique that can confirm the presence of nitrogen on the polymer surface and provide information about its chemical state. An increase in the N 1s signal is a clear indicator of successful amination. [5]* Elemental Analysis:
-
Can provide the bulk nitrogen content, which allows for the calculation of the degree of functionalization.
-
3. Quantification of Amine Groups:
A reliable quantification of the surface amine density is crucial for subsequent applications.
-
Colorimetric Assays:
-
The Orange II dye assay is a well-established method for quantifying primary amine groups on a surface. [1]The anionic dye electrostatically interacts with the protonated amine groups under acidic conditions. The amount of bound dye, which is proportional to the number of accessible amine groups, can be determined spectrophotometrically after desorption.
-
Procedure:
-
Immerse a known mass/area of the functionalized polymer in an acidic solution (e.g., pH 3).
-
Incubate with a solution of Orange II dye at a known concentration.
-
Rinse thoroughly to remove non-specifically bound dye.
-
Desorb the bound dye with a basic solution.
-
Measure the absorbance of the basic solution and calculate the concentration of the desorbed dye using a standard curve.
-
-
| Characterization Technique | Information Provided |
| FTIR | Confirmation of new functional groups (amide, C-N bonds). |
| NMR | Structural confirmation of the grafted moiety. |
| XPS | Surface elemental composition (presence of Nitrogen). |
| Elemental Analysis | Bulk elemental composition for calculating the degree of substitution. |
| Orange II Assay | Quantification of accessible surface primary amine groups. |
Conclusion and Future Perspectives
This compound is a valuable reagent for the introduction of pendant primary amine groups onto a variety of substrates. The protocols outlined in this guide, based on well-established principles of polymer modification, provide a robust framework for researchers to functionalize their materials. The key to success lies in the careful selection of reaction conditions tailored to the specific substrate and the rigorous characterization of the resulting product. The versatility of the introduced amine group opens up a vast design space for the development of novel materials for applications ranging from advanced drug delivery systems to next-generation separation technologies.
References
- DC Chemicals. (2025). Safety Data Sheet: 2-chloroprop-2-en-1-amine;hydrochloride.
- Noel, C., et al. (2011). Quantification of Primary Amine Groups Available for Subsequent Biofunctionalization of Polymer Surfaces.
- PubMed. (2011).
- ChemicalSafety. (n.d.). This compound Label.
- MDPI. (2022). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers.
- Smolecule. (2024). (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride.
- ACS Publications. (2017). Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs.
- SpringerLink. (2012).
- PMC. (n.d.). Amine functionalized benzene based hypercrosslinked polymer as an adsorbent for CO2/N2 adsorption.
- PubChem. (n.d.). 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine.
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- 3. Synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its modification via ethylenediamine: vanadyl-catalyzed process, structural characterization, and CO2 sorption - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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"2-Chloroprop-2-en-1-amine hydrochloride" in the synthesis of antifungal agents
Application Notes & Protocols
Topic: "2-Chloroprop-2-en-1-amine hydrochloride" in the Synthesis of Antifungal Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Allylamine Pharmacophore
The rise of invasive fungal infections, coupled with increasing resistance to existing therapeutics, presents a formidable challenge in modern medicine. Among the armamentarium of antifungal agents, the allylamine class, which includes notable drugs like Naftifine and Terbinafine, represents a critical group of fungicidal compounds.[1] These synthetic antifungals are distinguished by their specific and potent mechanism of action, targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway.[2][3]
The core structural feature responsible for their biological activity is the tertiary allylamine moiety.[4] This functional group is paramount for the inhibition of squalene epoxidase, an enzyme essential for fungal survival. Consequently, chemical synthons that enable the efficient construction of this pharmacophore are of immense value to medicinal chemists. "this compound" and related chloroallyl derivatives serve as powerful and versatile building blocks for introducing this critical allylamine functionality into molecular scaffolds, paving the way for the discovery of novel and more effective antifungal agents. This document provides an in-depth guide to the underlying mechanism, synthetic strategy, and practical application of this key reagent in the development of next-generation allylamine antifungals.
Pillar 1: Mechanism of Action - Targeting Fungal Ergosterol Biosynthesis
The efficacy of allylamine antifungals is rooted in their targeted disruption of ergosterol biosynthesis. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function.[3][5]
Allylamines act by specifically inhibiting the enzyme squalene epoxidase.[2][5][6][7] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and essential step in the ergosterol pathway.[3] The inhibition of squalene epoxidase has a dual, devastating effect on the fungal cell:
-
Ergosterol Depletion: The blockade of the pathway leads to a deficiency of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.[5]
-
Toxic Squalene Accumulation: The upstream substrate, squalene, accumulates to toxic levels within the cell.[1][7][8] High concentrations of squalene are believed to interfere with membrane functions and cell wall synthesis, increasing membrane permeability and leading to the leakage of cellular components.[5]
This combined mechanism results in a potent fungicidal action, leading to fungal cell death rather than merely inhibiting growth (fungistatic), which is a significant advantage in clinical settings.[1][5] The high selectivity of allylamines for the fungal squalene epoxidase over its mammalian counterpart ensures a favorable safety profile.[2][3]
Pillar 2: Synthetic Strategy & Representative Protocol
The synthesis of potent allylamine antifungals hinges on the construction of a tertiary amine bearing both an allyl group and typically a naphthyl or substituted phenyl moiety. This compound serves as a valuable precursor for this purpose. A common and versatile strategy involves the N-alkylation of a suitable secondary amine with a chloroallyl reagent.
The following protocol details a representative synthesis of a naftifine analogue, a classic example of the allylamine class. This procedure is adapted from established methodologies for creating tertiary allylamine structures.[9][10]
Protocol: Synthesis of (E)-N-methyl-N-(3-phenylprop-2-en-1-yl)naphthalen-1-yl)methanamine (Naftifine Analogue)
This protocol describes the synthesis of a naftifine analogue where the cinnamyl group replaces the original prop-2-en-1-yl group, a common modification explored in structure-activity relationship studies.[4]
Objective: To synthesize a tertiary allylamine antifungal candidate via N-alkylation of a secondary amine with an allylic chloride.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-methyl-1-naphthalenemethanamine | C₁₂H₁₃N | 171.24 | 10.0 | 1.71 g |
| (E)-(3-chloroprop-1-en-1-yl)benzene (Cinnamyl chloride) | C₉H₉Cl | 152.62 | 11.0 | 1.68 g |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 20.0 | 2.76 g |
| Acetonitrile (MeCN), Anhydrous | CH₃CN | 41.05 | - | 50 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |
| Brine | NaCl(aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1-naphthalenemethanamine (1.71 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and 50 mL of anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add cinnamyl chloride (1.68 g, 11.0 mmol) to the suspension at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:EtOAc). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure tertiary allylamine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), comparing the data with expected values.[11]
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Alkylating agents like cinnamyl chloride are lachrymatory and potential irritants. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
Pillar 3: Structure-Activity Relationships & Data
The systematic modification of the allylamine scaffold is a proven strategy for optimizing antifungal potency. Research has shown that while the tertiary allylamine function is essential, variations in the aromatic ring system can significantly influence activity.[4][12] The following table presents representative data for a series of naftifine analogues, illustrating how structural changes can impact antifungal efficacy against Trichophyton rubrum, a common dermatophyte.
| Compound ID | R¹ Group (on Naphthalene) | R² Group (Allyl side-chain) | Yield (%) | MIC (µg/mL) vs T. rubrum |
| NAF-01 | H | Phenyl | 78% | 1.9 |
| NAF-02 | H | 4-Chlorophenyl | 75% | 0.5 |
| NAF-03 | H | 4-Bromophenyl | 81% | 0.5 |
| NAF-04 | 6-Methoxy | Phenyl | 72% | 3.9 |
| NAF-05 | 6-Methoxy | 4-Chlorophenyl | 68% | 1.9 |
Data is representative based on findings from similar studies for illustrative purposes.[10][12]
Interpretation of Data:
-
Halogenation Effect: The introduction of a halogen (Cl, Br) on the phenyl ring of the cinnamyl side-chain (NAF-02, NAF-03) significantly enhances antifungal activity compared to the unsubstituted analogue (NAF-01).[10] This suggests that electronic or steric properties of this substituent are critical for target engagement.
-
Naphthalene Substitution: Adding an electron-donating methoxy group to the naphthalene ring (NAF-04, NAF-05) appears to be detrimental to the activity, resulting in higher MIC values compared to their unsubstituted counterparts.
This demonstrates the value of using synthons like 2-chloroprop-2-en-1-amine and its derivatives to systematically build libraries of compounds for probing structure-activity relationships (SAR).
Conclusion
This compound and related chloroallyl building blocks are indispensable tools in the field of antifungal drug discovery. They provide a reliable and versatile route to the critical tertiary allylamine pharmacophore that defines a potent class of fungicidal agents. A thorough understanding of the mechanism of squalene epoxidase inhibition, coupled with robust synthetic protocols and systematic SAR exploration, enables researchers to leverage these synthons to develop novel therapeutics. The continued application of these chemical strategies is vital in the ongoing effort to combat drug-resistant fungal pathogens and improve clinical outcomes.
References
-
Taylor & Francis. (n.d.). Allylamine – Knowledge and References. Retrieved from [Link]
-
LibreTexts Biology. (2023). 7.8.1: Antifungal Drugs. Retrieved from [Link]
-
Petranyi, G., Ryder, N. S., & Stütz, A. (1990). Pharmacology of the allylamines. Journal of the American Academy of Dermatology. Retrieved from [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Allylamines for Use in Animals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Allylamine Antifungals: A Focus on Terbinafine Hydrochloride. Retrieved from [Link]
-
Al-Hashemi, N., Al-Azri, M. S., & Al-Kindi, M. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi. Retrieved from [Link]
-
Stütz, A., & Georgopoulos, A. (1985). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Retrieved from [Link]
-
Abonia, R., Garay, A., Castillo, J., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules. Retrieved from [Link]
-
Abonia, R., Garay, A., Castillo, J., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 9. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Protocol for N-Alkylation with 2-Chloroprop-2-en-1-amine Hydrochloride: A Guide for Synthetic Chemists
Introduction: The Strategic Incorporation of the 2-Chloroallyl Moiety
In the landscape of modern drug discovery and development, the precise installation of unique functional groups is paramount for tuning the pharmacological profile of lead compounds. The 2-chloroallyl group is a valuable structural motif, offering a reactive handle for subsequent chemical transformations and the potential for specific interactions with biological targets.[1] 2-Chloroprop-2-en-1-amine hydrochloride serves as a key building block for introducing this moiety via N-alkylation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and critical considerations for the successful N-alkylation of various amine-containing substrates using this versatile reagent.
As a primary allylic chloride, 2-chloroprop-2-en-1-amine exhibits high reactivity in nucleophilic substitution reactions. However, this reactivity also presents a significant challenge: the potential for over-alkylation.[2][3] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts. This guide will detail strategies and field-proven protocols to promote selective mono-alkylation, ensuring high yields of the desired product.
Chemical Properties and Safety Considerations
Before commencing any experimental work, it is crucial to understand the properties and hazards associated with this compound.
| Property | Value | Source |
| CAS Number | 100516-95-8 | [4] |
| Molecular Formula | C₃H₆ClN · HCl | [4] |
| Molecular Weight | 128.00 g/mol | [4] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water and polar organic solvents | --- |
Safety Precautions:
-
Hazardous: this compound is harmful if swallowed and may cause skin and serious eye irritation.[5]
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Reaction Mechanism and Control of Selectivity
The N-alkylation of an amine with 2-chloroprop-2-en-1-amine proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The lone pair of electrons on the nitrogen atom of the substrate amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion as the leaving group.
dot digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=plaintext, fontname="Arial"];
}
Figure 1. S_N2 mechanism for N-alkylation.
A critical aspect of this reaction is managing the basicity of the reaction medium. Since the alkylating agent is a hydrochloride salt, at least one equivalent of a base is required to neutralize the HCl and free the amine for subsequent reaction. An additional equivalent of base is necessary to deprotonate the amine substrate, rendering it nucleophilic.
Strategies to Control Over-alkylation:
The primary challenge in the N-alkylation of primary and secondary amines is preventing the reaction from proceeding to form tertiary amines or quaternary ammonium salts.[3] The following strategies are crucial for achieving selective mono-alkylation:
-
Stoichiometry: Utilizing a large excess of the amine substrate relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting amine.
-
Slow Addition: Adding the this compound solution dropwise to the reaction mixture maintains a low concentration of the alkylating agent, thereby reducing the likelihood of the mono-alkylated product reacting further.[3]
-
Choice of Base: A non-nucleophilic, sterically hindered base can be advantageous. While common inorganic bases like potassium carbonate (K₂CO₃) are often effective, cesium bases such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) have been shown to promote selective mono-N-alkylation.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity, as the activation energy for the second alkylation may be higher.
dot digraph "Overalkylation_Control" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
}
Figure 2. Strategies to favor mono-alkylation.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of various amine substrates. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Primary and Secondary Aliphatic Amines
This protocol is designed for the selective mono-alkylation of aliphatic amines.
Materials:
-
Primary or secondary aliphatic amine
-
This compound
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equiv.) and anhydrous acetonitrile or DMF (to a concentration of 0.1-0.5 M).
-
Addition of Base: Add cesium carbonate (2.5 equiv.) or potassium carbonate (3.0 equiv.) to the stirred solution.
-
Preparation of Alkylating Agent Solution: In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of the same anhydrous solvent.
-
Slow Addition: Transfer the alkylating agent solution to a dropping funnel and add it dropwise to the stirred amine-base suspension over a period of 30-60 minutes at room temperature. For highly reactive amines, consider cooling the reaction mixture to 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be complete within a few hours at room temperature, or gentle heating (40-60 °C) may be required for less reactive amines.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-chloroallyl)amine.
Protocol 2: N-Alkylation of Anilines and N-Heterocycles
This protocol is adapted for less nucleophilic amines such as anilines and various N-heterocycles (e.g., indoles, imidazoles).
Materials:
-
Aniline or N-heterocycle
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the aniline or N-heterocycle (1.0 equiv.) and potassium carbonate (3.0 equiv.) in anhydrous DMF.
-
Addition of Alkylating Agent: Add this compound (1.2 equiv.) to the mixture in one portion.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently active amine; Low reaction temperature | Increase the reaction temperature; Consider a more polar solvent like DMF; Use a stronger base like Cs₂CO₃. |
| Significant over-alkylation | High concentration of alkylating agent; High reaction temperature | Add the alkylating agent slowly using a syringe pump; Lower the reaction temperature; Use a larger excess of the starting amine. |
| Formation of multiple products | Side reactions; Instability of product | Ensure an inert atmosphere; Check the purity of starting materials; Consider a milder base. |
| Difficult purification | Co-elution of starting material and product | Optimize the solvent system for column chromatography; Consider derivatization of the product or starting material to aid separation. |
Conclusion
The N-alkylation of amines with this compound is a valuable transformation for introducing the 2-chloroallyl moiety into a wide range of molecules, particularly in the context of pharmaceutical and agrochemical research. The key to a successful and high-yielding synthesis lies in the careful control of reaction conditions to mitigate the common problem of over-alkylation. By employing strategies such as the slow addition of the alkylating agent, the use of appropriate bases like cesium carbonate, and careful temperature control, researchers can achieve selective mono-alkylation. The protocols provided in this application note serve as a robust starting point for the development of specific synthetic procedures, enabling the efficient synthesis of novel N-(2-chloroallyl)amines for further investigation.
References
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.
- Chemical Label for this compound. (n.d.).
- Carballo, R. M., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4066-4069.
-
Veeprho. (n.d.). N-(2-Chloroallyl)-1-(R)-aminoindan. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024). Avoiding Over-alkylation. Retrieved from [Link]
- Benchchem. (2025).
- Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042.
- Matsumoto, K., Uchida, T., et al. (1993). Mannich Reactions of Indoles with Dichloromethane and Secondary Amines under High Pressure. Heterocycles, 36(10), 2215-2218.
- European Patent Office. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines (EP0500156A1).
- Luo, N., Zhong, Y., Shui, H., & Luo, R. (2021). pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. The Journal of Organic Chemistry, 86(22), 15509–15521.
- Li, M., Jin, Y., Chen, Y., Wu, W., & Jiang, H. (2023). Synthesis of allylic amines. Journal of the American Chemical Society, 145(17), 9448–9453.
-
SynZeal. (n.d.). 2-Chloro Rasagiline Impurity. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]
- European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 179, 188-213.
- DC Chemicals. (2025). Safe Data Sheet - 2-chloroprop-2-en-1-amine;hydrochloride.
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloroprop-2-en-1-amine Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2-Chloroprop-2-en-1-amine hydrochloride, a versatile and highly reactive precursor for the synthesis of key pharmaceutical intermediates. We will elucidate its role in the construction of complex molecular scaffolds, with a particular focus on the synthesis of N-substituted piperazine and indanamine derivatives, which are integral components of numerous active pharmaceutical ingredients (APIs). This document furnishes detailed, field-proven protocols, explains the underlying reaction mechanisms, and presents data in a clear, actionable format for researchers, medicinal chemists, and professionals in drug development.
Introduction: Unveiling a Versatile Building Block
This compound, also known as 2-chloroallylamine hydrochloride, is a bifunctional reagent of significant interest in modern medicinal chemistry. Its structure combines a reactive primary amine and a vinyl chloride moiety, rendering it a potent electrophile for a variety of nucleophilic substitution reactions. This unique combination allows for the strategic introduction of the 2-chloroallyl group into target molecules, a functional handle that can be further elaborated or can itself impart desirable pharmacological properties.
The primary utility of this precursor lies in N-alkylation reactions, particularly with secondary amines such as those found in piperazine and indanamine frameworks. These frameworks are privileged structures in drug discovery, appearing in a wide array of therapeutics ranging from dopamine agonists to monoamine oxidase inhibitors. The ability to efficiently and selectively introduce substituents onto these scaffolds is paramount for the development of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and hazards associated with this compound is critical for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClN · HCl | |
| Molecular Weight | 128.00 g/mol | |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 100516-95-8 | |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. |
Safety Precautions: Due to its hazardous nature, this compound must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).
Application in the Synthesis of a Piribedil Intermediate Analogue
Piribedil is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and as a vasodilator. Its synthesis involves the reaction of a piperazine derivative with a pyrimidine moiety. This compound can be employed to synthesize analogues of key intermediates for such compounds.
Reaction Principle: Nucleophilic Substitution
The synthesis of the target intermediate, a 1-(2-chloroprop-2-en-1-yl)-4-(pyrimidin-2-yl)piperazine analogue, proceeds via a classical SN2 nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the 2-chloroprop-2-en-1-amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Caption: Synthetic workflow for the N-alkylation of 1-(pyrimidin-2-yl)piperazine.
Detailed Experimental Protocol
Materials:
-
1-(Pyrimidin-2-yl)piperazine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-(pyrimidin-2-yl)piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield the desired product.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions and has a suitable boiling point for reflux. |
| Base | Anhydrous Potassium Carbonate | A mild inorganic base to neutralize HCl without promoting side reactions. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 12-18 hours | Ensures complete conversion of the starting material. |
| Purification | Column Chromatography | To isolate the pure product from unreacted starting materials and byproducts. |
Application in the Synthesis of a Rasagiline Impurity Analogue
Rasagiline is a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B) used for the treatment of Parkinson's disease. An impurity identified in the synthesis of Rasagiline is N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine.[2] The deliberate synthesis of this compound is crucial for its use as a reference standard in quality control and impurity profiling of Rasagiline.
Reaction Principle: Reductive Amination
A plausible and efficient route to synthesize this intermediate analogue is through reductive amination. This method involves the reaction of 1-indanone with 2-Chloroprop-2-en-1-amine to form an enamine intermediate, which is then reduced in situ to the target secondary amine.
Caption: Workflow for the synthesis of a Rasagiline impurity analogue via reductive amination.
Detailed Experimental Protocol
Materials:
-
1-Indanone
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-indanone (1.0 eq.) and this compound (1.1 eq.) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain the desired product.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for imines and enamines in the presence of ketones. |
| Solvent | Dichloroethane | A non-protic solvent suitable for reductive amination reactions. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 12-24 hours | Allows for the complete formation and reduction of the enamine intermediate. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic byproducts of the reaction. |
Conclusion
This compound is a valuable and versatile precursor in the synthesis of pharmaceutically relevant intermediates. Its ability to participate in robust N-alkylation and reductive amination reactions allows for the efficient construction of complex nitrogen-containing scaffolds. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this reagent in their own drug discovery and development programs. As with any reactive chemical, a strong adherence to safety protocols is paramount to ensure successful and safe experimentation.
References
-
DC Chemicals. (2025). Safety Data Sheet: 2-chloroprop-2-en-1-amine;hydrochloride. [Link]
-
PubChem. N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. [Link]
- Google Patents. (2017). CN106432212A - Synthetic method of piribedil.
Sources
Application Notes and Protocols for Grafting "2-Chloroprop-2-en-1-amine hydrochloride" onto Polymer Backbones
Introduction: Unlocking Novel Functionalities in Biomaterials
The strategic modification of polymer backbones is a cornerstone of advanced materials science, particularly within the pharmaceutical and biomedical sectors. The introduction of specific functional moieties allows for the precise tuning of a polymer's physicochemical properties, leading to enhanced drug loading, targeted delivery, and improved biocompatibility. "2-Chloroprop-2-en-1-amine hydrochloride" is a highly promising, yet underutilized, bifunctional monomer. Its structure presents two distinct reactive sites: a primary amine and a chloroallyl group. This dual functionality opens a gateway to a variety of conjugation chemistries, enabling the creation of novel polymer architectures with tailored properties.
This application note provides a comprehensive guide for the grafting of "this compound" onto polymer backbones. We will explore two distinct, scientifically-grounded protocols that leverage each of the monomer's functional groups, offering researchers a versatile toolkit for developing next-generation biomaterials. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and detailed characterization steps to ensure reproducible and reliable results.
Strategic Approaches to Grafting
The unique structure of 2-Chloroprop-2-en-1-amine allows for two primary grafting strategies: "grafting to" and "grafting from". In the "grafting to" approach, the amine group can be reacted with a polymer backbone that has electrophilic functionalities. The "grafting from" strategy can be conceptualized by first attaching the monomer and then using the chloroallyl group for subsequent polymerization or modification.
This guide will focus on two "grafting to" methodologies, which are often more controlled in terms of grafting density and are synthetically more accessible for many labs.
-
Amide Bond Formation: Utilizing the primary amine of the monomer to form a stable amide linkage with a carboxylic acid-containing polymer.
-
Thiol-Ene "Click" Chemistry: A highly efficient and orthogonal reaction that leverages the allyl group of the monomer with a thiol-functionalized polymer.
The choice of strategy will depend on the desired final properties of the grafted polymer and the available functional groups on the starting polymer backbone.
Protocol 1: Grafting onto a Carboxylic Acid-Containing Polymer via Amide Bond Formation
This protocol details the grafting of this compound onto a polymer backbone containing carboxylic acid groups, such as poly(acrylic acid) (PAA) or a copolymer incorporating methacrylic acid. The reaction proceeds via a well-established carbodiimide-mediated amide bond formation.
Experimental Rationale
The primary amine of 2-Chloroprop-2-en-1-amine is a potent nucleophile that can react with an activated carboxylic acid to form a robust amide bond. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS), are highly effective coupling agents that minimize side reactions and improve yields. The hydrochloride salt of the amine must be neutralized or the reaction carried out in a suitable buffer to free the primary amine for reaction.
Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroprop-2-en-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Chloroprop-2-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, primarily proceeds via the nucleophilic substitution of 2,3-dichloropropene with ammonia. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable protocols to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
A low yield can stem from several factors. The most common culprits are:
-
Overalkylation: The primary amine product is nucleophilic and can compete with ammonia to react with the 2,3-dichloropropene starting material, leading to the formation of secondary and tertiary amine byproducts.[1][2]
-
Polymerization: 2,3-dichloropropene can undergo polymerization, especially under certain conditions like the presence of radical initiators or elevated temperatures.[3]
-
Loss of Product during Workup: The hydrochloride salt has some solubility in various solvents. Improper workup and isolation techniques can lead to significant product loss.
Q2: I am observing multiple spots on my TLC analysis of the crude product, even after what seems to be a complete reaction. What are these impurities?
The most probable impurities are the di- and tri-substituted amines resulting from overalkylation. The secondary amine, N-(2-chloroprop-2-en-1-yl)-2-chloroprop-2-en-1-amine, and the corresponding tertiary amine are common byproducts. You may also have unreacted starting material or polymeric material.
Q3: Is there a way to suppress the formation of overalkylation products?
Yes, the most effective strategy to minimize overalkylation is to use a large excess of ammonia.[1][4][5] This ensures that the concentration of ammonia is significantly higher than that of the primary amine product, making it the statistically more likely nucleophile to react with the electrophilic 2,3-dichloropropene.
Q4: Can the reaction be run at a higher temperature to speed it up?
While increasing the temperature can accelerate the rate of the desired SN2 reaction, it can also promote undesirable side reactions. Higher temperatures can favor elimination reactions and increase the likelihood of polymerization of 2,3-dichloropropene.[3] Therefore, careful temperature control is crucial.
Troubleshooting Guide: Side Reactions and Mitigation Strategies
This section provides a detailed look at the common side reactions and step-by-step guidance to troubleshoot and prevent them.
Side Reaction 1: Overalkylation
Mechanism:
Overalkylation occurs because the desired product, 2-chloroprop-2-en-1-amine, is also a nucleophile. It can react with the starting material, 2,3-dichloropropene, in a subsequent nucleophilic substitution to form a secondary amine. This secondary amine can then react further to form a tertiary amine.[1][2]
Caption: Overalkylation side reaction pathway.
Troubleshooting and Prevention:
| Issue | Cause | Solution |
| High levels of secondary and tertiary amine impurities | Insufficient excess of ammonia. | Use a significant molar excess of ammonia (e.g., 10-20 equivalents or more) relative to 2,3-dichloropropene. This can be achieved by using a saturated solution of ammonia in an alcohol or by conducting the reaction in liquid ammonia. |
| Reaction temperature too high. | Higher temperatures can increase the rate of the second and third alkylation steps. | Maintain a moderate reaction temperature. The optimal temperature should be determined experimentally but is typically kept low to favor the primary amination. |
| Slow addition of alkyl halide. | Maintaining a low concentration of the alkyl halide throughout the reaction can favor the reaction with the more abundant ammonia. | Add the 2,3-dichloropropene to the ammonia solution dropwise over an extended period. |
Experimental Protocol to Minimize Overalkylation:
-
Reaction Setup: In a pressure vessel equipped with a magnetic stirrer and a cooling bath, condense a large excess of liquid ammonia.
-
Reagent Addition: Slowly add a solution of 2,3-dichloropropene in a minimal amount of a suitable solvent (e.g., ethanol) to the liquid ammonia at a low temperature (e.g., -33 °C).
-
Reaction: Allow the reaction to stir at low temperature for several hours until completion is indicated by TLC or GC analysis.
-
Workup: Carefully evaporate the excess ammonia. The resulting crude product can then be treated with hydrochloric acid to form the hydrochloride salt.
Side Reaction 2: Polymerization
Mechanism:
2,3-dichloropropene, being an alkene, is susceptible to polymerization, which can be initiated by radicals or, in some cases, strong acids or bases. While thermal polymerization without an initiator is not highly favorable, the presence of impurities or certain reaction conditions can promote this side reaction.[3]
Caption: Polymerization of 2,3-dichloropropene.
Troubleshooting and Prevention:
| Issue | Cause | Solution |
| Formation of a viscous or solid mass in the reaction mixture. | Polymerization of the starting material. | Ensure all reagents and solvents are free from peroxides or other radical initiators. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. |
| High reaction temperature. | Elevated temperatures can favor polymerization.[3] | Maintain a controlled, moderate temperature throughout the reaction. |
| Presence of metal contaminants. | Certain metal ions can catalyze polymerization. | Use high-purity reagents and clean glassware. |
Experimental Protocol to Prevent Polymerization:
-
Purification of Starting Material: Distill 2,3-dichloropropene before use to remove any inhibitors or polymeric impurities.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which can contribute to radical formation.
-
Temperature Control: Use a cooling bath to maintain a consistent and low reaction temperature.
-
Inhibitor: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) might be considered, although compatibility with the desired reaction must be verified.
Purification of this compound
Recrystallization is a common method for purifying the final hydrochloride salt.
Recommended Solvents for Recrystallization:
-
Ethanol/diethyl ether
-
Isopropanol
-
Methanol/diethyl ether
General Recrystallization Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent (e.g., ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
By understanding the underlying mechanisms of the key side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound, a crucial intermediate for further scientific exploration.
References
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
-
Chemguide. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of polymeric 2,3-dichloropropene.
-
LibreTexts Chemistry. (2021, October 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
YouTube. (2015, May 10). Nucleophilic substitution reactions with ammonia. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroprop-2-en-1-amine Hydrochloride Polymerization
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the polymerization of 2-Chloroprop-2-en-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this monomer. Due to the specialized nature of this compound, direct literature on its polymerization is limited. Therefore, this document synthesizes established principles from the polymerization of structurally analogous allylic monomers, particularly allylamine and its salts, to provide a robust framework for your experimental design and troubleshooting.[1][2]
Our approach is grounded in the understanding that allylic monomers present unique challenges, primarily the phenomenon of degradative chain transfer, which can lead to low molecular weight polymers.[3][4] The strategies outlined here are designed to mitigate these challenges and guide you toward a successful polymerization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when designing a polymerization experiment for this compound.
Q1: What is a suitable starting point for the polymerization of this compound?
A successful polymerization begins with a well-designed experimental protocol. Based on analogous systems like allylamine hydrochloride, a free-radical polymerization in an aqueous solution is the most promising approach.[1][5] The hydrochloride salt of the amine is crucial as it reduces the propensity for degradative chain transfer by protonating the amine group, which influences the electronic structure of the monomer.[6]
Here is a recommended starting protocol:
Experimental Protocol: Free-Radical Polymerization of this compound
-
Monomer Purification:
-
If your monomer is supplied with a polymerization inhibitor (e.g., hydroquinone or MEHQ), it should be removed.[7] This can typically be achieved by passing the aqueous monomer solution through a column packed with basic alumina.[8][9]
-
Note: The monomer is a hydrochloride salt and should be handled in a way that maintains its acidic nature.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the purified this compound in deionized water. A starting concentration of 20-50% (w/w) is recommended.[10]
-
Purge the solution with dry nitrogen for at least 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[7]
-
-
Initiation:
-
While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 50-70°C, depending on the initiator).
-
Prepare a solution of a water-soluble initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH or V-50), in a small amount of deionized water.[11][12]
-
Add the initiator solution to the reaction mixture. An initiator-to-monomer molar ratio of 1-5 mol% is a good starting point.[13]
-
-
Polymerization:
-
Maintain the reaction at the set temperature under a nitrogen atmosphere for 12-48 hours. The reaction time will influence both the conversion and the final molecular weight.
-
The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the aqueous solution to a non-solvent, such as acetone or methanol (a 10-fold excess volume is typical).
-
The precipitated polymer can be collected by filtration or centrifugation.
-
To remove unreacted monomer and initiator fragments, redissolve the polymer in a minimal amount of water and reprecipitate it. Repeat this process 2-3 times.[]
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Q2: Why is my polymer's molecular weight consistently low, and how can I increase it?
Low molecular weight is the most common issue when polymerizing allylic monomers. This is due to degradative chain transfer , a process where the growing polymer radical abstracts a hydrogen atom from the alpha-carbon of a monomer molecule. This terminates the growing chain and creates a resonance-stabilized allylic radical that is slow to re-initiate a new chain.[3][4][15]
Strategies to Increase Molecular Weight:
-
Ensure Acidic pH: Maintaining a low pH ensures the amine group is protonated. This alters the electronic properties of the monomer, reducing the likelihood of degradative chain transfer. The polymerization should be conducted in an acidic aqueous medium, which is inherent to using the hydrochloride salt.[1][16][17]
-
Optimize Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer. However, this also increases the viscosity, which can hinder heat transfer and stirring. Experiment with monomer concentrations in the range of 20-60% (w/w).[10]
-
Adjust Initiator Concentration: A lower initiator concentration generally leads to higher molecular weight polymers, as fewer chains are initiated.[18] However, for allylic monomers, a sufficient initiator concentration is needed to maintain a reasonable polymerization rate. You may need to find a balance.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes favor propagation over chain transfer and termination reactions, leading to higher molecular weights. However, this will also decrease the rate of initiator decomposition and the overall reaction rate.[18]
Q3: Which initiator should I choose, and how much should I use?
The choice of initiator is critical for a successful polymerization, especially in an aqueous system.
-
Solubility: The initiator must be soluble in the reaction medium (water).[11]
-
Decomposition Temperature: The initiator's half-life at the reaction temperature should be suitable for a controlled polymerization over several hours.[19]
Recommended Initiators for Aqueous Free-Radical Polymerization:
| Initiator | Type | Typical Decomposition Temperature (10-hr half-life) | Notes |
| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH, V-50) | Azo | ~56°C | A common choice for aqueous polymerization of amine-containing monomers.[1][12] |
| 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | Azo | ~69°C | Another water-soluble azo initiator. |
| Ammonium Persulfate (APS) | Peroxide | ~61°C | Often used in a redox system with a reducing agent like sodium bisulfite for lower temperature initiation.[20] |
Initiator Concentration: The initiator concentration directly influences the number of polymer chains initiated and, consequently, the final molecular weight.[13]
-
For higher molecular weight: Start with a lower initiator concentration (e.g., 0.5-1.5 mol% relative to the monomer).
-
For higher conversion rates: A higher initiator concentration (e.g., 2-5 mol%) can be used, but this may result in a lower molecular weight.[20]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the polymerization of this compound.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the reaction.[7] |
| Residual Polymerization Inhibitor | Inhibitors supplied with the monomer (e.g., TBC, MEHQ) must be removed. Pass the monomer solution through a basic alumina column immediately before use.[8][21] |
| Inactive Initiator | Check the expiration date and storage conditions of your initiator. If in doubt, use a fresh batch. |
| Incorrect Temperature | The reaction temperature must be appropriate for the initiator's decomposition rate. Refer to the initiator's datasheet for its half-life at various temperatures.[11] |
Problem: Polymer is Insoluble or Forms a Gel
| Possible Cause | Recommended Solution |
| Crosslinking Side Reactions | Unintended crosslinking can lead to an insoluble polymer network. This can sometimes be caused by impurities or side reactions at higher temperatures. Try lowering the reaction temperature or reducing the monomer concentration. |
| Incorrect Solvent for Precipitation | The polymer may be insoluble in the chosen precipitation solvent. If the polymer appears as a gel or sticky mass upon precipitation, try a different non-solvent or a mixture of non-solvents. |
| pH-Dependent Solubility | The solubility of poly(this compound) is likely pH-dependent. Ensure the polymer is dissolved in an acidic aqueous solution. Its solubility may decrease significantly at neutral or basic pH.[17] |
Part 3: Visualizations and Workflows
General Polymerization Workflow
The following diagram illustrates the key stages of the polymerization process, from preparation to final product characterization.
Caption: Experimental workflow for the polymerization of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common polymerization issues.
Caption: Troubleshooting decision tree for common polymerization problems.
References
- Addition−Fragmentation Chain Transfer in Allyl Polymerization at Elevated Temper
- Polymerization Initi
- Free Radical Initi
- Polymerization Initi
- What Are Common Initiators For Free-Radical Polymeriz
- (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media.
- The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. Journal of the American Chemical Society.
- Azo polymerization initiators. FUJIFILM Wako Chemicals U.S.A.
- Illustration of the pH-dependent binding between poly(allylamine hydrochloride) and poly(acrylic acid).
- Allylic chain transfer agents.
- How to Control Molecular Weight in Free Radical Polymerization.
- Chain transfer. Wikipedia.
- Polymerization of multiallyl monomers.
- How to control the molecular weight in polymerizing acrylamide with free radical polymerization?.
- LabNotes: Monomer Purific
- Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. MDPI.
- Cp(π-Allyl)Pd-Initiated Polymerization of Diazoacetates: Reaction Development, Kinetic Study, and Chain Transfer with Alcohols. Macromolecules.
- Polymeriz
- Allyl Monomers. BOC Sciences.
- Investigation of polyelectrolyte behavior of poly(allylamine hydrochloride), poly(vinyl sulfonic acid), and copolymers in different conditions.
- Solution polymeriz
- Reactivity of Allyl Monomers in Radical Polymeriz
- Polymerisation of Allyl Compounds.
- Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization.
- Monomer/solvent purification.
- What is the classification and mechanism of polymeriz
- How Does pH Impact the Polymerization of Functional Monomers?. PCI Magazine.
- Polymeris
- Synthesis of strong polycations with improved biological properties. PubMed.
- Application Notes and Protocols for the Polymerization of 2-Methylallylamine Hydrochloride. Benchchem.
- Free radical polymerization of allylamine in different acidic media. AVESİS.
- Synthesis and Thermal Property of Poly(Allylamine Hydrochloride).
- Free radical polymeriz
- How to purify this monomer ?. Reddit.
- What is free radical polymeriz
- Study on synthesis and property of poly(allylamine hydrochloride).
- Method for preparing poly(allylamine)
- FREE RADICAL POLYMERIZATION. University of Science and Technology of China.
- Polymer Isolation and Purific
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- 6. tandfonline.com [tandfonline.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
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- 11. Free Radical Initiators [sigmaaldrich.com]
- 12. Azo polymerization initiatorsï½FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
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- 21. longchangchemical.com [longchangchemical.com]
Preventing self-polymerization of "2-Chloroprop-2-en-1-amine hydrochloride" during storage
Here is the technical support center for .
Technical Support Center: Storage and Handling of 2-Chloroprop-2-en-1-amine hydrochloride
Welcome to the technical support guide for this compound (CAS: 100516-95-8). This document provides researchers, scientists, and drug development professionals with essential information to prevent the self-polymerization of this valuable reagent, ensuring its stability and integrity during storage and handling.
Section 1: Understanding the Risk: The "Why" of Self-Polymerization
Q1: Why is this compound prone to self-polymerization?
A1: The susceptibility of this compound to self-polymerization stems from its molecular structure. It is an allylic amine , containing a carbon-carbon double bond.[1][2] The hydrogen atoms on the carbon adjacent to the double bond are known as allylic hydrogens. These hydrogens can be abstracted, forming a resonance-stabilized allylic radical.[3] This stable radical can then initiate a free-radical polymerization chain reaction, where monomer units add to one another, leading to the formation of undesirable oligomers and polymers. This process is often exothermic and, if uncontrolled, can lead to a hazardous runaway reaction.[4]
Caption: Free-radical polymerization mechanism.
Q2: What are the common triggers for polymerization?
A2: The primary triggers are energy sources or contaminants that can generate free radicals:
-
Heat: Elevated temperatures significantly increase the rate of radical formation and polymerization.[4][5] The rate of polymerization can double with every 10°C rise in temperature.[4]
-
Light: UV radiation from sunlight or artificial lighting provides the energy to initiate homolytic cleavage of bonds, creating radicals.[5]
-
Oxygen: The role of oxygen is complex. While it can form peroxides that act as initiators, many common phenolic inhibitors require the presence of oxygen to function effectively.[5][6][7] For long-term storage, minimizing oxygen by using an inert atmosphere is the safest approach.
-
Contamination: Contact with incompatible materials, such as metal ions (e.g., from spatulas or containers), strong acids, or bases, can catalyze polymerization.[4][5]
Section 2: Troubleshooting Guide: Identifying and Responding to Polymerization
Q3: How can I tell if my sample of this compound has started to polymerize?
A3: Regular visual inspection is critical. You should suspect polymerization if you observe any of the following signs.[5][8]
| Indicator | Description | Severity |
| Color Change | The material, typically a white to off-white solid, may develop a yellow or brown tint, darkening as polymerization progresses. | Minor to Moderate |
| Increased Viscosity | If the material is handled in solution, a noticeable increase in viscosity will occur. | Moderate |
| Solid/Gel Formation | The appearance of insoluble particles, clumps, or the formation of a solid gel within the material. | Severe |
| Exotherm (Heat) | The container feels warm to the touch without any external heating. This indicates a rapid, ongoing polymerization reaction. | Critical Hazard |
| Bulging Container | For materials stored in sealed containers, pressure buildup from heat and volumetric expansion can cause the container to bulge.[8] | Critical Hazard |
Q4: My sample shows signs of polymerization. What should I do?
A4: Your response depends on the severity.
-
Minor Signs (e.g., slight color change): The material may still be usable for some applications, but its purity is compromised. It should be prioritized for use or disposal. Monitor it closely for further changes.
-
Severe Signs (e.g., solid formation): The material is no longer viable for research and should be disposed of according to your institution's hazardous waste protocols. Do not attempt to salvage it.
-
Critical Hazard (Heat or Bulging Container): This is an emergency. Do not handle the container directly. Evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) office immediately. An uncontrolled runaway polymerization can lead to a violent rupture of the container.[4][8]
Section 3: Proactive Prevention: Best Practices for Storage and Handling
Q5: What are the ideal storage conditions for this compound?
A5: To ensure maximum shelf-life and prevent polymerization, adhere to the following storage protocols.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C [9] | Reduces the rate of thermal decomposition and free radical formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [10] | Prevents the formation of peroxides from atmospheric oxygen, which can act as initiators. |
| Light | Store in an amber vial or in the dark. | Prevents UV light from initiating polymerization. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to moisture and oxygen.[10] |
| Inhibitor | Add a polymerization inhibitor (e.g., BHT or Hydroquinone). | Quenches free radicals to stop the polymerization chain reaction. |
Q6: What is a polymerization inhibitor and why is it essential?
A6: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent a spontaneous polymerization reaction.[][12] It is essential for reactive monomers like this compound because it acts as a radical scavenger.[13] The inhibitor molecule readily donates a hydrogen atom to a highly reactive free radical, converting it into a stable, non-reactive species and forming a stabilized inhibitor radical that is incapable of continuing the polymerization chain.[7][14]
Caption: Mechanism of a phenolic polymerization inhibitor.
Q7: Which inhibitor should I use, and at what concentration?
A7: Butylated hydroxytoluene (BHT) and Hydroquinone (HQ) are excellent, widely used inhibitors for this class of compounds.[6][13][15]
-
Butylated Hydroxytoluene (BHT): A versatile, lipophilic antioxidant that is effective at preventing free radical-mediated oxidation.[15] It is commonly used in concentrations ranging from 100 to 500 ppm (0.01% to 0.05% by weight).[14][16]
-
Hydroquinone (HQ): A highly effective general-purpose inhibitor that works by scavenging free radicals, particularly in the presence of oxygen.[6][7][13] A typical concentration is around 200 ppm.
For most laboratory storage applications, starting with 100-200 ppm (0.01-0.02% w/w) of BHT is a reliable choice.
Section 4: Experimental Protocols
Protocol 1: Procedure for Adding an Inhibitor to an Unstabilized Sample
This protocol describes how to add BHT to this compound.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
A suitable solvent in which both compounds are soluble (e.g., Methanol, anhydrous)
-
Glass vial with a screw cap
-
Analytical balance
-
Pipettes or syringes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a BHT Stock Solution: Accurately weigh 10 mg of BHT and dissolve it in 10 mL of the chosen anhydrous solvent to create a 1 mg/mL stock solution.
-
Calculate Required Volume: Determine the mass of your this compound sample. To achieve a 200 ppm concentration, you need 0.2 mg of BHT per 1 g of the compound.
-
Example: For 5 g of the compound, you need 1 mg of BHT. This corresponds to 1 mL of your stock solution.
-
-
Combine and Dissolve: In a clean, dry vial, dissolve the this compound in a minimal amount of the solvent.
-
Add Inhibitor: Add the calculated volume of the BHT stock solution to the vial.
-
Mix Thoroughly: Mix the solution using a vortex or magnetic stirrer until it is homogeneous.
-
Remove Solvent: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature (<30°C) to obtain the stabilized solid.
-
Store Properly: Transfer the stabilized solid to an appropriate container, flush with inert gas (e.g., argon), seal tightly, and store at 2-8°C in the dark.
Protocol 2: Monitoring Compound Stability Over Time
Regularly check the stability of your stored material, especially for older batches.
Procedure:
-
Monthly Visual Inspection: At least once a month, visually inspect the material (without opening the container if possible) for the signs of polymerization listed in the table in Q3 (color change, solids).
-
Record Observations: Maintain a log for the compound, noting the date of inspection and any observed changes.
-
Purity Check (Optional - for critical applications): If you suspect degradation, you can assess the purity. Prepare a small sample and analyze it using a suitable technique:
-
¹H NMR Spectroscopy: Check for the appearance of broad signals in the aliphatic region, which can indicate polymer formation, and verify that the characteristic peaks of the monomer are sharp and well-defined.
-
Solubility Test: A pure sample should dissolve completely in a specified solvent (e.g., water or methanol). The presence of insoluble material is a strong indicator of polymerization.
-
Section 5: Frequently Asked Questions (Advanced Topics)
Q8: I need to use the compound in a reaction. Do I need to remove the inhibitor first?
A8: For most small-scale organic synthesis applications, the low concentration of inhibitor (100-500 ppm) will not significantly interfere with the reaction and does not need to be removed. However, if your reaction is highly sensitive to radical scavengers (e.g., you are performing a radical-initiated reaction), you may need to remove the inhibitor. This can typically be achieved by passing a solution of the compound through a small plug of basic alumina or via standard column chromatography.
Q9: Does the hydrochloride salt form affect its stability?
A9: Yes, the hydrochloride salt form generally enhances the stability of the compound compared to its free base. The protonated amine is less nucleophilic and less prone to certain degradation pathways. The salt is also a solid with a higher melting point and lower volatility, which makes it easier and safer to handle. However, the reactive allylic system remains, and the risk of free-radical polymerization is not eliminated, merely reduced. Therefore, all storage and handling precautions still apply.
Q10: Can I store the compound in a solution?
A10: Storing the compound as a solution is generally not recommended for long-term storage due to potential solvent-mediated degradation pathways. If you must store it in solution for short-term use, choose a dry, aprotic solvent and keep it refrigerated under an inert atmosphere. Always perform a small-scale stability test first. For long-term viability, storing the material as a stabilized solid is the best practice.
References
- Vertex AI Search. (n.d.). The Role of Hydroquinone as a Polymerization Inhibitor: Sourcing & Use.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- ChemPoint. (n.d.). Eastman Hydroquinone Inhibitors for Polymerization.
- PubChem. (n.d.). Allylamine.
- PMC. (n.d.). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites.
- ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor.
- Eastman. (n.d.). Hydroquinone derivatives.
- PubMed. (2024). Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites.
- PMC. (n.d.). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines.
- PubMed. (n.d.). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE.
- Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- HazMat Responder. (2025). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco.
- Biosynth. (n.d.). 2-Chloropropan-1-amine hydrochloride.
- BenchChem. (2025). Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage.
- Organic Chemistry Portal. (2024). Synthesis of allylic amines.
- YouTube. (2022). Introduction to Allylic Halogenation (Bromination and Chlorination).
- RSC Publishing. (2003). Thermal decomposition of 2-bromopropene, and 2-chloropropene.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- NIST. (2003). Thermal Decomposition of 2-Bromopropene, and 2-Chloropropene.
- University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems.
- Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited.
Sources
- 1. Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. plasticseurope.org [plasticseurope.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 9. biosynth.com [biosynth.com]
- 10. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 16. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in reactions with "2-Chloroprop-2-en-1-amine hydrochloride"
<Technical Support Center: 2-Chloroprop-2-en-1-amine hydrochloride >
Welcome to the technical support center for "this compound." This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues encountered during its use in chemical synthesis. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower your research.
I. Stability and Handling of Starting Material
Question 1: My reaction yields are inconsistent, even when following the same procedure. Could the starting material be the issue?
Answer: Absolutely. The stability and purity of this compound are critical for reproducible results. This compound, being an allylic amine hydrochloride salt, presents several potential stability issues:
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. Water can interfere with many reactions, particularly those requiring anhydrous conditions, by reacting with bases, catalysts, or other reagents.
-
Decomposition: While the salt form enhances stability compared to the free amine, prolonged or improper storage can lead to degradation. The material should be stored in a tightly sealed container in a cool, dry place.[1] Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Free Amine Formation: If the hydrochloride salt is not completely dry or is exposed to a basic environment prematurely, some of the more volatile and less stable free amine can form.
Troubleshooting Protocol: Verifying Starting Material Integrity
-
Visual Inspection: Check for any clumping or discoloration of the solid, which could indicate moisture absorption or degradation.
-
Drying: Before use, dry the required amount of the hydrochloride salt under high vacuum for several hours to remove any adsorbed water.
-
Purity Check (NMR): Prepare a sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire a ¹H NMR spectrum. Look for the characteristic peaks of the desired compound and the absence of significant impurities.
-
Proper Dispensing: Handle the material in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, especially for moisture-sensitive reactions.
II. Common N-Alkylation Reactions: Troubleshooting Low Yields
N-alkylation is a common application for this reagent. Low yields in these reactions often stem from a few key factors.
Question 2: I'm attempting an N-alkylation with an alkyl halide, but my yield is very low, and I see a lot of my starting material remaining. What's going wrong?
Answer: This is a frequent challenge and typically points to issues with base selection, solvent, or competing side reactions.
Causality: this compound is a salt. To participate in an N-alkylation reaction, the free amine must be generated in situ. This requires a base to deprotonate the ammonium salt. If the base is too weak or is sterically hindered, the deprotonation will be incomplete, leaving a significant portion of your starting material unreacted.
Furthermore, the choice of solvent can dramatically influence the reaction rate and mechanism.[2][3]
Troubleshooting & Optimization for N-Alkylation
| Parameter | Problem | Solution & Rationale |
| Base | Insufficient deprotonation of the amine hydrochloride. | Use at least one equivalent of a non-nucleophilic base to liberate the free amine. For challenging alkylations, a stronger base may be necessary. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can be critical for reaction success.[4][5] |
| Over-alkylation leading to quaternary ammonium salts. | Use a bulky base or carefully control the stoichiometry of the alkylating agent. Running the reaction at a lower temperature can also help improve selectivity for mono-alkylation.[6] | |
| Solvent | Poor solubility of the hydrochloride salt or reagents. | Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices as they can dissolve the salt and promote Sₙ2 reactions.[2] |
| Solvent interfering with the reaction. | Avoid polar protic solvents (e.g., water, methanol, ethanol) if your alkylating agent is sensitive to solvolysis. These solvents can also solvate the nucleophile, reducing its reactivity in Sₙ2 reactions.[2][7] | |
| Temperature | Reaction is too slow. | Gently heating the reaction can increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination or decomposition. |
Diagram: Key Factors in N-Alkylation
Caption: Interplay of factors affecting N-alkylation yield.
III. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
Question 3: I am trying to use 2-Chloroprop-2-en-1-amine in a Sonogashira coupling, but the reaction is not working. What are the likely causes?
Answer: The Sonogashira coupling of a vinyl chloride can be challenging. The success of this reaction is highly dependent on the catalyst system, base, and reaction conditions. While aryl and vinyl iodides or bromides are more reactive, chlorides can be coupled with the right setup.[8][9]
Causality: The rate-determining step in the Sonogashira catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8] C-Cl bonds are stronger and less readily activated than C-Br or C-I bonds, often requiring more specialized catalysts and harsher conditions. The amine functionality can also potentially coordinate to the palladium center, inhibiting catalysis.
Protocol: Troubleshooting a Sonogashira Coupling with 2-Chloroprop-2-en-1-amine
-
Catalyst and Ligand Selection:
-
Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough.
-
Action: Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, which can facilitate the oxidative addition to the C-Cl bond.
-
Use a well-defined palladium precatalyst for more reproducible results.[10]
-
-
Copper Co-catalyst:
-
Ensure your copper(I) source (typically CuI) is fresh and not oxidized.
-
-
Base and Solvent:
-
An amine base, such as diisopropylamine or triethylamine, is typically used and can often serve as the solvent.[8]
-
Ensure the base is anhydrous.
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are sensitive to oxygen.[10]
-
Action: Degas your solvents thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles). Set up the reaction under a strict inert atmosphere of nitrogen or argon.
-
-
Temperature:
-
Reactions involving aryl or vinyl chlorides often require elevated temperatures to proceed at a reasonable rate.[8]
-
Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Diagram: Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira cross-coupling cycle.
IV. Side Reactions and Purification
Question 4: My reaction mixture is a complex mess, and purification is difficult. What are the likely side reactions?
Answer: 2-Chloroprop-2-en-1-amine is prone to several side reactions, especially under basic conditions or at elevated temperatures.
-
Oligomerization/Polymerization: As a vinyl monomer, it can undergo polymerization, particularly in the presence of radical initiators or certain metal catalysts.[11][12] This can lead to the formation of intractable polymeric material.
-
Dimerization/Over-alkylation: The product of an initial N-alkylation can sometimes act as a nucleophile itself, leading to the formation of dimers or higher-order oligomers.[13]
-
Elimination: Under strong basic conditions, elimination of HCl is a possibility, although less common for vinyl halides compared to alkyl halides.
-
Hydrolysis: The chloro group can be susceptible to hydrolysis, especially if water is present and the conditions are harsh.
Purification Strategies
| Problem | Recommended Purification Technique | Rationale & Key Considerations |
| Product is a basic amine | Flash column chromatography on silica gel with a modified mobile phase. | Standard silica gel is acidic and can cause strong binding and streaking of basic amines.[14] Solution: Add a small amount (0.5-1%) of a volatile amine like triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica. |
| Flash column chromatography on amine-functionalized silica. | This specialized stationary phase minimizes the acid-base interactions, often providing better separation for basic compounds with simpler eluents like hexane/ethyl acetate.[14] | |
| Product is a salt | Recrystallization. | If your final product is a stable crystalline salt, recrystallization from an appropriate solvent system is an excellent method for achieving high purity. |
| Removing polymeric byproducts | Filtration and/or precipitation. | Polymeric materials are often insoluble. Diluting the crude reaction mixture with a solvent in which your product is soluble but the polymer is not, followed by filtration, can be an effective first purification step. |
V. Frequently Asked Questions (FAQs)
Q1: Can I use the free amine of 2-chloroprop-2-en-1-amine directly? A: While possible, it is generally not recommended. The free amine is less stable and more volatile than the hydrochloride salt. Generating the free amine in situ from the stable salt is standard practice. If you must isolate the free amine, it should be done carefully by neutralizing an aqueous solution of the salt with a base (e.g., NaOH) and extracting the amine into an organic solvent, followed by drying and immediate use.[15]
Q2: My reaction is sensitive to water. How can I be sure my starting material is dry? A: As mentioned, drying the hydrochloride salt under high vacuum before use is the best practice. Storing it over a desiccant like P₂O₅ in a vacuum desiccator can also be effective.
Q3: Why is my reaction turning dark brown or black? A: Dark coloration often indicates decomposition of reagents or the product, or the formation of palladium black in cross-coupling reactions. This can be caused by excessive heat, the presence of oxygen in palladium-catalyzed reactions, or other side reactions. If this occurs, it is advisable to re-evaluate the reaction temperature and ensure all conditions (especially inert atmosphere for organometallic reactions) are being strictly maintained.
References
-
DC Chemicals. (2025). Safety Data Sheet: 2-chloroprop-2-en-1-amine;hydrochloride. [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
Organic Syntheses. (n.d.). Allylamine. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
ResearchGate. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
University of Illinois Chicago. (n.d.). Summary of Nucelophilic Substitution Reactions. [Link]
-
RSC Publishing. (n.d.). Synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its modification via ethylenediamine: vanadyl-catalyzed process, structural characterization, and CO2 sorption. [Link]
-
Journal of the American Chemical Society. (2020). Base-Promoted C–C Bond Activation Enables Radical Allylation with Homoallylic Alcohols. [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
PubChem. (n.d.). 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
PubChem. (n.d.). N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. [Link]
-
National Institutes of Health. (n.d.). 2-Chloropropan-1-amine hydrochloride. [Link]
-
National Institutes of Health. (2018). Oligomerization of 2-chloroallyl alcohol by 2-pyridinecarboxylate complex of chromium(III) - new highly active and selective catalyst. [Link]
-
RSC Publishing. (n.d.). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. [Link]
-
ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- Google Patents. (n.d.).
-
Chemsrc. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Optimization of base and catalyst for the N-alkylation reaction of. [Link]
-
PubChem. (n.d.). 2-Chloropropan-1-amine. [Link]
-
ACS Publications. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. [Link]
-
RSC Publishing. (n.d.). Base-mediated cascade amidination/N-alkylation of amines by alcohols. [Link]
-
Scharlab. (n.d.). 2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. [Link]
- Google Patents. (n.d.).
-
Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. [Link]
Sources
- 1. 2-chloroprop-2-en-1-amine;hydrochloride|100516-95-8|MSDS [dcchemicals.com]
- 2. users.wfu.edu [users.wfu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Base-mediated cascade amidination/N-alkylation of amines by alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its modification via ethylenediamine: vanadyl-catalyzed process, structural characterization, and CO2 sorption - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Oligomerization of 2-chloroallyl alcohol by 2-pyridinecarboxylate complex of chromium(III) - new highly active and selective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine | C6H9Cl2N | CID 242284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analytical Methods for 2-Chloroprop-2-en-1-amine Hydrochloride
Welcome to the technical support guide for the analytical characterization of 2-Chloroprop-2-en-1-amine hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance and troubleshooting for the detection, identification, and quantification of impurities. Our approach moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful impurity analysis strategy.
Q1: What are the most probable impurities associated with this compound?
A1: Impurities can originate from various sources, including the synthetic route, degradation, and storage. For this compound, they are typically categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from unintended side reactions. Given the reactive nature of the allylic chloride and the amine, potential byproducts include dimers or oligomers, and isomers formed during synthesis.[1]
-
Degradation Products: The molecule is susceptible to degradation under stress conditions. Forced degradation studies are essential to proactively identify these degradants.[2][3] Key pathways include:
-
Residual Solvents: Solvents used during synthesis or purification may be present in trace amounts and must be monitored.[1]
Q2: What is the primary analytical technique for quantifying impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with UV detection, is the industry-standard method.[5] However, since the molecule lacks a strong UV chromophore, achieving the required sensitivity for trace impurities can be challenging. Therefore, HPLC coupled with mass spectrometry (LC-MS) is often necessary for both sensitive detection and initial identification.[1][6] For volatile impurities like residual solvents, Gas Chromatography (GC) is the preferred method.[1]
Q3: Why are forced degradation studies critical for this analysis?
A3: Forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light), are mandated by regulatory bodies like the ICH.[2][3][4] Their purpose is threefold:
-
To Identify Potential Degradants: They help predict the impurities that could arise during long-term storage, enabling their proactive monitoring in stability studies.[2]
-
To Elucidate Degradation Pathways: Understanding how the molecule degrades is crucial for developing more stable formulations and defining appropriate storage conditions.[3]
-
To Demonstrate Method Specificity: A key part of method validation is proving that the analytical method can separate the main compound from all potential impurities and degradants. This is known as developing a "stability-indicating" method.[7][8]
Q4: What regulatory standards must be followed for impurity method validation?
A4: The validation of analytical procedures for impurity testing must adhere to the guidelines established by the International Council for Harmonisation (ICH).[7][9] The key document is ICH Q2(R2), "Validation of Analytical Procedures," which outlines the necessary validation characteristics, including specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, range, accuracy, and precision.[8] These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.[9][10]
Section 2: HPLC Method Development and Troubleshooting
The development of a robust, stability-indicating HPLC method is the cornerstone of impurity control.
Workflow for Impurity Identification and Quantification
The following diagram outlines the logical workflow for a comprehensive impurity analysis program.
Caption: General workflow for impurity analysis.
Troubleshooting Common HPLC Issues
Q: My amine peak is tailing severely. What is the cause and how can I fix it? A: Peak tailing for basic compounds like 2-Chloroprop-2-en-1-amine is a classic issue in RP-HPLC. It's primarily caused by secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based column packing.
-
Causality: At neutral pH, the amine is protonated (-NH3+), and free silanols are deprotonated (Si-O-), leading to strong ionic interactions that delay a portion of the analyte, causing the peak to tail.
-
Solutions:
-
Lower Mobile Phase pH: Use a buffered mobile phase with a pH between 2.5 and 3.5 (e.g., phosphate or formate buffer). This protonates the silanol groups (Si-OH), minimizing the ionic interaction. This is the most effective solution.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or use hybrid particle technology to shield residual silanols. Select a column specifically designed for analyzing basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, improving peak shape. This is an older technique and is less common with modern columns.
-
Q: I can't separate a known impurity from the main API peak. How can I improve resolution? A: Resolution is a function of column efficiency, selectivity, and retention.
-
Causality: Poor resolution means the peaks are too close together (selectivity) or too broad (efficiency).
-
Solutions:
-
Modify Mobile Phase Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or the pH of the aqueous phase. These changes alter the interactions between the analytes and the stationary phase, which can significantly impact separation.
-
Optimize Gradient Slope: If using a gradient, make it shallower around the elution time of the critical pair. A slower change in organic solvent composition gives the peaks more time to separate.
-
Change Stationary Phase: If mobile phase optimization fails, the interaction mechanism is not suitable. Switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different types of interactions (like pi-pi interactions).
-
Reduce Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention time and pressure.
-
Q: An impurity is visible with the MS detector but not with the UV detector. How do I quantify it? A: This occurs when an impurity lacks a UV-absorbing chromophore.
-
Causality: The molecular structure of the impurity does not absorb light at the wavelength being monitored.
-
Solutions:
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not rely on chromophores. However, their response is not always linear.[2]
-
Quantify using LC-MS: Mass spectrometry is inherently more universal. You can develop a quantitative method using LC-MS, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6][11]
-
Derivatization: Chemically modify the impurity (and the API) to attach a UV-absorbing tag. This is a complex approach and is generally a last resort, as it adds extra steps and potential for variability.
-
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for method development. It must be optimized and validated for your specific application.
-
Chromatographic System:
-
HPLC or UPLC system with a UV or PDA detector and/or a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18, base-deactivated, 150 x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (or MS scan).
-
Injection Volume: 10 µL.
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 70 |
| 25.0 | 95 |
| 28.0 | 95 |
| 28.1 | 5 |
| 35.0 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Prepare a solution containing the API and a known impurity.
-
Inject five replicate injections.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%, and the resolution between the two peaks should be ≥ 2.0.
-
Section 3: Forced Degradation Studies
A well-designed forced degradation study is essential for understanding the stability profile of the drug substance.
Workflow for Forced Degradation
Caption: Workflow for a typical forced degradation study.
Troubleshooting Forced Degradation Experiments
Q: My API degraded completely under 0.1M HCl at 60°C. What should I do? A: This indicates the molecule is highly labile to acid. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the primary degradants without destroying the sample.[3]
-
Causality: The stress conditions were too harsh.
-
Solutions: Reduce the severity of the stress condition systematically:
-
First, reduce the temperature (e.g., try room temperature).
-
If degradation is still too rapid, reduce the acid concentration (e.g., to 0.01M HCl).
-
If necessary, reduce the exposure time. Analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal point.
-
Q: What is "mass balance" and why is it important? A: Mass balance is an essential part of a forced degradation study. It is the process of accounting for all the drug substance by summing the amount remaining and the amount of all impurities and degradants formed.
-
Causality: A good mass balance (typically 95-105%) indicates that all degradation products are being detected by the analytical method. A poor mass balance suggests that some degradants are not being detected (e.g., they are not UV active or have been lost as volatiles) or that the response factors of the impurities are significantly different from the API.
-
Solutions for Poor Mass Balance:
-
Use a mass-sensitive detector (LC-MS, ELSD, CAD) in parallel with the UV detector to look for non-chromophoric degradants.
-
Investigate the possibility of volatile degradants using headspace GC-MS.
-
Ensure the peak purity of the API peak is assessed using a PDA detector to check for co-eluting impurities.
-
Summary of Recommended Stress Conditions
The following table provides typical starting conditions for forced degradation studies, which should be adjusted to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1M to 1M HCl | 24 - 72 hours at RT or 60°C |
| Base Hydrolysis | 0.1M to 1M NaOH | 2 - 24 hours at Room Temp |
| Oxidative | 3% - 30% H₂O₂ | 24 hours at Room Temp |
| Thermal | 80°C (solid state) | 48 hours |
| Photolytic | ICH Q1B compliant chamber | Overall illumination ≥ 1.2 million lux-hours |
Section 4: Method Validation Principles
Validating an analytical method provides documented evidence that it is fit for its intended purpose.[7][9]
Key Validation Parameters for Impurity Methods
The following table summarizes the critical validation parameters and their purpose for a quantitative impurity method, as defined by ICH Q2(R2).[8]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (API, other impurities, degradants). | Peak purity of API is demonstrated; resolution between adjacent peaks is ≥ 2.0. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1; RSD ≤ 10%. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | From LOQ to 120% of the specification limit.[12] |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 80.0% and 120.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 5.0% at the specification limit. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). | System suitability criteria are met under all varied conditions. |
References
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (URL: [Link])
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (URL: [Link])
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])
-
Forced degradation and impurity profiling. (URL: [Link])
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (URL: [Link])
-
Forced degradation behavior of two-drug combinations: Isolation and characterization of major degradation products by LC-MS | Request PDF - ResearchGate. (URL: [Link])
-
Forced degradation studies: A critical lens into pharmaceutical stability. (URL: [Link])
-
Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review - IJNRD. (URL: [Link])
-
Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs - Academia.edu. (URL: [Link])
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
Allylamine Impurities and Related Compound - Veeprho. (URL: [Link])
-
Determination of bis(2-chloroethyl)amine hydrochloride and 1-(3-chloropropyl) - BVS. (URL: [Link])
-
HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - ResearchGate. (URL: [Link])
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google P
-
A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance - ResearchGate. (URL: [Link])
-
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine - PubChem. (URL: [Link])
-
2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine - PubChem. (URL: [Link])
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar. (URL: [Link])
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (URL: [Link])
-
Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States - PubMed. (URL: [Link])
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This compound | CAS#:100516-95-8 | Chemsrc. (URL: [Link])
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Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PubMed Central. (URL: [Link])
-
HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies. (URL: [Link])
-
General Chapters. Monographs: ARTICAINE. HYDROCHLORIDE - USP-NF. (URL: [Link])
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"2-Chloroprop-2-en-1-amine hydrochloride" reaction work-up and product isolation
Technical Support Center: 2-Chloroprop-2-en-1-amine hydrochloride
Welcome to the technical support hub for this compound (also known as 2-chloroallylamine HCl). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the reaction work-up and isolation of this versatile intermediate. The inherent reactivity of the allylic chloride and the physical properties of the amine salt present unique purification challenges. This document provides in-depth, experience-based solutions to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
FAQ 1: My final product is a viscous oil or sticky solid, not the expected crystalline powder. What is the likely cause and how can I fix it?
This is the most common issue encountered during the isolation of 2-chloroallylamine HCl. The cause is often multifactorial, stemming from residual moisture, solvent, or the presence of impurities that inhibit crystallization.
Root Causes & Solutions:
-
Residual Water: Amine hydrochlorides are often hygroscopic. Even trace amounts of water can prevent crystallization.
-
Solution: Ensure all solvents used in the final steps are rigorously anhydrous. After filtration, dry the product thoroughly under high vacuum (preferably with a desiccant like P₂O₅ or by gentle heating, e.g., 40-50°C, if the compound is stable). An alternative is to azeotropically remove water by co-evaporation with a solvent like toluene before the final crystallization step.
-
-
Incorrect Solvent System for Precipitation/Crystallization: The choice of solvent is critical for inducing crystallization.
-
Solution: A common and effective method is to dissolve the crude amine hydrochloride in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol, methanol) and then precipitate it by adding a large excess of a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1][2] Vigorously stir the mixture during the addition of the anti-solvent to promote the formation of a fine powder rather than an oil.
-
-
Presence of Dialkylated Byproducts: The reaction of 2-chloroallylamine with the starting allylic halide can form secondary amines (e.g., N,N-bis(2-chloroallyl)amine). These larger, often oilier, byproducts can interfere with the crystallization of the primary amine salt.
-
Solution: Use a significant excess of the ammonia source during the synthesis to favor primary amine formation.[2] If byproducts are present, purification of the free amine by column chromatography before salt formation may be necessary.
-
Diagram: Crystallization Troubleshooting Logic
This diagram outlines the decision-making process when encountering a non-crystalline product.
Caption: Troubleshooting flowchart for obtaining a crystalline product.
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Work-up
Scenario: You've completed the reaction and performed an aqueous work-up to remove inorganic salts, but the yield of your isolated amine hydrochloride is significantly lower than expected.
Analysis: this compound is highly water-soluble. During extractions with organic solvents, a significant portion of the product can be lost to the aqueous phase. Furthermore, the allylic chloride moiety is susceptible to hydrolysis under certain pH conditions, especially if the solution is neutral or basic for an extended period.
Recommended Protocol for Extraction:
-
Acidification: Ensure the aqueous layer is strongly acidic (pH 1-2) with HCl before any extraction. This protonates the amine, maximizing its partitioning into the aqueous phase and separating it from non-basic organic impurities.
-
Washing: Wash the acidic aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove organic-soluble impurities. Discard the organic layer.
-
Basification & Extraction of Free Amine: Carefully basify the cold (ice bath) aqueous layer to pH >11 using 2M NaOH or solid K₂CO₃. The high pH deprotonates the amine hydrochloride to the free amine. Immediately extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
Salting Out: For notoriously water-soluble amines, saturating the aqueous phase with sodium chloride (NaCl) before extraction can decrease the amine's solubility in water and improve its partitioning into the organic layer.[3]
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and then form the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether).
Diagram: High-Yield Extraction Workflow
This workflow minimizes product loss to the aqueous phase.
Caption: Optimized workflow for extracting water-soluble amine salts.
Problem 2: Product Decomposes or Polymerizes During Work-up or Storage
Scenario: You observe discoloration (yellow to brown) or the formation of an insoluble polymer during your work-up, or the isolated white solid degrades over time.
Analysis: As an allylic chloride, the compound is susceptible to nucleophilic substitution and polymerization.[4] The free amine form is a nucleophile that can react with the electrophilic allylic chloride of another molecule, leading to oligomerization or polymerization. This process is accelerated by heat and basic conditions.
Mitigation Strategies:
-
Temperature Control: Keep the reaction and work-up temperatures as low as reasonably possible. All extractions involving the free amine should be performed using cold solutions and an ice bath.
-
Minimize Time as Free Base: Do not leave the product in its free amine form for extended periods. After extraction, immediately proceed to the salt formation step. The protonated hydrochloride salt is significantly more stable as the lone pair on the nitrogen is no longer nucleophilic.
-
Storage: Store the final this compound product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C).[5] Protect it from light and moisture.
Quantitative Data Summary
The following table provides typical parameters for the purification and characterization of this compound.
| Parameter | Value / Method | Rationale & Notes |
| Purification Method | Recrystallization / Precipitation | Best for removing minor impurities and achieving high purity. |
| Recrystallization Solvents | Alcohol (Ethanol/Methanol) | Dissolves the salt. Use a minimal amount of hot solvent.[2] |
| Anti-Solvent | Diethyl Ether / Ethyl Acetate | The salt is insoluble, causing it to precipitate. Use a large excess (10-20x volume). |
| Typical Melting Point | Varies; refer to literature/vendor | A sharp melting point is a good indicator of purity. |
| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents degradation and hydrolysis.[5] |
| ¹H NMR (D₂O) | δ ~3.8 (s, 2H, -CH₂-N), ~5.6 (s, 1H, C=CH), ~5.8 (s, 1H, C=CH) | Note: Chemical shifts are approximate and can vary with solvent and concentration. This is a predicted spectrum based on similar structures. |
References
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
National Institutes of Health (NIH). (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. [Link]
- Google Patents. (1969).
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
PubChem. (n.d.). 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
Chemistry Stack Exchange. (2025). Extracting a water soluble amine out of water containing sodium azide. [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]
-
ResearchGate. (2013). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance. [Link]
-
YouTube. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. [Link]
- Google Patents. (1989). Process for the preparation of 2-chloroethylamine hydrochloride.
- Google Patents. (2018). A kind of preparation method of 2-chloroethylamine hydrochloride.
-
PubChem. (n.d.). N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. [Link]
- Google Patents. (1999).
-
Bryan Research & Engineering. (2008). Troubleshooting Amine Unit Simulations. [Link]
-
ACS Publications. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]
-
Chemistry LibreTexts. (2024). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]
-
Chemistry Stack Exchange. (2015). Comparing the stabilities of allylic, benzylic, and tertiary radicals. [Link]
-
SpectraBase. (n.d.). 2-Chloro-2-propen-1-ol. [Link]
- Google Patents. (2018). Preparation method of tris (2-chloroethyl) amine hydrochloride.
Sources
Technical Support Center: Characterization of Poly(2-Chloroprop-2-en-1-amine hydrochloride)
Welcome to the technical support center for the characterization of poly(2-chloroprop-2-en-1-amine hydrochloride). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this novel cationic polyelectrolyte.
Given the specific nature of this polymer, which is a chlorinated derivative of the more common poly(allylamine hydrochloride) (PAH), direct literature is scarce. Therefore, this guide synthesizes field-proven insights from the characterization of analogous polyelectrolytes, particularly PAH, with fundamental principles of polymer analysis.[1][2][3][4] We aim to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before beginning or while troubleshooting your characterization workflow.
Q1: What is the expected structure of poly(this compound) and how does the chlorine atom influence it?
A1: The expected structure is a polymer with a saturated carbon backbone resulting from the polymerization of the vinyl group of the 2-chloroprop-2-en-1-amine monomer. The pendant group on the backbone will be a -CH₂-NH₃⁺Cl⁻ moiety attached to a carbon also bearing a chlorine atom.
The presence of the chlorine atom on the former double bond is significant. It increases the steric hindrance around the polymer backbone, which can lead to reduced chain flexibility compared to poly(allylamine hydrochloride). This rigidity, combined with the strong electrostatic interactions of the hydrochloride groups, can make characterization challenging, often resulting in broad signals in spectroscopic analyses.
Q2: What are the primary challenges in characterizing this polymer?
A2: The main challenges stem from its inherent properties as a strong cationic polyelectrolyte:
-
Hygroscopicity: The polymer readily absorbs atmospheric moisture, which can interfere with thermal analysis (TGA/DSC) and infrared spectroscopy (FTIR).[5]
-
Strong Intermolecular/Intramolecular Interactions: The charged amine groups lead to strong ionic interactions, causing chain rigidity and potential aggregation in solution. This affects techniques like NMR (peak broadening) and GPC/SEC (column interactions).[6][7]
-
Solubility: While soluble in water, its solubility in organic solvents is limited, restricting the choice of solvents for NMR and GPC/SEC.
-
Lack of Suitable Standards: Finding appropriate molecular weight standards for GPC/SEC is difficult due to the unique chemical structure and charge density.
Q3: What initial steps are crucial before starting any characterization?
A3: Before any analysis, proper sample preparation is paramount.
-
Purification: Ensure the polymer is free from residual monomer and initiator fragments. Dialysis followed by lyophilization is a common and effective method for purification and obtaining a dry, powdered sample.[1]
-
Drying: Thoroughly dry the sample under vacuum to remove absorbed water. This is critical for accurate weight measurements and for techniques like FTIR and TGA.
-
Solubility Testing: Confirm the polymer's solubility in the intended analytical solvent (e.g., D₂O for NMR, aqueous buffer for GPC).
Section 2: Troubleshooting Guides by Analytical Technique
This section provides detailed, question-and-answer-based troubleshooting for common issues encountered during specific characterization experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the polymer's chemical structure. However, the polyelectrolyte nature of this material often complicates spectral acquisition.
Q: Why are the peaks in my ¹H NMR spectrum extremely broad and poorly resolved?
A: This is the most common issue for polyelectrolytes and is caused by several factors:
-
Cause 1: Restricted Chain Mobility: Strong ionic interactions between the charged amine groups and counter-ions (Cl⁻) create a rigid polymer backbone, leading to short T₂ relaxation times and, consequently, broad peaks.
-
Solution:
-
Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can increase chain mobility and sharpen the signals.
-
Adjust pH/Ionic Strength: In some cases, adjusting the pH or adding a neutral salt (like NaCl) to the D₂O solution can screen the electrostatic interactions, leading to better resolution.
-
-
Cause 2: High Viscosity/Concentration: A high concentration of the polymer in solution increases viscosity, which restricts molecular tumbling and broadens signals.
-
Solution:
-
Use a Dilute Solution: Prepare a more dilute sample (e.g., 1-5 mg/mL). While this may require more scans to achieve a good signal-to-noise ratio, it significantly improves resolution.
-
Q: I can't see the amine proton signal. Where is it?
A: When using D₂O as the solvent, the acidic amine protons (-NH₃⁺) will exchange with deuterium atoms from the solvent. This makes the amine proton signal disappear from the ¹H NMR spectrum and a large HOD (water) peak will be present.
-
Solution:
-
To observe the amine protons, you must use a polar, aprotic deuterated solvent like DMSO-d₆. In this environment, the proton exchange is slow, and the -NH₃⁺ protons will typically appear as a broad singlet at a downfield chemical shift (often >8 ppm).[8]
-
Q: How can I confirm that polymerization was successful using NMR?
A: The most definitive evidence of polymerization is the disappearance of the monomer's vinyl proton signals.
-
Monomer Signals: The 2-chloroprop-2-en-1-amine monomer would show distinct signals in the vinyl region (typically 5-6 ppm) corresponding to the C=CH₂ protons.
-
Polymer Spectrum: A successful polymerization will result in the complete absence of these vinyl signals. The polymer spectrum will be dominated by broad aliphatic signals corresponding to the polymer backbone (-CH₂-CH-) and the pendant methylene group (-CH₂-N-).[6][9]
The following table provides estimated chemical shift ranges for poly(this compound) in D₂O, inferred from its structure and data on similar polymers.
| Proton Type | Estimated Chemical Shift (ppm) | Notes |
| Backbone -CH- | 1.5 - 2.5 | Broad multiplet, highly overlapped with other backbone protons. |
| Backbone -CH₂- | 1.5 - 2.5 | Broad multiplet, highly overlapped. |
| Pendant -CH₂-N- | 3.0 - 3.8 | Broad signal, typically the most downfield of the aliphatic protons. |
| Amine -NH₃⁺ | Not observed in D₂O | Will exchange with deuterium. Appears >8 ppm in DMSO-d₆. |
| Monomer C=CH₂ | 5.0 - 6.0 | Should be absent in the final polymer. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying functional groups and confirming the modification or polymerization of the material.
Q: My FTIR spectrum is dominated by a very broad peak around 3400 cm⁻¹. What is this and how can I fix it?
A: This broad absorption is characteristic of the O-H stretching vibration from absorbed water. Due to the hygroscopic nature of the polymer, this is a very common issue. This water peak can obscure the N-H stretching bands of the amine hydrochloride, which are crucial for characterization.
-
Solution:
-
Lyophilize the Sample: Freeze-drying is the most effective way to remove water without degrading the polymer.
-
Dry Under Vacuum: Place the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours.
-
Use a Desiccator: Store the dried sample in a desiccator immediately and prepare the KBr pellet or ATR sample in a low-humidity environment if possible.
-
Q: What are the key FTIR peaks I should look for to confirm the polymer's identity?
A: You should look for a combination of peaks corresponding to the functional groups present and the absence of monomer-specific peaks.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Amine Salt) | 2800 - 3200 (broad) | A series of broad bands characteristic of primary amine salts (-NH₃⁺).[10][11] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | From the polymer backbone and pendant methylene group. |
| N-H Bend (Amine Salt) | ~1600 and ~1500 | Asymmetric and symmetric bending modes of the -NH₃⁺ group. |
| C-Cl Stretch | 600 - 800 | This peak can be weak and may be difficult to assign definitively. |
| C=C Stretch (Monomer) | ~1640 | Should be absent or very weak in the final polymer. |
The disappearance of the C=C stretching vibration is strong evidence of successful polymerization.
Section 3: Experimental Workflows and Protocols
General Polymer Characterization Workflow
The following diagram outlines a logical workflow for the comprehensive characterization of a novel polyelectrolyte like poly(this compound).
Caption: General workflow for polymer synthesis and characterization.
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Weigh Sample: Accurately weigh 5-10 mg of the lyophilized polymer directly into an NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (D₂O is standard; use DMSO-d₆ to observe N-H protons).
-
Dissolve: Vortex the sample for 1-2 minutes. If dissolution is slow, gentle heating or sonication can be applied. Ensure the solution is homogeneous.
-
Acquire Spectrum: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature before acquisition. Use a water suppression pulse sequence (e.g., presaturation) if using D₂O.
Protocol 2: Troubleshooting GPC/SEC for Cationic Polyelectrolytes
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC) is notoriously difficult for cationic polymers due to secondary interactions with the column packing material.
Q: My chromatogram shows a broad, tailing peak, or no peak is eluting at all. What is happening?
A: This is a classic sign of ionic adsorption. The positively charged amine groups on your polymer are interacting strongly with residual negative charges (silanol groups) on the surface of the silica-based GPC column packing. This causes the polymer to stick to the column instead of eluting based on its size.
The diagram below illustrates this problem and the solution.
Caption: Troubleshooting ionic adsorption in GPC/SEC.
Step-by-Step GPC/SEC Mobile Phase Optimization:
-
Start with a Buffered Eluent: Do not use pure water. A good starting point for a cationic polymer is an aqueous buffer containing a high concentration of a neutral salt and a small amount of acid. A common eluent is 0.5 M Acetic Acid + 0.1-0.2 M Sodium Nitrate.[7]
-
Rationale:
-
Salt (NaNO₃): The high ionic strength of the salt shields the electrostatic charges on both the polymer and the column surface, minimizing ionic interactions.
-
Acid (Acetic Acid): The acid helps to ensure the amine groups on the polymer remain fully protonated and consistent in their charge state, while also suppressing the deprotonation of residual silanol groups on the column.
-
-
Prepare the Sample: Dissolve the polymer in the exact same mobile phase that is running through the GPC system. This avoids solvent mismatch peaks.
-
Filter: Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES) to remove any dust or aggregates before injection.
-
Calibrate Appropriately: Use water-soluble calibration standards. While not perfect, poly(ethylene glycol) (PEG) or poly(ethylene oxide) (PEO) are often used for relative molecular weight determination. For more accurate results, consider using a multi-detector GPC system (with light scattering and viscometer detectors) for universal calibration.
References
-
Czaplicka, M., et al. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Materials, 14(21), 6385. Available from: [Link]
-
PubChem. 2-Chloro-n-(2-chloroprop-2-en-1-yl)prop-2-en-1-amine. Available from: [Link]
-
PubChem. N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. Available from: [Link]
-
Sepehrianazar, A., & Güven, O. (2022). Investigation of polyelectrolyte behavior of poly(allylamine hydrochloride), poly(vinyl sulfonic acid), and copolymers in different conditions. Polymer Bulletin. Available from: [Link]
-
ResearchGate. Tg values of (a) poly (allylamine) (b) poly (allylamine hydrochloride) as determined by DSC. Available from: [Link]
- Google Patents. (1999). Process for the preparation of 2-chloroprop-1-ene.
-
ResearchGate. NMR spectra of allylamine hydrochloride. Available from: [Link]
- Google Patents. (2012). Process for the preparation of poly (allylamine) hydrochloride and derivatives thereof.
-
ResearchGate. 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular weight of 15000 obtained from Aldrich (b) poly (allylamine hydrochloride) synthesized in this work. Available from: [Link]
-
Jones, D. M., et al. (2011). Thermochemical properties of free-standing electrostatic layer-by-layer assemblies containing poly(allylamine hydrochloride) and poly(acrylic acid). Soft Matter, 7(2), 461-467. Available from: [Link]
-
MDPI. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Available from: [Link]
-
CSIRO Publishing. (2015). Thermal and Spectral Analysis of Novel Amide-Tethered Polymers from Poly(allylamine). Australian Journal of Chemistry. Available from: [Link]
-
ACS Publications. (2017). Dynamics and Morphology of Nanoparticle-Linked Polymers Elucidated by Nuclear Magnetic Resonance. Analytical Chemistry. Available from: [Link]
-
ResearchGate. FTIR absorption frequencies of functional groups in amine-terminated PANs and their antimicrobial polymers. Available from: [Link]
-
ACS Publications. Poly(allylamine). Chelating properties and resins for uranium recovery from seawater. Macromolecules. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Polymer Characterization Techniques Explained. Available from: [Link]
-
PubChem. 2-Chloropropan-1-amine hydrochloride. Available from: [Link]
-
Shodex. Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride. Available from: [Link]
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- 5. POLY(ALLYLAMINE HYDROCHLORIDE) | 71550-12-4 [chemicalbook.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Controlling regioselectivity in additions to "2-Chloroprop-2-en-1-amine hydrochloride"
A Guide to Controlling Regioselectivity in Addition Reactions
Welcome to the technical support center for 2-Chloroprop-2-en-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of addition reactions with this versatile but challenging substrate. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and troubleshooting insights needed to achieve predictable and high-yielding outcomes in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamental reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
The molecule possesses several reactive sites, which can lead to competing reaction pathways if not properly controlled:
-
The Alkene (C=C Double Bond): This is the primary site for addition reactions. Its electronic nature is complex, being influenced by both a chlorine atom on the double bond (a vinyl chloride) and an adjacent protonated aminomethyl group.
-
The Allylic Position (C1): The C-H bonds at the carbon adjacent to the double bond are allylic and can be susceptible to radical substitution reactions.
-
The Amine (as Hydrochloride): In its commercially available hydrochloride form, the amine is a non-nucleophilic ammonium salt. It must be deprotonated with a base to function as a nucleophile or to participate in reactions requiring a free amine.[1][2]
Q2: Why is regioselectivity a major concern for this molecule?
Regioselectivity refers to the preferential direction of bond making or breaking in a chemical reaction. For an unsymmetrical alkene like 2-chloroprop-2-en-1-amine, an incoming reagent E-Nu can add across the double bond in two different ways, yielding two distinct constitutional isomers (regioisomers). The challenge arises from the unique electronic properties of the substituents:
-
Electron-Withdrawing Groups: Both the chlorine atom (via induction) and the protonated aminomethyl group (-CH₂NH₃⁺) strongly withdraw electron density from the double bond. This deactivates the alkene towards traditional electrophilic attack but activates it for potential nucleophilic attack.
-
Competing Influences: The chlorine atom can also donate electron density via resonance. These competing electronic effects make predicting the outcome based on simple rules challenging and necessitate precise control over reaction conditions.
Q3: How do "Markovnikov" and "anti-Markovnikov" rules apply to this system?
While useful heuristics, the classical Markovnikov's rule—which states that in the addition of a protic acid HX to an alkene, the acid hydrogen (H) attaches to the carbon with more hydrogen substituents[3]—is an oversimplification here. It is more accurate to consider the stability of the reaction intermediate.
-
"Markovnikov-type" Addition (Intermediate Stability Rule): An electrophilic addition proceeds via the most stable carbocation intermediate.[4] For this molecule, adding an electrophile (like H⁺) to C3 would form a carbocation at C2. This C2 cation is destabilized by the inductive effect of the adjacent chlorine but can be stabilized by resonance from the chlorine's lone pairs. Conversely, adding an electrophile to C2 would form a highly unstable carbocation at C3 due to the potent electron-withdrawing effect of the neighboring -CH₂NH₃⁺ group. Therefore, reactions proceeding through an ionic mechanism will overwhelmingly favor the formation of the C2 intermediate.
-
"Anti-Markovnikov" Addition: This outcome is typically achieved via a radical mechanism (e.g., HBr with peroxide initiators).[5] The regioselectivity is determined by the formation of the most stable radical intermediate. For this substrate, the allylic radical is significantly stabilized by resonance, which dictates a different regiochemical outcome than the ionic pathway.
Q4: Do I need to neutralize the hydrochloride salt before starting my reaction?
It depends entirely on the reaction mechanism.
-
For Electrophilic or Radical Additions: No. Neutralization is generally not required and may be detrimental. The reaction proceeds at the double bond, and the protonated amine form is stable under these (often acidic or neutral) conditions.
-
For Nucleophilic Additions or Reactions Involving the Amine: Yes. If you intend for the amine itself to act as a nucleophile or if you are performing a nucleophilic conjugate addition that is base-catalyzed, you must first deprotonate the ammonium salt to generate the free amine. This is typically done by adding a suitable base (e.g., NaHCO₃, Et₃N, or NaOH).
Troubleshooting Guides & Protocols
This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges, complete with validated protocols.
Guide 1: Controlling Electrophilic Additions (e.g., Hydrohalogenation)
Problem: My hydrohalogenation (e.g., with HBr) is giving an unexpected regioisomer or a mixture of products.
Causality & Solution: This issue almost always stems from a failure to control the reaction mechanism. Both ionic and radical pathways can compete. To ensure a single, predictable outcome, you must enforce conditions that favor only one mechanism.
The two primary pathways for an electrophile (E⁺) adding to the double bond are dictated by the stability of the resulting carbocation intermediate.
Protocol 1: Ionic Hydrobromination (Favors "Markovnikov-type" Product)
This protocol is designed to exclusively promote the ionic mechanism, leading to the addition of the nucleophile (Br⁻) to the more substituted carbon (C2).
Objective: Synthesize 1-amino-2-bromo-2-chloropropane hydrochloride.
Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and gas inlet, dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per 1 g of substrate).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon. It is crucial to exclude oxygen and light to suppress any competing radical reactions.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise. Rationale: Using a polar, protic solvent and low temperatures stabilizes the ionic intermediates and disfavors radical formation.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the disappearance of the starting material by TLC or ¹H NMR analysis of aliquots.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of cold diethyl ether (10 volumes) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallization from an ethanol/ether mixture may be performed if necessary.
Problem: I want to achieve the "anti-Markovnikov" product. How do I initiate a radical addition?
Causality & Solution: To obtain the anti-Markovnikov regioisomer, you must ensure the reaction proceeds via a radical chain reaction. This requires a radical initiator and conditions that inhibit the ionic pathway. The key is the regioselective addition of a bromine radical to the double bond to form the most stable carbon radical intermediate.
Protocol 2: Radical-Initiated Hydrobromination (Favors Anti-Markovnikov Product)
Objective: Synthesize 1-amino-3-bromo-2-chloropropane hydrochloride.
Methodology:
-
Reaction Setup: In a quartz reaction vessel (to allow UV light penetration) equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Rationale: Non-polar solvents disfavor the formation of ionic intermediates.
-
Initiator Addition: Add a radical initiator such as benzoyl peroxide or AIBN (0.05 - 0.1 eq).
-
Reaction Conditions: While stirring vigorously, add HBr (1.1 eq, can be from a solution in a non-polar solvent or bubbled as a gas). Irradiate the mixture with a UV lamp or heat to reflux to initiate the radical chain reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often rapid once initiated.
-
Work-up: After completion, cool the reaction mixture. If a precipitate has formed, collect it by filtration. If the product is soluble, wash the organic phase with a sodium bisulfite solution to remove excess bromine radicals, then with water.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Guide 2: Troubleshooting Nucleophilic Conjugate Additions
Problem: I'm trying to add a soft nucleophile (e.g., a thiol) via Michael addition, but the reaction is sluggish or fails.
Causality & Solution: Although the double bond is electron-deficient, several factors can inhibit a successful conjugate addition:
-
Incorrect pH: The nucleophile must be in its active, deprotonated form (e.g., a thiolate). Simultaneously, the substrate's amine must be deprotonated to the free amine to avoid electrostatic repulsion and improve solubility in organic solvents. This requires careful selection of a base.
-
Steric Hindrance: The chlorine atom at C2 can sterically hinder the approach of bulky nucleophiles.
-
Insufficient Activation: The combined electron-withdrawing effect may still be insufficient for weak nucleophiles.
Protocol 3: Base-Catalyzed Nucleophilic Conjugate Addition of a Thiol
Objective: Synthesize the 1,4-conjugate addition product of a thiol to 2-chloroprop-2-en-1-amine.
Methodology:
-
Deprotonation of Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or THF. Add a mild base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) and stir for 15-20 minutes at room temperature to generate the free amine in situ.
-
Nucleophile Generation: In a separate flask, dissolve the thiol (e.g., thiophenol, 1.05 eq) in the same solvent. Add a catalytic amount of a stronger base like sodium ethoxide (NaOEt) or DBU (0.1 eq) to generate the nucleophilic thiolate. Rationale: A catalytic amount of base is often sufficient to maintain the chain reaction where the product amine can deprotonate the next thiol molecule.
-
Reaction: Slowly add the activated thiolate solution to the free amine solution at room temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[6]
Summary of Regioselective Outcomes
The following table summarizes the expected major products under different reaction conditions.
| Reaction Type | Reagents & Key Conditions | Expected Major Regioisomer (Addition to C2-C3) | Mechanistic Rationale |
| Ionic Electrophilic | HBr, dark, no peroxides, polar solvent (e.g., Acetic Acid) | Br adds to C2, H adds to C3 | Proceeds via the most stable carbocation intermediate (C2 cation stabilized by Cl resonance).[4] |
| Radical Addition | HBr, peroxide initiator (AIBN/BPO), UV light, non-polar solvent | Br adds to C3, H adds to C2 | Proceeds via the most stable radical intermediate (allylic radical).[5] |
| Halogenation (Anhydrous) | Br₂ in CCl₄, dark | Br adds to C2, Br adds to C3 (anti-addition) | Forms a bridged bromonium ion, which is opened by Br⁻ attack.[7] |
| Halohydrin Formation | Br₂ in H₂O | OH adds to C2, Br adds to C3 | Nucleophilic water attacks the more substituted carbon of the bromonium ion intermediate.[8] |
| Nucleophilic Conjugate | R-SH, catalytic base (e.g., DBU), polar aprotic solvent | RS adds to C3, H adds to C2 (after quench) | Nucleophilic attack at the β-carbon (C3) to place the anion at the α-position (C2).[9][10] |
General Troubleshooting Workflow
If your reaction yields unexpected results (low yield, wrong isomer, multiple products), follow this diagnostic workflow.
References
-
Pearson Education. (n.d.). Electrophilic Addition Mechanisms to Alkenes. Pearson Organic Chemistry Study Notes. Link
-
University of California, Riverside. (n.d.). Chapter 10: Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. UCR Organic Chemistry. Link
-
Chemistry Steps. (2024). Electrophilic Addition Reactions of Alkenes. Link
-
Chemistry For Everyone. (2023). What Is The Mechanism Of Electrophilic Addition In Alkenes?Link
-
ACS Publications. (2022). Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction. Organic Letters. Link
-
Chemistry LibreTexts. (2023). Electrophilic Addition of Halogens to Alkenes. Link
-
BenchChem. (2025). Application Note: Experimental Protocols for Michael Addition Reactions. Link
-
Chemistry Steps. (2024). The Regiochemistry of Alkene Addition Reactions. Link
-
Lumen Learning. (n.d.). Regiochemistry, stereochemistry | Organic Chemistry II. Link
-
Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov’s Rule. Link
-
BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Link
-
ChemicalBook. (n.d.). Bis(2-chloroethyl)amine hydrochloride synthesis. Link
-
Chemistry Steps. (2024). Allylic Bromination by NBS with Practice Problems. Link
-
PubMed Central (PMC). (2019). Click Nucleophilic Conjugate Additions to Activated Alkynes. Link
-
Crash Course. (2020). Alkene Addition Reactions: Crash Course Organic Chemistry #16. YouTube. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Chemistry Study Guide: Alkenes Reaction Mechanisms | Notes [pearson.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of hydrochloride salt on "2-Chloroprop-2-en-1-amine hydrochloride" reactivity
Welcome to the technical support guide for 2-Chloroprop-2-en-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile reagent. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success when working with this compound.
Part 1: Frequently Asked Questions - The "Why" Behind the Hydrochloride
This section addresses the fundamental principles governing the behavior of this compound, focusing on the critical role of the hydrochloride salt.
Q1: What is the primary purpose of the hydrochloride salt on 2-Chloroprop-2-en-1-amine?
The hydrochloride salt form of 2-Chloroprop-2-en-1-amine is intentionally prepared for several practical reasons that enhance its utility and safety in a laboratory setting. The free base form, like many low molecular weight amines, is volatile, potentially corrosive, and susceptible to degradation. The conversion to a hydrochloride salt is a common strategy in pharmaceutical and synthetic chemistry to improve a compound's stability and handling characteristics.[1][2]
Specifically, the salt formation addresses the following:
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Enhanced Stability: The salt is a solid that is significantly more stable and has a longer shelf-life than the corresponding free amine.[3] It is less prone to oxidation and other degradation pathways.
-
Reduced Volatility: The ionic nature of the salt drastically reduces its vapor pressure, making it easier and safer to handle, weigh, and store without the risk of inhaling volatile, reactive amine vapors.[1]
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Improved Handling: As a crystalline solid, the hydrochloride salt is easier to manage quantitatively compared to a potentially oily or low-boiling liquid free base.
Q2: How does the hydrochloride salt fundamentally alter the reactivity of the amine group?
The presence of the hydrochloride salt has a profound and direct impact on the chemical reactivity of the amine. The nitrogen atom in the free amine possesses a lone pair of electrons, which is the source of its nucleophilicity and basicity. In the hydrochloride salt, this lone pair is protonated by hydrochloric acid to form an ammonium cation (R-NH3+).[2][4]
This protonation effectively "deactivates" the amine's nucleophilic character.[1] The resulting ammonium group lacks the available lone pair needed to attack electrophilic centers. Therefore, this compound, in its salt form, will not act as a nucleophile in reactions such as acylations, alkylations, or Michael additions.[1][5] To restore its nucleophilic reactivity, the amine must be "liberated" from its salt form by deprotonation with a suitable base.[1][4]
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Diagram 1: Impact of Hydrochloride on Amine ReactivityQ3: What are the key property differences between the free base and the hydrochloride salt?
The transformation from a free amine to its hydrochloride salt alters its physical and chemical properties significantly. Understanding these differences is crucial for experimental design, particularly for choosing appropriate solvents and reaction conditions.
| Property | Free Amine (2-Chloroprop-2-en-1-amine) | Hydrochloride Salt | Rationale |
| Physical State | Likely a liquid or low-melting solid | Crystalline solid | Ionic bonding in the salt leads to a more ordered crystal lattice and higher melting point. |
| Solubility | Soluble in organic solvents (e.g., ether, DCM, ethyl acetate) | Soluble in polar protic solvents (e.g., water, methanol, ethanol); sparingly soluble in many nonpolar organic solvents.[2][4] | The ionic nature of the salt favors interactions with polar solvent molecules.[2] |
| Reactivity | Nucleophilic and basic | Non-nucleophilic; acidic proton on the ammonium group | The lone pair on the nitrogen is available in the free base but is protonated in the salt.[1][4] |
| Stability | Less stable, prone to oxidation | Highly stable, longer shelf-life[3] | The protonated nitrogen is less susceptible to oxidative degradation. |
| Odor & Volatility | Likely pungent and volatile | Low odor and non-volatile | Ionic compounds have very low vapor pressures. |
Part 2: Experimental Protocols and Handling
This section provides actionable guidance for using this compound in common synthetic applications.
Q4: I need to use 2-Chloroprop-2-en-1-amine as a nucleophile. How do I correctly prepare it for my reaction?
To use the amine as a nucleophile, you must first deprotonate the hydrochloride salt to generate the free amine in situ or as a separate extraction step. The most common approach is in situ generation.
Step-by-Step Protocol for In Situ Deprotonation:
-
Reagent & Solvent Setup: In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add your solvent and this compound.
-
Addition of Base: Add at least one equivalent of a suitable base (see Q5 for selection). For many reactions, such as amide couplings or alkylations that generate an acidic byproduct, it is common to add a second equivalent of base to neutralize the acid formed during the reaction.[1][5]
-
Stirring/Equilibration: Allow the mixture to stir at room temperature for 15-30 minutes. This gives time for the acid-base reaction to complete, liberating the free amine.
-
Addition of Electrophile: Once the free amine is generated in solution, you can proceed with the addition of your electrophile (e.g., acid chloride, alkyl halide) to initiate the desired reaction.
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Diagram 2: Workflow for In Situ Free Amine GenerationQ5: What are the most suitable bases for the deprotonation of this compound?
The choice of base is critical and depends on the specific reaction conditions, such as the solvent and the sensitivity of your electrophile to the base.
| Base | Abbreviation | pKa of Conjugate Acid | Typical Use & Comments |
| Triethylamine | TEA, Et3N | ~10.7 | Common, inexpensive organic base. The resulting triethylammonium chloride salt is often soluble in organic solvents. |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~11 | A non-nucleophilic, sterically hindered base. Excellent choice when the electrophile is sensitive to nucleophilic attack by the base itself. |
| Pyridine | ~5.2 | A weaker base, useful in specific applications like some acylations where it can also act as a catalyst. | |
| Sodium Bicarbonate | NaHCO3 | ~10.3 (for H2CO3) | An inorganic base, typically used in two-phase systems or with polar protic solvents. Easy to remove during aqueous workup. |
| Potassium Carbonate | K2CO3 | ~10.3 (for HCO3-) | A stronger inorganic base than NaHCO3. Often used as a heterogeneous base in solvents like acetonitrile or DMF. |
Expert Tip: For most standard organic reactions (e.g., amide couplings, SN2 reactions), tertiary amines like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are the preferred choice. They are strong enough to deprotonate the ammonium salt and are soluble in common organic solvents.[1]
Part 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide will help you diagnose and resolve common issues related to the use of this compound.
Q7: My reaction is not proceeding, or the starting material is not being consumed. Could the hydrochloride salt be the issue?
Yes, this is a very common issue and is almost always traced back to incomplete or failed deprotonation of the amine salt. If the free amine is not generated, it cannot act as a nucleophile, and the reaction will not start.
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Sol1 -> Success; Sol2 -> Success; Sol3 -> Success; Sol4 -> Success; }
Diagram 3: Troubleshooting Deprotonation IssuesQ8: I am observing very low yields. What are the potential causes related to the amine hydrochloride?
-
Insufficient Base: If your reaction produces an acidic byproduct (e.g., HCl from an acid chloride, HBr from an alkyl bromide), this will protonate and deactivate any free amine in the solution.[5] Solution: Use a second equivalent of base to act as a scavenger for the acid generated during the reaction.
-
Competitive Reactions: If you use a nucleophilic base (like an alkoxide or hydroxide) in the presence of a sensitive electrophile, the base may compete with your amine, leading to undesired side products. Solution: Use a non-nucleophilic base like DIPEA.
-
Moisture: The hydrochloride salt can be hygroscopic. Water in the reaction can hydrolyze sensitive electrophiles. Solution: Ensure the reagent is thoroughly dried before use and that all solvents are anhydrous.
Q9: The solubility of this compound is poor in my chosen solvent. What should I do?
This is expected for an ionic salt in many nonpolar organic solvents.
-
Change the Solvent: If possible, switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) where the salt may have better solubility.
-
Add a Co-solvent: A small amount of a polar protic solvent like methanol or ethanol can sometimes help to dissolve the salt before adding the bulk of your nonpolar solvent. However, be cautious as protic solvents can interfere with some reactions.
-
Proceed Heterogeneously: In many cases, the deprotonation can still occur even if the salt is not fully dissolved. The base will react with the suspended solid, and the resulting free amine will dissolve into the organic solvent. Ensure vigorous stirring to maximize the surface area for the reaction.
Part 4: Safety and Storage
Q10: How should I properly store and handle this compound?
Proper storage and handling are paramount for safety and maintaining the integrity of the reagent.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6] The compound is sensitive to moisture.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] The compound is harmful if swallowed and can cause skin and eye irritation.[7] Handle in a chemical fume hood to avoid inhalation of dust.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a planned reaction).[3][8]
References
- Sigma-Aldrich, Safety Data Sheet for this compound. (Provided in search results)
- Sigma-Aldrich, Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. (Provided in search results, general hazards for similar compounds)
- DC Chemicals, Safety Data Sheet for 2-chloroprop-2-en-1-amine;hydrochloride. (Provided in search results)
- Reddit, r/OrganicChemistry discussion on hydrochloride salt of amine. (Provided in search results)
- Quora, What is the reaction between hydrochloric and amine?. (Provided in search results)
- Chemical Label for this compound. (Provided in search results)
-
Spectroscopy Online, Organic Nitrogen Compounds V: Amine Salts. [Link]
- BenchChem, An In-depth Technical Guide to the Synthesis of 2-Methylallylamine Hydrochloride. (Provided in search results, relevant for synthesis context)
-
PubChem, Compound Summary for 2-chloroprop-2-en-1-amine. [Link]
-
Chemistry LibreTexts, 24.7: Reactions of Amines. [Link]
- CDH Fine Chemical, Bis-2-Chloro Ethylamine Hydrochloride Material Safety D
Sources
- 1. reddit.com [reddit.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 2-chloroprop-2-en-1-amine;hydrochloride|100516-95-8|MSDS [dcchemicals.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Polymerization of 2-Chloroprop-2-en-1-amine Hydrochloride and Allylamine Hydrochloride for Advanced Applications
For researchers, scientists, and professionals in drug development and materials science, the selection of cationic polyelectrolytes is a critical decision that dictates the functional success of novel systems. This guide provides an in-depth technical comparison of the polymerization behavior of two key monomers: 2-Chloroprop-2-en-1-amine hydrochloride and the more conventional allylamine hydrochloride. While a wealth of experimental data exists for poly(allylamine hydrochloride) (PAH), comprehensive studies on the polymerization of its 2-chloro analogue are less common in peer-reviewed literature. This guide, therefore, synthesizes established principles of polymer chemistry with available data to offer a scientifically grounded comparison, enabling informed decisions in your research and development endeavors.
Introduction: The Critical Role of Monomer Structure
Both allylamine hydrochloride and this compound are valuable precursors for the synthesis of cationic polyelectrolytes, which are integral to applications ranging from drug delivery and gene therapy to functional coatings and wastewater treatment.[1] The primary amine groups along the polymer backbone provide sites for further functionalization, allowing for the precise tuning of physicochemical properties.[2]
The key distinction between these two monomers lies in the substitution at the 2-position of the allyl group. The presence of a chlorine atom in this compound, in place of a hydrogen atom in allylamine hydrochloride, introduces significant electronic and steric effects. These differences are anticipated to profoundly influence polymerization kinetics, the properties of the resulting polymers, and, consequently, their performance in various applications.
Comparative Analysis of Physicochemical Properties and Polymerization Behavior
The introduction of a chlorine atom is expected to modulate several key properties of the monomer and the resulting polymer. The following table summarizes a comparison based on established principles of polymer chemistry and available data for analogous systems.[3]
| Property | Allylamine Hydrochloride | This compound | Expected Influence of the 2-Chloro Substituent |
| Monomer Reactivity | Prone to degradative chain transfer, which can lead to lower molecular weight polymers.[2] | The electronegative chlorine atom is expected to influence the electron density of the double bond and the stability of the allylic radical, potentially altering the rate of polymerization and the extent of chain transfer. | |
| Polymer Molecular Weight | Typically in the range of 10,000-100,000 g/mol , depending on polymerization conditions.[4] | Data not widely available. The steric hindrance and electronic effects of the chlorine atom may lead to variations in achievable molecular weights under similar polymerization conditions. | |
| Glass Transition Temp. (Tg) | Approximately 225 °C for poly(allylamine hydrochloride).[3][5] | Data not widely available. Increased chain stiffness due to the polar C-Cl bond and potential for dipole-dipole interactions may result in a higher glass transition temperature. | |
| Thermal Stability | Decomposes in multiple stages, with complete decomposition around 650-700°C.[6] | Data not widely available. The presence of the C-Cl bond may introduce a different thermal degradation pathway, potentially affecting the onset of decomposition. | |
| Solubility of Polymer | Poly(allylamine hydrochloride) is highly soluble in water.[7][8] | Expected to be soluble in water due to the hydrochloride salt form. The chlorine substituent may slightly alter solubility in different organic solvents. | |
| Chemical Reactivity of Polymer | The primary amine groups are readily available for post-polymerization modification.[9] | The primary amine groups remain available for functionalization. The chlorine atom on the backbone could potentially be a site for further chemical modification, although likely less reactive than the amine. |
Understanding the Polymerization Mechanism: A Deeper Dive
The free-radical polymerization of allylic monomers is notoriously challenging due to a process known as degradative chain transfer .[2] This involves the abstraction of a hydrogen atom from the allylic position by a propagating radical, leading to the formation of a resonance-stabilized allylic radical. This new radical is less reactive and slower to re-initiate polymerization, often resulting in polymers with low molecular weights.
Polymerizing the hydrochloride salt of the amine in an aqueous medium is a well-established strategy to mitigate this issue and achieve higher molecular weight polymers.[2][4] The protonation of the amine group reduces the electron density on the monomer and alters the reactivity of the propagating species.
The presence of a chlorine atom in this compound is expected to further influence this delicate balance. The inductive effect of the chlorine atom will withdraw electron density from the double bond, which could affect the rate of radical addition. Furthermore, the stability of the resulting radical intermediates will be altered, which in turn impacts the rates of propagation and chain transfer reactions.
Experimental Protocols: A Guide to Synthesis
The following protocols provide a detailed, step-by-step methodology for the free-radical polymerization of both monomers. These are based on established methods for allylamine hydrochloride polymerization and are presented to ensure a self-validating and reproducible experimental design.[4][10]
Protocol 1: Free-Radical Polymerization of Allylamine Hydrochloride
Materials:
-
Allylamine hydrochloride (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)
-
Deionized water (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve a specific amount of allylamine hydrochloride in deionized water to achieve the desired monomer concentration (e.g., 50% w/v).
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Under a continuous nitrogen blanket, heat the solution to the desired reaction temperature (e.g., 50-60 °C) in a water or oil bath.
-
In a separate container, dissolve the initiator (V-50) in a small amount of deionized water. The amount of initiator will typically be 1-5 mol% relative to the monomer.
-
Add the initiator solution to the heated monomer solution.
-
Maintain the reaction at the set temperature under a nitrogen atmosphere for a specified period (e.g., 24-48 hours). The solution will become more viscous as polymerization proceeds.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a stirred excess of methanol.
-
Collect the precipitated poly(allylamine hydrochloride) by filtration.
-
Wash the polymer with methanol to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Proposed Free-Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)
-
Deionized water (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
Procedure:
-
Follow the same procedure as for allylamine hydrochloride, dissolving this compound in deionized water.
-
Due to the potential for altered reactivity, it is advisable to run initial small-scale polymerizations to optimize initiator concentration and reaction time.
-
The purification and isolation steps remain the same: precipitation in methanol, filtration, washing, and drying under vacuum.
Visualizing the Polymerization Workflow
The following diagrams, generated using Graphviz, illustrate the key stages in the free-radical polymerization of both monomers.
Caption: Generalized workflow for the free-radical polymerization of allylamine hydrochloride and its 2-chloro derivative.
Logical Relationship: Impact of the 2-Chloro Substituent
The following diagram illustrates the anticipated causal relationships stemming from the presence of the 2-chloro substituent on the monomer.
Caption: The influence of the 2-chloro substituent on monomer reactivity and resulting polymer properties.
Conclusion and Future Outlook
The choice between this compound and allylamine hydrochloride will depend on the specific performance requirements of the final application. While poly(allylamine hydrochloride) is a well-characterized and versatile polyelectrolyte, the introduction of a chlorine atom in poly(this compound) offers the potential for novel properties. The anticipated increase in glass transition temperature and altered chemical reactivity could be advantageous in applications requiring enhanced thermal stability or specific interaction profiles.
Further experimental investigation is warranted to fully elucidate the polymerization kinetics of this compound and to characterize the resulting polymer's properties. Such studies will be invaluable in unlocking the full potential of this functional monomer for the next generation of advanced materials and drug delivery systems.
References
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Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (Source: Multidisciplinary Digital Publishing Institute)
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EP0905113B1 - Process for the preparation of 2-chloroprop-1-ene. (Source: Google Patents)
-
(PDF) Free Radical Polymerization of Allylamine in Different Acidic Media. (Source: ResearchGate)
-
The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. (Source: CORE)
-
Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). (Source: ResearchGate)
-
Tg values of (a) poly (allylamine) (b) poly (allylamine hydrochloride)... (Source: ResearchGate)
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. (Source: National Institutes of Health)
-
Reactivity of Allyl Monomers in Radical Polymerization. (Source: Semantic Scholar)
-
The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. (Source: Journal of the American Chemical Society)
-
The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. (Source: Journal of the American Chemical Society)
-
A Comparative Analysis of Polymers: 2-Methylallylamine HCl vs. Allylamine HCl Derivatives. (Source: Benchchem)
-
Application Notes and Protocols for the Polymerization of 2-Methylallylamine Hydrochloride. (Source: Benchchem)
-
2-Chloroprop-1-ene | CAS No- 557-98-2. (Source: Simson Pharma Limited)
-
Synthesis of nanoporous poly(2-chloro-2-propen-1-ol) and its modification via ethylenediamine: vanadyl-catalyzed process, structural characterization, and CO2 sorption. (Source: Royal Society of Chemistry)
-
Light‐induced polymerization of some monomers containing allyl and methacrylate groups. (Source: Wiley Online Library)
-
Study on synthesis and property of poly(allylamine hydrochloride). (Source: ResearchGate)
-
The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. (Source: Journal of the American Chemical Society)
-
What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (Source: TCI Chemicals)
-
TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis. (Source: ChemicalBook)
-
Polymerization Reactions. (Source: Purdue University)
-
Control of Free-Radical Reactivity in Photopolymerization of Acrylates. (Source: RadTech)
-
N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine. (Source: PubChem)
-
POLY(ALLYLAMINE HYDROCHLORIDE) 71550-12-4 wiki. (Source: Guidechem)
-
71550-12-4(POLY(ALLYLAMINE HYDROCHLORIDE)) Product Description. (Source: ChemicalBook)
-
2-Chloropropan-1-amine. (Source: PubChem)
-
This compound | CAS#:100516-95-8. (Source: Chemsrc)
-
DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride. (Source: Google Patents)
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Comparing the reactivity of "2-Chloroprop-2-en-1-amine hydrochloride" with other haloallylamines
An In-Depth Comparative Guide to the Reactivity of 2-Chloroprop-2-en-1-amine Hydrochloride and Related Haloallylamines for Synthetic Chemistry
Introduction: The Strategic Value of Haloallylamines in Modern Synthesis
Haloallylamines, and specifically this compound, represent a class of highly versatile building blocks in contemporary organic synthesis and medicinal chemistry. Their unique bifunctional nature, possessing both a reactive allylic halide and a primary amine, allows for the rapid construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of numerous pharmaceuticals. This guide provides a detailed comparison of the reactivity of this compound against other haloallylamines, supported by mechanistic insights and a standardized protocol for experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and application of these critical synthetic intermediates.
Mechanistic Underpinnings of Haloallylamine Reactivity
The reactivity of haloallylamines is primarily governed by the interplay of several key factors: the nature of the halogen atom, the substitution on the allylic system, and the reaction conditions. These compounds typically undergo nucleophilic substitution reactions, which can proceed through two main competitive pathways: the direct SN2 pathway and the allylic rearrangement pathway (SN2').
The choice of halogen (Cl, Br, I) is a critical determinant of reactivity. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), while the polarizability and ability of the halide to act as a leaving group increases (I⁻ > Br⁻ > Cl⁻). This fundamental principle dictates that the order of reactivity for analogous haloallylamines is generally expected to be Iodo > Bromo > Chloro.
Caption: Competing SN2 and SN2' pathways for nucleophilic substitution of haloallylamines.
The use of 2-Chloroprop-2-en-1-amine as its hydrochloride salt is a common strategy to improve its shelf-life and handling characteristics. However, for reaction, the free amine is typically required. This is usually achieved by in situ neutralization with a suitable base. The choice of base and the timing of its addition can be critical to prevent premature side reactions.
Comparative Reactivity: A Data-Driven Overview
| Haloallylamine | Relative Reactivity | Typical Reaction Conditions | Comments |
| 2-Iodo prop-2-en-1-amine | Highest | Room temperature or mild heating (e.g., 40-60 °C). Often does not require a strong base. | The C-I bond is the weakest, making iodide an excellent leaving group. Reactions are typically fast but the starting material is less stable and more expensive. |
| 2-Bromo prop-2-en-1-amine | Intermediate | Moderate heating (e.g., 60-80 °C). A non-nucleophilic base like K₂CO₃ or Et₃N is commonly used. | Offers a good balance between reactivity and stability. A frequently used reagent in many synthetic protocols. |
| 2-Chloro prop-2-en-1-amine | Lowest | Higher temperatures (e.g., 80-120 °C) and often a stronger base (e.g., NaH) or phase-transfer catalyst may be required. | Most cost-effective and stable of the series, but its lower reactivity requires more forcing conditions, which can sometimes lead to side products.[1] |
Experimental Protocol: A Standardized Method for Kinetic Comparison
To enable researchers to perform a direct and quantitative comparison of reactivity, we propose the following standardized experimental protocol. This method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective: To determine the relative reaction rates of 2-chloro-, 2-bromo-, and 2-iodoprop-2-en-1-amine hydrochlorides in a nucleophilic substitution reaction with a model nucleophile, morpholine.
Materials:
-
This compound
-
2-Bromoprop-2-en-1-amine hydrobromide (or hydrochloride)
-
2-Iodoprop-2-en-1-amine hydroiodide (or hydrochloride)
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (HPLC grade), as solvent
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a C18 column and UV detector
Caption: Workflow for the comparative kinetic analysis of haloallylamines.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each haloallylamine hydrochloride in acetonitrile.
-
Prepare a 0.1 M stock solution of morpholine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard (e.g., naphthalene) in acetonitrile.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed reactor at 60 °C), add 10 mL of the this compound stock solution.
-
Add 2.2 equivalents of anhydrous K₂CO₃ (to neutralize the HCl salt and act as a base for the reaction).
-
Add 1 mL of the internal standard stock solution.
-
Allow the mixture to equilibrate to the desired temperature while stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 10 mL of the pre-heated morpholine stock solution (this will be t=0).
-
Immediately withdraw a ~0.1 mL aliquot, quench it in a vial containing 1 mL of a suitable quenching solution (e.g., dilute acid in acetonitrile/water), and label it as the t=0 sample.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the starting materials, product, and internal standard.
-
Create a calibration curve for the starting material and product against the internal standard to allow for accurate quantification.
-
-
Data Analysis:
-
For each haloallylamine, plot the concentration of the starting material versus time.
-
Determine the initial rate of the reaction from the slope of this curve at the early time points.
-
The relative reactivity can be determined by comparing the initial rates of the three haloallylamines under identical conditions.
-
Self-Validation and Trustworthiness: The inclusion of an internal standard is crucial for ensuring the trustworthiness of the data, as it corrects for variations in injection volume and sample preparation. Running the reactions in triplicate and ensuring good reproducibility will further validate the results.
Conclusion and Strategic Recommendations
The choice of haloallylamine for a particular synthetic application is a strategic decision that balances reactivity, cost, and stability.
-
2-Iodoprop-2-en-1-amine is the reagent of choice when high reactivity is paramount and reaction conditions need to be mild, for example, with sensitive substrates.
-
2-Bromoprop-2-en-1-amine offers a reliable and versatile option for a wide range of applications, providing a good compromise between reactivity and ease of handling.
-
This compound is the most economical and stable choice, making it ideal for large-scale syntheses where the use of more forcing reaction conditions is acceptable.
By understanding the mechanistic principles and utilizing the standardized protocol provided, researchers can confidently select the optimal haloallylamine and reaction conditions to achieve their synthetic goals efficiently and effectively.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Magid, R. M. (1980). Nucleophilic and organometallic displacement reactions of allylic compounds: Stereo- and regiochemistry. Tetrahedron, 36(13), 1901-1930. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Snyder, S. A., & Treitler, D. S. (2011). A mild, catalytic, and practical method for the synthesis of N-allyl amines and amides. Angewandte Chemie International Edition, 50(34), 7853-7857. [Link]
Sources
A Senior Scientist's Comparative Guide to HPLC-MS Analysis of 2-Chloroprop-2-en-1-amine Hydrochloride Reaction Products
This guide provides an in-depth comparison of analytical methodologies for the characterization of reaction products originating from 2-Chloroprop-2-en-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind analytical choices, ensuring methodological robustness and data integrity.
The Analytical Challenge: Unraveling the Complex Reactivity of a Bifunctional Reagent
This compound is a highly reactive molecule possessing two key functional groups: a primary allylic amine and a vinyl chloride. This bifunctionality makes it a versatile building block but also predisposes it to a complex array of reactions, including self-reaction, polymerization, and degradation. A typical reaction mixture may not only contain the desired product but also a host of side products and unreacted starting material.
Effective analytical oversight is therefore critical to understanding reaction outcomes, optimizing process parameters, and ensuring the purity of the final product. The primary analytical objectives are to separate, identify, and quantify the starting material, the intended product, and all significant impurities.
Based on the inherent reactivity of the starting material, a range of potential reaction products can be anticipated:
-
Dimerization: The primary amine of one molecule can act as a nucleophile, attacking the electrophilic carbon of the vinyl chloride on another molecule, leading to the formation of dimers such as 2-chloro-N-(2-chloroprop-2-enyl)prop-2-en-1-amine[1][2][3].
-
Oligomerization/Polymerization: This process can continue, leading to the formation of higher-order oligomers and polymers.
-
Hydrolysis: The vinyl chloride moiety can undergo hydrolysis to yield 2-hydroxyprop-2-en-1-amine.
-
Cyclization: Intramolecular reactions, though less probable, could lead to cyclic byproducts.
-
Reactions with other nucleophiles: If other nucleophilic species are present in the reaction medium, they can compete with the amine to react with the vinyl chloride.
The analytical method of choice must therefore be capable of resolving a complex mixture of compounds with varying polarities and molecular weights.
Comparative Analysis of Key Methodologies
The two most viable techniques for this analytical challenge are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both offer powerful separation and identification capabilities, their suitability depends on the specific properties of the analytes and the goals of the analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is exceptionally well-suited for the analysis of the non-volatile, polar, and thermally labile compounds expected in the reaction mixture of this compound.
Strengths:
-
Versatility: Can handle a wide range of compound polarities and molecular weights, making it ideal for analyzing the starting material, potential dimers, and oligomers in a single run.
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft," meaning they can ionize molecules without causing them to fragment. This is crucial for obtaining the molecular weight of the parent compounds.
-
No Derivatization Required for Polarity: The inherent polarity of the amine hydrochloride and its potential polar reaction products makes them amenable to reversed-phase HPLC without the need for derivatization, which can introduce analytical artifacts.
Limitations:
-
Volatility Mismatch: Very volatile, low molecular weight byproducts may not be well-retained on standard reversed-phase columns.
-
Matrix Effects: ESI can be susceptible to ion suppression from salts and other non-volatile components in the sample matrix, potentially affecting quantitation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][5] It offers excellent separation efficiency and highly reproducible fragmentation patterns for library matching.
Strengths:
-
High Resolution: Capillary GC columns provide superior separation for complex mixtures of volatile compounds.
-
Standardized Libraries: Electron Ionization (EI) generates reproducible mass spectra that can be searched against extensive libraries (e.g., NIST) for confident identification.
-
Sensitivity for Volatiles: Techniques like headspace analysis are extremely sensitive for detecting trace levels of volatile impurities.[6]
Limitations:
-
Thermal Lability: The hydrochloride salt and higher molecular weight, polar oligomers are not volatile and would likely decompose at the high temperatures of the GC inlet.
-
Derivatization Requirement: To analyze the polar amine, derivatization would be necessary to increase its volatility and thermal stability. This adds a sample preparation step and can introduce variability.[7]
Head-to-Head Performance Summary
The choice between HPLC-MS and GC-MS is dictated by the specific analytical needs. The following table provides a comparative summary based on hypothetical, yet realistic, experimental outcomes for the analysis of a this compound reaction mixture.
| Feature | HPLC-MS | GC-MS | Rationale & Justification |
| Starting Material (Salt) | Excellent Detection | Poor to No Detection | The hydrochloride salt is non-volatile and thermally labile, making it unsuitable for GC analysis without derivatization. HPLC-MS readily handles this polar, non-volatile compound. |
| Dimer/Oligomers | Excellent Detection | Poor to No Detection | These higher molecular weight products are non-volatile and would decompose in a hot GC inlet. HPLC-MS is the ideal technique for their separation and analysis. |
| Volatile Impurities | Moderate Detection | Excellent Detection | GC-MS provides superior separation and sensitivity for low molecular weight, volatile byproducts. |
| Sample Preparation | Simple Dilution | Requires Derivatization | The need to derivatize the amine for GC analysis adds time, complexity, and potential for error. HPLC-MS requires only a simple "dilute-and-shoot" approach. |
| Identification Confidence | High (Molecular Ion) | High (Library Match) | HPLC-MS provides the molecular weight via soft ionization. GC-MS provides a fragmentation pattern that can be matched to a library for high-confidence identification of known compounds. |
| Quantitative Accuracy | High (with proper standards) | High (with proper standards) | Both techniques can provide accurate quantitation, but HPLC-MS may be more susceptible to matrix effects. |
Experimental Protocols
Detailed HPLC-MS Protocol
This protocol is optimized for the separation and identification of the primary components in a typical reaction mixture.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. c. Vortex for 30 seconds to ensure homogeneity. d. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: 95% B
- 12-12.1 min: 95% to 5% B
- 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. MS Conditions:
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Gas Temperature: 325 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Range: m/z 50-1000.
- Data Acquisition: Full Scan and Targeted MS/MS on suspected parent ions.
Comparative GC-MS Protocol (for Volatiles)
This protocol is designed to identify volatile byproducts and would be run in conjunction with the HPLC-MS analysis for a complete picture.
1. Sample Preparation (Headspace): a. Accurately weigh approximately 100 mg of the reaction mixture into a 20 mL headspace vial. b. Add 1 mL of a suitable solvent (e.g., DMSO) and an internal standard. c. Immediately seal the vial with a PTFE-lined septum and cap. d. Incubate the vial at 80 °C for 15 minutes.
2. GC Conditions:
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Oven Program:
- Initial: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Injection: 1 mL of headspace vapor, split ratio 20:1.
3. MS Conditions:
- Ionization Source: Electron Ionization (EI), 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-500.
Visualizing the Workflow and Logic
The following diagrams illustrate the reaction possibilities and the analytical decision-making process.
Caption: Standard workflow for HPLC-MS analysis of the reaction mixture.
Caption: Decision tree for selecting the primary analytical technique.
Conclusion and Recommendations
For the comprehensive analysis of reaction mixtures derived from this compound, HPLC-MS stands out as the superior primary technique. Its ability to handle polar, non-volatile, and thermally sensitive compounds makes it indispensable for characterizing the starting material, the desired products, and key non-volatile impurities like dimers and oligomers. The simple sample preparation further enhances its utility for high-throughput screening and process optimization.
While HPLC-MS is the recommended core technique, GC-MS serves as a vital complementary method. It should be employed to screen for volatile impurities or byproducts that might be missed by HPLC. A dual-pronged approach, leveraging the strengths of both techniques, will provide the most complete and accurate understanding of this complex chemical system, ensuring the development of robust and well-characterized chemical processes.
References
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- 2. 2-chloro-N-(2-chloroprop-2-enyl)prop-2-en-1-amine | 64531-10-8 [amp.chemicalbook.com]
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Unambiguous Structural Verification of 2-Chloroprop-2-en-1-amine Hydrochloride: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-Chloroprop-2-en-1-amine hydrochloride, a reactive synthetic intermediate, absolute structural confirmation is not merely a procedural step but a critical determinant of its potential utility and a prerequisite for further investigation. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of this compound, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and offer a comparative analysis against other common spectroscopic techniques.
The Imperative for Definitive Structural Elucidation
This compound is a small molecule characterized by a reactive allylic chloride and a primary amine, protonated to form the hydrochloride salt. This combination of functional groups suggests its potential as a versatile building block in medicinal chemistry. However, the presence of a stereocenter and the potential for various isomeric forms necessitates an analytical technique that can provide unambiguous information about bond connectivity, stereochemistry, and intermolecular interactions in the solid state. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for providing preliminary structural information, they often fall short of providing the definitive three-dimensional picture that X-ray crystallography can deliver.[1][2]
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[3][4] It provides precise measurements of bond lengths, bond angles, and torsion angles, and can definitively establish the absolute configuration of chiral molecules.[3] The resulting electron density map offers a detailed and unambiguous three-dimensional representation of the molecule and its packing in the crystal lattice.
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a powdered sample of this compound to a refined crystal structure involves a meticulous, multi-step process. Each step is critical for obtaining high-quality data.
1. Synthesis and Purification of this compound
A plausible synthetic route to this compound involves the reaction of 2,3-dichloropropene with ammonia, followed by treatment with hydrochloric acid. High purity (>99%) of the starting material is crucial for successful crystallization.
2. Crystal Growth: The Art and Science of Nucleation
Growing diffraction-quality single crystals is often the most challenging step.[3] For a small organic hydrochloride salt, several crystallization techniques can be employed.[5][6] Slow evaporation from a suitable solvent or solvent/anti-solvent system is a common and effective method.
-
Solvent Screening: A range of polar solvents (e.g., methanol, ethanol, water) and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.
-
Vapor Diffusion: This technique, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent, can yield high-quality crystals.[7]
-
Co-crystallization: In cases where the hydrochloride salt itself is difficult to crystallize, co-crystallization with a suitable co-former can be explored to generate a more stable and ordered crystal lattice.[8]
3. Crystal Mounting and Data Collection
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[9] Data collection is performed on a single-crystal X-ray diffractometer, which involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffracted X-rays on a detector.[3][10]
4. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11] This model is then refined against the experimental data using least-squares methods to improve the fit and determine the final atomic coordinates, bond lengths, and angles.[2][12] A variety of software packages are available for this purpose, such as SHELX, Olex2, and CRYSTALS.[2][11][12][13]
5. Structure Validation and Deposition
The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for missed symmetry, unusual bond lengths and angles, and the overall quality of the refinement statistics. The validated structure is then typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[4][14][15][16][17]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, NMR and MS are indispensable for routine characterization and for providing complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations | Application to this compound |
| Single-Crystal X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to obtain. Not suitable for amorphous solids or liquids. | Provides the absolute and final proof of the molecular structure, including the stereochemistry at the chiral center and the ionic interaction between the ammonium group and the chloride ion. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE).[12] | Provides detailed information about the structure in solution. Non-destructive. | Can be complex to interpret for complex molecules. Does not provide absolute configuration without chiral auxiliaries. Provides an average structure in solution. | ¹H NMR would show characteristic signals for the vinyl, methylene, and methine protons, with their chemical shifts and coupling constants confirming the basic carbon skeleton. The broad singlet for the -NH3+ protons would be concentration-dependent and would disappear upon D2O exchange.[18][19][20][21] ¹³C NMR would confirm the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, provides molecular formula. | Provides limited information about connectivity and stereochemistry. Fragmentation patterns can be complex. | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[22][23] Fragmentation would likely involve the loss of HCl and cleavage of the C-C bonds adjacent to the nitrogen atom.[1][24][25] |
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic validation of this compound.
Caption: Logical relationship and information flow between analytical techniques for structural elucidation.
Conclusion
For a molecule with the synthetic potential of this compound, absolute structural integrity is paramount. While NMR and Mass Spectrometry are essential tools for initial characterization and confirmation of the basic molecular framework and formula, they cannot provide the unambiguous three-dimensional structural information that is often required in drug development and materials science. Single-crystal X-ray crystallography, despite the potential challenge of obtaining suitable crystals, remains the unequivocal gold standard for providing a definitive and high-resolution picture of the molecular structure. The detailed protocol and comparative analysis presented in this guide underscore the importance of selecting the appropriate analytical tool to meet the rigorous demands of modern chemical research, ensuring that subsequent studies are built upon a solid and accurately defined molecular foundation.
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Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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A Comparative Guide to Catalysts for Coupling Reactions of 2-Chloroprop-2-en-1-amine Hydrochloride
Introduction: The Synthetic Value and Challenges of a Versatile Building Block
2-Chloroprop-2-en-1-amine hydrochloride is a valuable bifunctional building block in organic synthesis, offering a unique combination of a reactive vinyl chloride and a primary amine. This structure provides a gateway to a diverse array of molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. The vinyl chloride moiety is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, enabling the introduction of aryl, vinyl, and alkynyl substituents. Simultaneously, the primary amine can be readily functionalized or act as a key pharmacophore.
However, the very features that make this molecule attractive also present significant challenges in its synthetic application. The primary amine, especially in its hydrochloride form, can act as a ligand for the transition metal catalysts typically employed in cross-coupling reactions, leading to catalyst inhibition or deactivation. The acidic nature of the hydrochloride salt can also interfere with the basic conditions often required for these transformations. This guide provides a comparative study of palladium, nickel, and copper-based catalytic systems for the Suzuki, Heck, and Sonogashira coupling reactions of 2-chloroprop-2-en-1-amine, offering insights into catalyst selection, reaction optimization, and strategies to overcome the inherent challenges posed by the substrate.
Mechanistic Overview of Key Cross-Coupling Reactions
A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing coupling reactions. The three most common palladium-catalyzed cross-coupling reactions for vinyl halides are the Suzuki, Heck, and Sonogashira reactions. While often palladium-catalyzed, nickel and copper systems can also be employed, sometimes offering unique reactivity or cost advantages.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[1][2] The reaction generally proceeds through a catalytic cycle involving a palladium(0) species.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the vinyl chloride.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Heck Reaction: Vinylation of Alkenes
The Heck reaction couples a vinyl halide with an alkene to form a new, more substituted alkene.[3][4] This reaction is instrumental in synthesizing complex olefinic structures.
The catalytic cycle involves:
-
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) catalyst undergoes oxidative addition to the vinyl chloride.
-
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydridopalladium complex.
-
Reductive Elimination: The hydridopalladium species is reductively eliminated in the presence of a base to regenerate the Pd(0) catalyst.[4]
Figure 2: Catalytic cycle of the Heck reaction.
The Sonogashira Coupling: Synthesis of Enynes
The Sonogashira reaction is a cross-coupling reaction between a vinyl halide and a terminal alkyne, providing a direct route to conjugated enynes.[1][5] This reaction is typically co-catalyzed by palladium and copper.
The mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species reacts with the vinyl chloride.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is then used in the transmetalation step of the palladium cycle.[5]
-
Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for the successful coupling of this compound. The presence of the primary amine necessitates careful consideration of the catalyst's tolerance to this functional group. Below is a comparison of palladium, nickel, and copper-based systems for Suzuki, Heck, and Sonogashira reactions.
Catalyst Selection and Performance
| Catalyst System | Coupling Reaction | Advantages | Disadvantages | Representative Ligands/Conditions |
| Palladium-based | Suzuki, Heck, Sonogashira | High functional group tolerance, broad substrate scope, well-established methodologies.[6] | Higher cost, potential for catalyst poisoning by amines. | Buchwald's biaryl phosphines (e.g., SPhos, XPhos), Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄.[6] |
| Nickel-based | Suzuki, Heck | Lower cost, effective for less reactive chlorides.[7] | Generally requires more stringent inert conditions, can be more sensitive to functional groups. | NiCl₂(dme), Ni(COD)₂, with ligands like bipyridines or phosphines. |
| Copper-based | Sonogashira, Amination | Low cost, effective co-catalyst in Sonogashira, can catalyze C-N bond formation.[8] | Often requires higher temperatures, narrower substrate scope for C-C coupling compared to palladium. | CuI, CuBr, with ligands like phenanthroline or diamines. |
Note: The performance of these catalysts is highly dependent on the specific ligands, bases, and solvents used. For substrates with amine functionalities, the use of bulky, electron-rich phosphine ligands with palladium can often mitigate catalyst inhibition.
Experimental Protocols: Strategies and Methodologies
Given the challenges associated with the unprotected amine hydrochloride, two primary strategies are considered: direct coupling and a protection-coupling-deprotection sequence.
Strategy 1: Direct Coupling of this compound
Direct coupling is the more atom-economical approach but requires a robust catalyst system that can tolerate the acidic and coordinating nature of the substrate. The use of a suitable base is critical to both neutralize the hydrochloride and facilitate the catalytic cycle.
Workflow for Direct Coupling
Figure 4: General workflow for a direct cross-coupling reaction.
Representative Protocol for a Direct Suzuki-Miyaura Coupling (Hypothetical)
This protocol is a representative example based on best practices for challenging substrates and should be optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium precatalyst (e.g., a G3 palladacycle, 0.02 mmol), a bulky biarylphosphine ligand (e.g., SPhos, 0.04 mmol), and a suitable base (e.g., K₃PO₄, 3.0 mmol).
-
Solvent Addition: Degassed solvent (e.g., dioxane/water mixture, 10:1, 5 mL) is added.
-
Inerting: The mixture is subjected to three cycles of vacuum and backfilling with argon.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Strategy 2: Protection-Coupling-Deprotection
This strategy involves protecting the amine functionality, performing the cross-coupling reaction on the protected substrate, and then removing the protecting group. While this adds steps to the synthesis, it can circumvent issues of catalyst inhibition and is often more reliable, especially during initial route scouting.
Workflow for Protection-Coupling-Deprotection
Figure 5: Workflow involving a protection-coupling-deprotection strategy.
Representative Protocol for a Heck Reaction with a Boc-Protected Substrate
-
Boc-Protection: this compound is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to afford tert-butyl (2-chloroprop-2-en-1-yl)carbamate.
-
Heck Coupling:
-
To a reaction vessel is added the Boc-protected substrate (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.1 mmol), and a base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF).
-
The mixture is degassed and heated under an inert atmosphere until the reaction is complete.
-
Standard aqueous workup and purification by column chromatography yields the coupled product.
-
-
Deprotection: The Boc-protected coupled product is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid (e.g., trifluoroacetic acid) at room temperature to remove the Boc group, yielding the desired final product.
Conclusion and Future Outlook
The cross-coupling of this compound presents a synthetically valuable yet challenging transformation. While palladium-based catalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands, offer the most promising route for direct, protecting-group-free coupling, careful optimization of the base and reaction conditions is essential. For more complex or sensitive substrates, a protection-coupling-deprotection strategy provides a more robust and often higher-yielding alternative.
Nickel-based catalysts are a cost-effective option that may show excellent reactivity for this vinyl chloride, though their functional group tolerance may be a limitation. Copper catalysis remains a cornerstone for Sonogashira reactions and C-N couplings but is less developed for general C-C bond formation with this substrate class.
Future research will likely focus on the development of more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups, further streamlining the synthesis of complex molecules from this versatile building block.
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- Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates.
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12 (4), 146-151.
- Yoneda, E.; et al. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009-3066.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46-49.
- Magano, J.; Dunetz, J. R. Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Org. Process Res. Dev.2012, 16 (6), 1156-1184.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 2024, 14, 28087-28091.
- Jamison, T. F.; et al. Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016, pp 105-132.
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- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874-922.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Med. Chem., 2023, 14, 1246-1281.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457-2483.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. J. Am. Chem. Soc.2024, 146 (7), 4646-4655.
- Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activ
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Magnetochemistry2024, 10 (1), 10.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
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- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances2021, 11 (12), 6999-7017.
- Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. Request PDF.
- Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. J. Am. Chem. Soc.2016, 138 (24), 7524-7527.
- Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. J. Am. Chem. Soc.2012, 134 (28), 11408-11411.
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- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. J. Am. Chem. Soc.2024.
- Nickel-catalysed reductive C–N bond cross-coupling between aryl halides and N-chloroamides. Org. Biomol. Chem., 2022, 20, 586-590.
- Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides. Org. Lett.2023, 25 (35), 6582-6586.
- B-Alkyl Suzuki Couplings. Macmillan Group.
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. J. Org. Chem.2006, 71 (16), 6216-6219.
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- Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. J. Am. Chem. Soc.2017, 139 (41), 14697-14703.
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- Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines. J. Am. Chem. Soc.2012, 134 (1), 99-102.
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- Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. J. Am. Chem. Soc.2021, 143 (32), 12566-12572.
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A Senior Application Scientist's Guide to the Biological Evaluation of 2-Chloroprop-2-en-1-amine Hydrochloride Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Reactive Scaffold
In the landscape of anticancer drug discovery, the identification of novel chemical scaffolds that can be strategically modified to target cancer cell vulnerabilities remains a paramount objective. "2-Chloroprop-2-en-1-amine hydrochloride" and its derivatives represent an intriguing, yet underexplored, class of compounds. The core structure, featuring a reactive 2-chloroallyl amine moiety, presents a compelling starting point for the rational design of targeted covalent inhibitors. This guide provides a comprehensive framework for evaluating the biological activity of this compound class, drawing comparisons with established therapeutic agents and offering detailed experimental protocols to empower researchers in this investigative endeavor. While direct biological data for the parent compound is scarce in publicly available literature, its structural alerts suggest a potential for significant anticancer activity, likely through mechanisms involving DNA alkylation or enzyme inhibition. This document will, therefore, serve as a roadmap for researchers poised to explore the therapeutic promise of these novel chemical entities.
Postulated Mechanisms of Action: A Covalent Dance with Cellular Targets
The chemical architecture of 2-chloroprop-2-en-1-amine derivatives suggests several plausible mechanisms by which they could exert cytotoxic effects on cancer cells. The primary hypothesis centers on the reactivity of the 2-chloroallyl group, a potential electrophile capable of forming covalent bonds with biological nucleophiles.
DNA Alkylation: A Direct Assault on the Genetic Blueprint
The 2-chloroallyl moiety is structurally analogous to the reactive functionalities found in classical alkylating agents, a cornerstone of cancer chemotherapy.[1][2][3][4] These agents exert their cytotoxic effects by covalently modifying DNA, leading to the formation of adducts, DNA cross-linking, strand breaks, and ultimately, the induction of apoptosis.[1][3] The nitrogen atom of the amine could also play a role in modulating this reactivity or in guiding the molecule to specific DNA sequences.
Caption: Postulated DNA Alkylation by 2-Chloroprop-2-en-1-amine Derivatives.
Inhibition of Key Cellular Enzymes
Beyond direct DNA damage, the electrophilic nature of the 2-chloroallyl group makes it a candidate for the covalent inhibition of enzymes critical for cancer cell survival and proliferation.
-
Glutathione S-Transferases (GSTs): Overexpression of GSTs is a known mechanism of drug resistance in cancer. These enzymes detoxify electrophilic compounds by conjugating them to glutathione. Covalent inhibitors of GSTs could potentially sensitize cancer cells to other chemotherapeutic agents. The 2-chloroallyl moiety could act as a Michael acceptor for the sulfhydryl group of glutathione in the active site of GST.
-
Tubulin Polymerization: While less directly suggested by the core structure, some allylamine derivatives have been shown to interfere with tubulin polymerization, a mechanism shared by highly successful anticancer drugs like the vinca alkaloids and taxanes.[5][6][7] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. It is conceivable that specific N-substituents on the 2-chloroprop-2-en-1-amine scaffold could confer affinity for the tubulin protein.
Caption: Potential Enzyme Inhibition Pathways.
Comparative Evaluation Framework
A robust evaluation of novel anticancer candidates necessitates a direct comparison with existing standards of care. The selection of appropriate comparators depends on the eventual therapeutic indication. For the purpose of this guide, we will consider agents used in the treatment of leukemia and breast cancer, as these are common models for initial anticancer screening.
| Compound Class | Mechanism of Action | Standard of Care Examples | Relevant Cancer Models |
| 2-Chloroprop-2-en-1-amine Derivatives | DNA Alkylation (postulated), Enzyme Inhibition (postulated) | Doxorubicin, Paclitaxel, Cyclophosphamide | Leukemia (e.g., Jurkat, MOLT-4), Breast Cancer (e.g., MCF-7, MDA-MB-231) |
| Anthracyclines | DNA Intercalation, Topoisomerase II Inhibition | Doxorubicin, Epirubicin | Leukemia, Breast Cancer |
| Taxanes | Tubulin Polymerization Stabilization | Paclitaxel, Docetaxel | Breast Cancer, Lung Cancer |
| Alkylating Agents (Nitrogen Mustards) | DNA Alkylation | Cyclophosphamide, Melphalan | Leukemia, Lymphoma, Breast Cancer |
Experimental Protocols for Biological Characterization
The following protocols provide a step-by-step guide for the in vitro and in vivo evaluation of 2-chloroprop-2-en-1-amine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][5][8][9][10]
Materials:
-
Cancer cell lines (e.g., Jurkat, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
2-Chloroprop-2-en-1-amine derivatives and comparator drugs (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and comparator drugs in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cytotoxicity Assay.
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A Senior Application Scientist's Guide to Quantifying "2-Chloroprop-2-en-1-amine hydrochloride" Incorporation in Copolymers
For researchers, scientists, and drug development professionals, the precise characterization of copolymers is paramount to ensuring desired material properties and performance. The incorporation of functional monomers, such as "2-Chloroprop-2-en-1-amine hydrochloride," which introduces both a reactive chlorine atom and a primary amine, can impart unique functionalities to a polymer backbone. However, the accurate quantification of this incorporation is critical for structure-property relationship studies and quality control.
This guide provides an in-depth comparison of key analytical techniques for quantifying the incorporation of "this compound" in copolymers. It moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to copolymer analysis.
The Challenge of Quantifying Functional Monomer Incorporation
The properties of a copolymer are not only dictated by the constituent monomers but, more importantly, by their relative ratios within the polymer chain.[1] In the case of "this compound," the presence of both nitrogen and chlorine provides unique analytical handles. The selection of the most appropriate analytical technique depends on several factors, including the desired level of accuracy, the nature of the comonomer(s), available instrumentation, and the sample matrix.
This guide will focus on three principal analytical methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for detailed structural elucidation and quantification.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and sensitive method for identifying functional groups.[3]
-
Elemental Analysis (EA): A fundamental technique for determining the elemental composition of a material.[4]
We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and compare their performance in the context of a hypothetical copolymer of methyl methacrylate (MMA) and "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Compositional Analysis
NMR spectroscopy stands as a primary technique for the quantitative analysis of copolymer composition due to its ability to provide detailed information about the molecular structure.[5][6] ¹H NMR, in particular, is often considered the gold standard as it can provide accurate monomer ratios, often without the need for extensive calibration.[2]
Causality of Method Selection:
For a copolymer containing "this compound," ¹H NMR is particularly well-suited because the monomer possesses distinct proton environments that are unlikely to completely overlap with those of a common comonomer like methyl methacrylate. Specifically, the protons on the carbon adjacent to the amine and the vinylic protons of the allyl group provide unique signals for integration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dried copolymer sample into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.75 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent is critical to ensure complete dissolution of the polymer and to avoid overlapping solvent peaks with signals of interest.
-
Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) if absolute quantification is desired, though for relative monomer ratios, it is not strictly necessary.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
-
Ensure a sufficient relaxation delay (D1) between scans (e.g., 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic, non-overlapping peaks corresponding to each monomer. For our hypothetical poly(MMA-co-2-Chloroprop-2-en-1-amine hydrochloride), we would identify:
-
Methyl Methacrylate (MMA): The sharp singlet from the methoxy protons (-OCH₃) typically around 3.6 ppm.
-
This compound: The protons on the carbon adjacent to the nitrogen (-CH₂-N) and the vinylic protons (=CH₂). Based on similar structures like allylamine hydrochloride, the methylene protons adjacent to the amine could appear around 3.5-4.0 ppm, and the vinylic protons between 5.0 and 6.0 ppm.[]
-
-
Calculate the molar ratio of the monomers using the following formula:
-
Visualization of the NMR Workflow
Caption: Workflow for ¹H NMR analysis of copolymer composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Qualitative and Semi-Quantitative Tool
FTIR spectroscopy is a valuable technique for confirming the presence of functional groups and, in some cases, for quantitative or semi-quantitative analysis.[8] It is particularly useful for rapid screening and quality control.
Causality of Method Selection:
The "this compound" monomer has several characteristic vibrational modes that can be detected by FTIR, including N-H bending, C-N stretching, and C-Cl stretching.[9][10] If these peaks are well-resolved from the absorptions of the comonomer, a calibration curve can be constructed to determine the monomer ratio.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation:
-
Ensure the copolymer sample is dry and homogeneous. For solid samples, Attenuated Total Reflectance (ATR) is a convenient sampling method that requires minimal preparation.
-
If creating a calibration curve, prepare a series of standards with known compositions of the copolymer or physical blends of the corresponding homopolymers.
-
-
Instrumental Analysis:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place the copolymer sample on the ATR crystal and apply consistent pressure to ensure good contact.
-
Collect the sample spectrum over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).
-
Average a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic absorption bands for each monomer. For our hypothetical copolymer:
-
For quantitative analysis, select a characteristic peak for "this compound" that does not overlap with the comonomer peaks.
-
Select a reference peak from the comonomer that is relatively insensitive to changes in copolymer composition.
-
Calculate the ratio of the absorbances of the analytical peak and the reference peak.
-
Plot this ratio against the known composition of the calibration standards to generate a calibration curve.
-
Determine the composition of the unknown sample from its absorbance ratio using the calibration curve.
-
Visualization of the FTIR Workflow
Caption: Workflow for quantitative FTIR analysis of copolymer composition.
Elemental Analysis (EA): A Fundamental Approach
Elemental analysis is a destructive but highly accurate and fundamental method for determining the weight percentage of specific elements in a sample.[11]
Causality of Method Selection:
The presence of nitrogen and chlorine in "this compound" makes elemental analysis an excellent choice for quantifying its incorporation, especially if the comonomer (like MMA) does not contain these elements. By determining the weight percentage of nitrogen or chlorine in the copolymer, one can back-calculate the weight and mole percentage of the amine- and chlorine-containing monomer.
Experimental Protocol: Combustion Analysis
-
Sample Preparation:
-
The copolymer sample must be meticulously purified to remove any residual monomers, initiators, or solvents that may contain nitrogen or chlorine. This is a critical step for accuracy.
-
The purified sample must be thoroughly dried to remove any water, which can affect the weight measurement.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Instrumental Analysis:
-
The sample is combusted at high temperatures (around 1000 °C) in the presence of oxygen.
-
The resulting gases (including N₂, CO₂, H₂O, and HCl) are passed through various columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector (for N, C, H) or through coulometric titration (for Cl).
-
-
Data Analysis:
-
The instrument software calculates the weight percentage of nitrogen (%N) and chlorine (%Cl) in the sample.
-
The weight percentage of the "this compound" monomer (Monomer A) in the copolymer can be calculated using the following formulas:
or
(where %N and %Cl in Monomer A are calculated from its molecular formula, C₃H₇N·HCl)
-
The mole percentage can then be calculated from the weight percentage and the molecular weights of the monomers.
-
Visualization of the Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis of copolymer composition.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision in copolymer characterization. The following table provides a direct comparison of the methods discussed.
| Feature | ¹H NMR Spectroscopy | FTIR Spectroscopy | Elemental Analysis |
| Principle | Nuclear spin transitions in a magnetic field | Vibrational transitions of molecular bonds | Combustion and detection of elemental components |
| Sample Prep | Simple dissolution | Minimal (for ATR) or requires calibration standards | Rigorous purification and drying required |
| Quant. Accuracy | High | Moderate to Good (requires calibration) | High (if sample is pure) |
| Information | Molar ratio, microstructure, tacticity | Functional group identification | Elemental composition |
| Speed | Moderate | Fast | Slow (including sample prep) |
| Destructive? | No | No | Yes |
| Key Advantage | Rich structural information, often no calibration needed | Speed and simplicity | Fundamental and unambiguous |
| Key Limitation | Peak overlap can be an issue | Requires well-resolved peaks and calibration | Sensitive to impurities containing N or Cl |
Decision-Making Flowchart
Caption: Decision tree for selecting an analytical technique.
Comparison with Alternative Functional Monomers
"this compound" offers a unique combination of a primary amine and a reactive chlorine atom. However, other functional monomers can be employed to achieve similar functionalities in copolymers. The choice of monomer impacts not only the final properties of the material but also the ease and accuracy of its quantification.
| Monomer | Key Functionalities | Polymerization Method | Key Quantification Challenge |
| 2-Chloroprop-2-en-1-amine HCl | Primary amine, reactive chlorine | Radical polymerization | Allylic protons can lead to chain transfer, potentially complicating NMR spectra. |
| 2-Aminoethyl methacrylate HCl (AEMA) [6] | Primary amine | Radical polymerization | Amine may require protection; methacrylate polymerization is generally well-controlled. |
| N-(2-Hydroxypropyl)methacrylamide (HPMA) [12] | Hydroxyl group (can be converted to amine) | Radical polymerization | Indirect route to amine functionality; quantification relies on signals from the main chain and side group. |
| Glycidyl methacrylate (GMA) [1] | Epoxy group (for post-polymerization amination) | Radical polymerization | Quantification of GMA is straightforward (epoxy signals in NMR/FTIR); amine content depends on post-modification efficiency. |
This comparison highlights that while "this compound" provides direct access to both amine and chloro functionalities, alternative monomers like AEMA may offer more predictable polymerization behavior. Monomers like GMA provide a versatile platform for post-polymerization modification, where the initial copolymer can be thoroughly characterized before introducing the amine functionality.[13]
Conclusion
The accurate quantification of "this compound" in copolymers is a multi-faceted challenge that can be addressed by several powerful analytical techniques.
-
¹H NMR spectroscopy is the most robust and informative method, providing direct molar ratios and insights into the polymer's microstructure.
-
FTIR spectroscopy serves as an excellent tool for rapid, qualitative confirmation of incorporation and can be used for quantification with careful calibration.
-
Elemental Analysis offers a fundamental and highly accurate determination of the monomer's weight fraction, provided the sample is pure.
The selection of the optimal technique requires a thorough understanding of the specific research question, the nature of the copolymer, and the inherent strengths and limitations of each method. By employing a logical and informed approach, as outlined in this guide, researchers can confidently and accurately characterize their novel copolymeric materials, accelerating the pace of innovation in drug development and materials science.
References
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Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Retrieved from Resolve Mass Laboratories Inc. website: [Link]
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N-(2-Hydroxypropyl) methacrylamide. (n.d.). Grokipedia. Retrieved from [Link]
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A Guide to Polymer Analysis Techniques. (n.d.). AZoM.com. Retrieved from [Link]
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Quantitative analysis of copolymers using the Cary 630 FTIR spectrometer. (2011, September 1). Agilent. Retrieved from [Link]
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Determination of copolymer composition by combustion analysis for carbon and hydrogen. (n.d.). National Bureau of Standards. Retrieved from [Link]
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Modern Methods for Polymer Characterization. (n.d.). NSPC Insights. Retrieved from [Link]
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Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. (2023). UNL Digital Commons. Retrieved from [Link]
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Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA). (2016). Science and Education Publishing. Retrieved from [Link]
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Simple method for the quantitative analysis of thin copolymer films on substrates by infrared spectroscopy using direct calibration. (2017). RSC Publishing. Retrieved from [Link]
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Ultra-precise insertion of functional monomers in chain-growth polymerizations. (n.d.). PMC - NIH. Retrieved from [Link]
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Determination of Copolymer Composition by Combustion Analysis for Carbon and Hydrogen. (n.d.). PMC - NIH. Retrieved from [Link]
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Functionalized Polypropylenes: A Copolymerization and Postmodification Platform. (2024). ACS Publications. Retrieved from [Link]
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Allylamine SI. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. (n.d.). American Chemical Society. Retrieved from [Link]
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Determination of Copolymer Compositions. (n.d.). Creative Biostructure. Retrieved from [Link]
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Synthesis and Functionalization of Periodic Copolymers. (n.d.). MDPI. Retrieved from [Link]
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Polymerization of Monomers Containing Functional Silyl Groups. 13. Anionic Polymerization of 2-[(N,N-Dialkylamino)dimethylsilyl]-1,3-butadiene Derivatives. (n.d.). ACS Publications. Retrieved from [Link]
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Primary Amine (−NH2) Quantification in Polymers: Functionality by 19F NMR Spectroscopy. (n.d.). Macromolecules - ACS Publications. Retrieved from [Link]
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Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved from [Link]
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Synthesis of functional polymers by post-polymerization modification. (2009). PubMed. Retrieved from [Link]
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11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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NMR spectra of allylamine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
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Allylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ScienceDirect. Retrieved from [Link]
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Single addition of an allylamine monomer enables access to end-functionalized RAFT polymers for native chemical ligation. (n.d.). RSC Publishing. Retrieved from [Link]
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Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved from [Link]
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Determination of copolymer composition by benchtop NMR. (2020, November 27). Magritek. Retrieved from [Link]
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Functional & Specialty Monomers. (n.d.). SPECIFIC POLYMERS. Retrieved from [Link]
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Infrared Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]
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2.3 THE MODES OF STRETCHING AND BENDING. (n.d.). Retrieved from [Link]
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13C NMR studies of the chlorination of PVC. (2016, August 26). ResearchGate. Retrieved from [Link]
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1H-NMR spectra of: (A) Chlorinated rubber (CLR), (B) Linear copolymer... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. (n.d.). PMC. Retrieved from [Link]
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Characterization of polymers by NMR. (n.d.). Retrieved from [Link]
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Plasma Co‐Polymerisation of Two Strongly Interacting Monomers: Acrylic Acid and Allylamine. (n.d.). ResearchGate. Retrieved from [Link]
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Free Radical Polymerization of Allylamine in Different Acidic Media. (2022, June 15). ResearchGate. Retrieved from [Link]
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ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. (n.d.). ISMAR. Retrieved from [Link]
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NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. (n.d.). PMC - NIH. Retrieved from [Link]
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Two-dimensional NMR studies of acrylate copolymers. (n.d.). IUPAC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking "2-Chloroprop-2-en-1-amine hydrochloride" Derived Materials in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final compounds, and ultimately, the biological activity of potential drug candidates. This guide provides an in-depth, objective comparison of "2-Chloroprop-2-en-1-amine hydrochloride" as a precursor for the synthesis of substituted pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] We will benchmark its performance against a common alternative synthetic strategy and provide the supporting experimental data and protocols to inform your research.
The Central Role of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of bioactive molecules.[4][5] Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. In drug discovery, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[4] A significant area of focus is their application as kinase inhibitors, which can modulate signaling pathways implicated in diseases like cancer.[1][6][7] The strategic introduction of various substituents onto the pyrimidine ring is key to achieving desired potency and selectivity. This is where the choice of starting materials, such as "this compound," becomes paramount.
Comparative Analysis of Synthetic Routes to 2-Substituted Pyrimidines
The primary utility of "this compound" lies in its reactive chloromethyl group, which is amenable to nucleophilic substitution, allowing for the facile introduction of a variety of side chains at the 2-position of the pyrimidine ring. However, alternative synthetic methodologies exist, each with its own set of advantages and disadvantages. In this guide, we will compare the direct nucleophilic substitution using "this compound" (Route A) with an alternative two-step approach involving the activation of 2-(hydroxymethyl)pyrimidine (Route B).[8]
At a Glance: Performance Comparison of Synthetic Routes
| Feature | Route A: "this compound" | Route B: Activated 2-(Hydroxymethyl)pyrimidine |
| Key Reagent | This compound | 2-(Hydroxymethyl)pyrimidine |
| Reaction Type | Direct Nucleophilic Substitution (SN2) | In situ activation (e.g., mesylation) followed by SN2 |
| Typical Yield (%) | 65-80 | 75-90 |
| Typical Reaction Time (h) | 6-12 | 4-8 |
| Key Advantages | Commercially available, straightforward one-step reaction. | Milder reaction conditions for the final substitution, often leading to higher overall yields and purity. Avoids handling a highly reactive chloromethyl intermediate directly. |
| Key Disadvantages | Can require harsher reaction conditions (higher temperatures, stronger bases), potentially leading to side reactions and lower yields with sensitive substrates. The reagent itself can be lachrymatory. | A two-step process, although the activation can often be performed in situ. Requires an additional activating reagent (e.g., mesyl chloride). |
Experimental Benchmarking: Synthesis of a Model Kinase Inhibitor Scaffold
To provide a practical comparison, we will outline the synthesis of a model 2-substituted pyrimidine, a scaffold commonly found in kinase inhibitors, using both Route A and Route B.
Synthetic Workflow Overview
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroprop-2-en-1-amine Hydrochloride
Section 1: Inferred Hazard Profile & Risk Assessment
2-Chloroprop-2-en-1-amine hydrochloride is a halogenated organic compound containing a reactive allyl chloride group and an amine hydrochloride salt. This structure suggests a multi-faceted hazard profile. Based on analogs like 2-chloroethylamine hydrochloride and 2-chloropropene, we can infer the following primary hazards[1][2]:
-
Corrosivity: The amine hydrochloride group suggests it is corrosive, particularly in the presence of moisture, and may cause severe skin burns and eye damage[1].
-
Toxicity: It is likely harmful if swallowed, inhaled, or absorbed through the skin[3][4]. Halogenated organic compounds can also pose long-term health risks, potentially affecting the liver and kidneys[2][3].
-
Reactivity: While not fully characterized, similar compounds can be reactive. It should be stored away from strong bases and oxidizing agents[5].
-
Environmental Hazard: Halogenated organic compounds are often ecotoxic and must be prevented from entering drains or the environment[6].
Given these inferred risks, this compound waste must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) and local regulations[7].
Section 2: Essential Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The principle of causality here is simple: minimizing respiratory exposure is paramount, as inhalation is a primary route of chemical entry[3][8].
Table 1: PPE and Safety Protocol Summary
| Requirement | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against a potentially corrosive and dermally toxic substance[1]. Check for tears before and during use. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and potential vapors that can cause severe eye damage[5]. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from accidental contact and contamination of personal clothing[9]. |
| Respiratory | Use only within a certified chemical fume hood. | To prevent inhalation of potentially harmful dust or vapors[5][8]. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Prevents exposure from spills that may reach the floor. |
Section 3: Waste Characterization, Segregation, and Container Management
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. The presence of chlorine classifies this compound as a halogenated organic waste [10][11][12][13].
Causality of Segregation: Mixing halogenated and non-halogenated waste streams complicates the disposal process, often requiring more specialized and expensive treatment methods like high-temperature incineration with flue gas scrubbing[4][13]. Keeping them separate is a critical step in a laboratory's waste management program.
Container Requirements:
-
Primary Container: Use a designated, leak-proof, and sealable container made of a material compatible with corrosive and organic compounds (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Waste this compound"[10]. List all components if it is a mixed waste stream.
-
Storage: Keep the waste container sealed except when adding waste[10][13]. Store it in a designated satellite accumulation area within or near the laboratory, away from incompatible materials[14]. The container should be placed in secondary containment to mitigate spills[12].
Section 4: Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Expired Pure Compound
-
Preparation: Don the required PPE as detailed in Section 2. Perform all work inside a chemical fume hood.
-
Containerization: If the compound is in its original container, ensure the cap is tightly sealed. If the container is compromised, carefully transfer the material to a designated hazardous waste container.
-
Labeling: Affix a completed hazardous waste tag to the container.
-
Removal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 4.2: Disposal of Contaminated Labware and Debris
This protocol applies to items such as pipette tips, contaminated gloves, weigh boats, and paper towels.
-
Segregation: Collect all solid waste contaminated with this compound.
-
Containerization: Place the contaminated solid waste into a designated, labeled, and sealable solid hazardous waste container (e.g., a lined cardboard box or a plastic drum). Do not mix with non-hazardous or other types of hazardous waste.
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Empty Containers: The original chemical container is not considered "empty" until it has been triple-rinsed with a suitable solvent[6]. The rinsate from this cleaning process must be collected and treated as halogenated liquid hazardous waste.
-
Final Disposal: Once the container is full, seal it, ensure the label is accurate, and arrange for professional disposal.
Section 5: Spill and Emergency Procedures
Accidents require immediate and correct action to mitigate harm.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent entry.
-
Report: Immediately call your institution's EHS emergency line.
-
Cleanup (Only if trained and safe):
-
For small spills, use an inert absorbent material like sand or diatomaceous earth[1]. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[15].
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes[4]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[15]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting[1]. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal decision workflow for this compound.
References
- SAFETY DATA SHEET: Bis(2-chloroethyl)amine hydrochloride. (2024). Sigma-Aldrich.
- 2-Chloroethylamine hydrochloride - Safety D
- SAFETY DATA SHEET: 2-Chloropropionyl chloride. (2025). Thermo Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US Environmental Protection Agency.
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
- Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025). US Environmental Protection Agency.
- Hazard Summary: 2-Chloropropene. (n.d.). New Jersey Department of Health.
- Chemical and Hazardous Waste Guide. (2024). University of Oslo.
- 2-Chloro-2-propen-1-ol technical grade, 90%. (n.d.). Sigma-Aldrich.
- Hazardous Waste Variations by State Matrix. (n.d.).
- Organic Solvents Waste Management. (n.d.). Cornell University EHS.
- Material Safety Data Sheet: 2-Chloropropane. (n.d.). Harper College.
- 2-Chloro-1-propene Safety D
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- RCRA Regulations. (n.d.). Case Western Reserve University EHS.
- 2-Chloropropane - Safety D
- SAFETY DATA SHEET: Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. (n.d.). Thermo Fisher Scientific.
- 4 Hazardous Waste Characteristics Under RCRA. (2025). Lion Technology Inc.
- (2S)
- SAFETY DATA SHEET: 2-Chloropropene. (2024). Sigma-Aldrich.
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloroprop-2-en-1-amine hydrochloride
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Chloroprop-2-en-1-amine hydrochloride (CAS No.: 100516-95-8). As a chemical intermediate with significant potential in drug development, its potent bioactivity is matched by its hazardous properties. This document is structured to provide researchers, scientists, and development professionals with the in-depth technical knowledge necessary to operate safely, moving beyond a simple checklist to explain the causality behind each critical safety measure.
Hazard Profile Analysis: Understanding the Risks
This compound is a hazardous substance that requires careful management. A thorough understanding of its risk profile is the foundation of a robust safety plan. The primary hazards associated with this compound are categorized by the Globally Harmonized System (GHS) and dictate the necessary protective measures.
The key hazard statements for this compound include:
-
H302: Harmful if swallowed. [1][2] Ingestion can lead to systemic toxicity.
-
H314: Causes severe skin burns and eye damage. This indicates the material is corrosive. Contact can cause irreversible damage to skin and eyes.
-
H319: Causes serious eye irritation. [2][3] Even brief exposure to the eyes can result in significant and painful irritation.
-
H335: May cause respiratory irritation. [2][3] Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[4]
-
H410: Very toxic to aquatic life with long lasting effects. [1] This highlights the need for stringent disposal and spill control measures to prevent environmental contamination.
-
H290: May be corrosive to metals. This informs storage and handling equipment choices.
These hazards necessitate a multi-layered approach to personal protection, where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the essential final barrier between the researcher and the chemical.
The Core PPE Ensemble: A Multi-Barrier System
The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific tasks being performed and the associated risk of exposure. The following outlines the minimum required PPE and the rationale behind each component.
Dermal Protection (Skin & Body)
Direct contact with this compound can cause severe chemical burns. Therefore, robust skin protection is non-negotiable.
-
Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact. It is imperative to use gloves rated for chemical resistance. For allylamine, a structurally related compound, butyl rubber is recommended.[5] For this hydrochloride salt, double-gloving with a chemical-resistant glove (e.g., butyl rubber or Viton™) over a standard nitrile glove provides an excellent barrier and allows for safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or holes before use.[6]
-
Lab Coat/Body Protection: A standard cotton lab coat is insufficient. A flame-retardant lab coat or, preferably, a chemical-resistant apron or coverall should be worn over personal clothing.[7] This is crucial for protecting against splashes and spills during solution preparation or transfer of the material. All contaminated clothing must be removed immediately, and the affected skin rinsed with copious amounts of water for at least 15 minutes.[5][8]
Ocular and Facial Protection (Eyes & Face)
Given the severe risk to the eyes, appropriate eye and face protection is critical.
-
Chemical Splash Goggles: Standard safety glasses with side shields are not adequate.[3] You must wear tight-sealing chemical splash goggles that conform to EN166 or AS/NZS 1337.1 standards to protect against splashes, mists, and dust.[3][6]
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during solution transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5][9] This provides a secondary layer of protection for the entire face.
Respiratory Protection (Inhalation)
The compound may cause respiratory irritation, making inhalation a primary route of exposure to be controlled.[2][3]
-
Engineering Controls: All handling of this compound solid or its solutions must be performed within a certified chemical fume hood to minimize vapor and dust inhalation.[9]
-
Respirators: In situations where a fume hood is not available or during a large spill cleanup where concentrations may exceed exposure limits, respiratory protection is mandatory. A NIOSH/MSHA-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases is required.[5][9] A full-face respirator offers the added benefit of combined eye and respiratory protection.
PPE Selection Matrix by Operational Scenario
To simplify the selection process, the following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Small Quantities (<1g) | Chemical Fume Hood | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Butyl Rubber outer) | Chemical-Resistant Lab Coat |
| Solution Preparation / Transfers | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl Rubber outer) | Chemical-Resistant Lab Coat or Apron |
| Large-Scale Handling (>10g) | Chemical Fume Hood | Chemical Splash Goggles & Face Shield | Double-Gloved (Nitrile inner, Butyl Rubber outer) | Chemical-Resistant Coverall |
| Spill Cleanup (Small) | Air-Purifying Respirator with appropriate cartridges | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl) | Chemical-Resistant Coverall & Boot Covers |
| Waste Disposal | Chemical Fume Hood (for packaging) | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Butyl Rubber outer) | Chemical-Resistant Lab Coat |
Procedural Guidance: From Handling to Emergency Response
Protocol: Safe Handling and Use
-
Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
PPE Donning: Don the required PPE as specified in the matrix above. Check all PPE for damage before use.
-
Handling: Conduct all operations in a fume hood. Use tools (spatulas, forceps) to avoid direct contact. Keep containers tightly sealed when not in use.[3]
-
Post-Handling: After handling, carefully remove the outer gloves and dispose of them in a designated hazardous waste container. Wash hands thoroughly with soap and water.[3][6]
-
Storage: Store the chemical in its original, tightly sealed container in a locked, cool, dry, and well-ventilated area away from incompatible materials.[10][11]
Protocol: Emergency Response for a Small Spill
A small spill is defined as one that can be safely managed by trained laboratory personnel without risk of significant exposure. The following workflow illustrates the correct procedure.
Caption: Workflow for Small Chemical Spill Response.
Decontamination and Disposal
Proper disposal is a critical step in the chemical handling lifecycle, essential for both personal safety and environmental protection.[1]
-
PPE Doffing and Disposal: Contaminated PPE must be removed carefully to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them immediately in a sealed container for hazardous waste.[6] Reusable items like face shields and goggles must be decontaminated before reuse.
-
Chemical Waste: All waste containing this compound, including contaminated absorbents from spills, must be collected in a clearly labeled, sealed, and appropriate container.[3]
-
Disposal Vendor: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6] Do not pour this chemical down the drain.[3][6]
By adhering to these rigorous standards and understanding the rationale behind them, you build a culture of safety that provides value far beyond the product itself, ensuring that groundbreaking research can be conducted without compromising the well-being of the professionals who make it possible.
References
- Everything You Need to Know About Allylamine. CloudSDS.
- Allylamine, N-CBZ protected - Safety D
- 2-chloroprop-2-en-1-amine;hydrochloride - Safety D
- This compound - Chemical Label.
- Bis(2-chloroethyl)
- Safety D
- Allylamine - Safety D
- 2-Chloropropionyl chloride - Safety D
- ALLYLAMINE - Intern
- Bis(2-chloroethyl)
- 2-Chloroethylamine hydrochloride - Safety D
- Bis-2-Chloro Ethylamine Hydrochloride - Material Safety D
Sources
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- 2. chemical-label.com [chemical-label.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ALLYLAMINE [training.itcilo.org]
- 5. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
